5-Methoxy-alpha-methyltryptamine
Descripción
Propiedades
IUPAC Name |
1-(5-methoxy-1H-indol-3-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNJZVNNKBZFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34736-04-4 (unspecified hydrochloride) | |
| Record name | 5-Methoxy-alpha-methyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60893758 | |
| Record name | 5-Methoxy-alpha-methyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-04-8 | |
| Record name | 5-Methoxy-α-methyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-alpha-methyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-alpha-methyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-MEO-AMT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5XOB9AQ15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of 5-Methoxy-alpha-methyltryptamine: A Technical Guide
Introduction
5-Methoxy-alpha-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a potent psychedelic substance belonging to the tryptamine (B22526) class. Structurally, it is the 5-methoxy derivative of alpha-methyltryptamine (B1671934) (αMT). First synthesized in 1958, its profound psychoactive effects were later characterized in detail by Alexander Shulgin and David E. Nichols in 1978.[1][2] This technical guide provides an in-depth overview of the discovery, first synthesis, and core pharmacology of 5-MeO-αMT, tailored for researchers, scientists, and drug development professionals.
Discovery and First Synthesis
The first documented synthesis of this compound appeared in the scientific literature in 1958.[1] A subsequent publication in 1961 by Terzian, Safrasbekian, Sukasian, and Tatevosian further described the synthesis and some pharmacological properties of α-methyltryptamine and its 5-methoxy derivative.[3] However, it was the seminal work of Alexander Shulgin and David Nichols in 1978 that first characterized its potent psychedelic effects in humans.[2] Shulgin later published a detailed synthesis protocol in his book "Tryptamines I Have Known And Loved" (TiHKAL).[4][5]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O | [6] |
| Molecular Weight | 204.27 g/mol | [7] |
| Melting Point (HCl salt) | 216-218 °C | [7] |
| Appearance (HCl salt) | White crystalline powder | [8] |
Pharmacological Data: Receptor Binding Affinities and Functional Activity
5-MeO-αMT is a potent agonist at several serotonin (B10506) receptors, with a particularly high affinity and efficacy at the 5-HT₂A receptor, which is believed to mediate its primary psychedelic effects.
| Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ) |
| 5-HT₂A | 3.1 - 34 | 2 - 8.4 | Full agonist |
| 5-HT₂B | - | 15.58 | Partial agonist |
| 5-HT₁A | - | - | - |
| SERT | >1000 | - | - |
| NET | >1000 | - | - |
| DAT | >1000 | - | - |
Data compiled from multiple sources.[1][9]
Experimental Protocols
First Synthesis (Conceptual Recreation based on early methods for α-methyltryptamines)
Step 1: Condensation of 5-methoxyindole-3-aldehyde with nitroethane. A mixture of 5-methoxyindole-3-aldehyde and nitroethane would be heated in the presence of a catalyst, such as ammonium (B1175870) acetate (B1210297), to yield 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene.
Step 2: Reduction of the nitropropene intermediate. The resulting nitropropene would then be reduced to the corresponding amine, 5-MeO-αMT. A common reducing agent for this transformation at the time was lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107).
Alexander Shulgin's Synthesis from TiHKAL
A detailed and reliable method for the synthesis of 5-MeO-αMT is provided by Alexander Shulgin in his book "TiHKAL".[4][5]
Step 1: Synthesis of 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene To a solution of 5-methoxyindole-3-aldehyde (1 part) in nitroethane (10 parts) is added ammonium acetate (0.25 parts). The mixture is heated at reflux for approximately 1.5 hours. The excess nitroethane is removed under vacuum to yield the crude nitropropene intermediate. This intermediate can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Reduction of 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene to this compound A solution of 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF under an inert atmosphere. The reaction mixture is then refluxed for several hours. After cooling, the reaction is quenched by the careful addition of water, followed by a solution of sodium hydroxide. The resulting solids are filtered off, and the filtrate is concentrated under vacuum. The crude 5-MeO-αMT can then be purified by distillation or by conversion to a salt (e.g., the hydrochloride salt) and recrystallization.
Mandatory Visualization
Synthesis Workflow
Caption: Synthesis workflow for this compound.
5-HT₂A Receptor Signaling Pathway
Caption: Primary signaling pathway of 5-MeO-αMT via the 5-HT₂A receptor.
References
- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 2. 5-MeO Group | Release [release.org.uk]
- 3. Synthesis and some pharmacological properties of alpha-methyltryptamine and its 5-methoxy derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TiHKAL [bionity.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. This compound | C12H16N2O | CID 36906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. swgdrug.org [swgdrug.org]
- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 9. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
An In-depth Technical Guide to 5-Methoxy-α-methyltryptamine (5-MeO-αMT): Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-α-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a potent psychedelic substance belonging to the tryptamine (B22526) class.[1][2] As a derivative of α-methyltryptamine (αMT), it has garnered interest within the scientific community for its significant interaction with the serotonergic system, primarily as a potent agonist at serotonin (B10506) 5-HT1A and 5-HT2A receptors.[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of 5-MeO-αMT, complete with detailed experimental protocols and visual representations of its signaling pathways to support research and drug development endeavors.
Chemical Structure
5-MeO-αMT is characterized by a core indole (B1671886) structure substituted at the 5-position with a methoxy (B1213986) group and at the alpha position of the ethylamine (B1201723) side chain with a methyl group.
IUPAC Name: 1-(5-methoxy-1H-indol-3-yl)propan-2-amine[1][3]
Chemical Formula: C₁₂H₁₆N₂O[3][4]
Molecular Weight: 204.27 g/mol [3]
Synonyms: 5-methoxy-alpha-methyltryptamine, 5-MeO-AMT, alpha-O, alpha,O-Dimethylserotonin.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 5-MeO-αMT is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing suitable analytical methods.
| Property | Value | Experimental Method | Reference |
| Melting Point | 216-218 °C (hydrochloride salt) | Capillary Melting Point | [5] |
| Solubility | Soluble in methanol (B129727) and dilute mineral/organic acids. Insoluble in chloroform (B151607) (as HCl salt). Soluble in DMF (5 mg/ml), DMSO (16 mg/ml), Ethanol (14 mg/ml). | Solubility Testing | [4][5] |
| pKa | Not experimentally determined. Predicted to be similar to other tryptamines. | Potentiometric Titration (typical) | N/A |
| logP | Not experimentally determined. Predicted to be similar to related tryptamines. | Shake-Flask or HPLC method (typical) | N/A |
Experimental Protocols
Synthesis of 5-MeO-αMT
A common synthetic route to 5-MeO-αMT is analogous to the Speeter-Anthony tryptamine synthesis.[6] The following is a generalized protocol:
-
Step 1: Formation of the Indole-3-glyoxylamide. 5-Methoxyindole is reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This intermediate is then reacted with ammonia (B1221849) or a suitable amine to yield the corresponding glyoxylamide.
-
Step 2: Reduction to 5-MeO-αMT. The resulting α-ketoamide is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Step 3: Purification. The crude product is purified by acid-base extraction and subsequent crystallization, often as a hydrochloride or fumarate (B1241708) salt, to yield pure 5-MeO-αMT.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol outlines the determination of the binding affinity (Ki) of 5-MeO-αMT for the human 5-HT2A receptor.[7]
-
Materials:
-
HEK-293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin (a high-affinity 5-HT2A antagonist).
-
Test compound: 5-MeO-αMT.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control: A high concentration of a non-labeled 5-HT2A ligand (e.g., unlabeled ketanserin).
-
-
Membrane Preparation:
-
Culture and harvest HEK-293 cells expressing the 5-HT2A receptor.
-
Lyse the cells and isolate the cell membranes via centrifugation.
-
Wash and resuspend the membrane preparations in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, incubate a constant concentration of [³H]ketanserin with the cell membrane preparation.
-
Add increasing concentrations of 5-MeO-αMT to the wells.
-
Incubate at a specific temperature (e.g., 37°C) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand against the concentration of 5-MeO-αMT to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of 5-MeO-αMT that inhibits 50% of the specific binding of [³H]ketanserin).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following is a general procedure for the qualitative and quantitative analysis of 5-MeO-αMT in a sample.[5]
-
Sample Preparation:
-
For solid samples, dissolve in a suitable organic solvent (e.g., chloroform).
-
For biological matrices, perform a liquid-liquid extraction to isolate the analyte. For the hydrochloride salt, which is insoluble in chloroform, dissolve the sample in an aqueous solution and adjust the pH to basic to form the free base, which can then be extracted into an organic solvent.
-
-
Derivatization (Optional but common for tryptamines):
-
The primary amine of 5-MeO-αMT can be derivatized (e.g., with acetic anhydride) to improve its chromatographic properties.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1).
-
Carrier Gas: Helium.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of components.
-
Injector and Detector Temperatures: Typically set at 275°C and 280°C, respectively.
-
Ionization Mode: Electron Ionization (EI).
-
-
Data Analysis:
-
The retention time of the peak corresponding to 5-MeO-αMT is used for identification.
-
The mass spectrum of the peak is compared to a reference spectrum for confirmation.
-
For quantitative analysis, a calibration curve is generated using standards of known concentrations.
-
Signaling Pathways
5-MeO-αMT exerts its primary pharmacological effects through its interaction with serotonin receptors, most notably the 5-HT1A and 5-HT2A receptors.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor, a Gq/G11-coupled G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade.
Caption: 5-HT2A Receptor Signaling Cascade.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a Gi/Go-coupled GPCR. Its activation by 5-MeO-αMT leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
Caption: 5-HT1A Receptor Inhibitory Signaling.
Conclusion
This technical guide provides a foundational understanding of the chemical structure and physicochemical properties of 5-MeO-αMT. The detailed experimental protocols and visual representations of its signaling pathways are intended to serve as valuable resources for researchers and scientists in the fields of pharmacology, neuroscience, and drug development. Further investigation into the quantitative aspects of its physicochemical properties and a more detailed elucidation of its downstream signaling targets will be crucial for a complete understanding of its pharmacological profile and therapeutic potential.
References
- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 2. justice.gov [justice.gov]
- 3. This compound | C12H16N2O | CID 36906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. swgdrug.org [swgdrug.org]
- 6. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Pharmacological Profile of 5-Methoxy-alpha-methyltryptamine (5-MeO-αMT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-alpha-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a potent psychedelic compound belonging to the tryptamine (B22526) family.[1] Its pharmacological profile is characterized by a primary interaction with the serotonergic system, exhibiting high potency as a serotonin (B10506) receptor agonist, particularly at the 5-HT2A subtype.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of 5-MeO-αMT, including its receptor binding affinities, functional activities, and effects on monoamine systems. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.
Introduction
This compound is a synthetic tryptamine derivative that has garnered interest in the scientific community for its potent psychoactive effects.[2] Structurally, it is the α-methylated analog of 5-methoxytryptamine (B125070) (5-MeO-T) and a derivative of α-methyltryptamine (αMT).[1] Its primary mechanism of action is believed to be the activation of serotonin 5-HT2A receptors, which is a common characteristic of classic hallucinogens.[2][3] This document aims to consolidate the current knowledge on the pharmacological profile of 5-MeO-αMT to serve as a technical resource for researchers and professionals in drug development.
Pharmacodynamics
The interaction of 5-MeO-αMT with various components of the central nervous system is complex. The following sections and tables summarize the quantitative data regarding its binding affinities and functional potencies at key molecular targets.
Receptor Binding and Functional Activity
5-MeO-αMT is a non-selective serotonin receptor agonist, with significant activity at 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1][2] It is particularly potent as a 5-HT2A receptor agonist.[1]
Table 1: Functional Activity of 5-MeO-αMT at Serotonin Receptors
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |
| 5-HT2A | Functional Agonism | EC50 | 2 - 8.4 | [1] |
| 5-HT2A | Functional Agonism | EC50 | (Full Agonist) | [4] |
| 5-HT2B | Functional Agonism | EC50 | (Partial Agonist) | [4] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Monoamine Transporter and Release Activity
Compared to its potent activity at serotonin receptors, 5-MeO-αMT is a relatively weak agent for inducing monoamine release and inhibiting their reuptake.[1]
Table 2: Monoamine Release Activity of 5-MeO-αMT
| Neurotransmitter | Parameter | Value (nM) | Reference |
| Serotonin | EC50 | 460 | [1] |
| Norepinephrine | EC50 | 8,900 | [1] |
| Dopamine | EC50 | 1,500 | [1] |
Table 3: Monoamine Reuptake Inhibition of 5-MeO-αMT
| Transporter | Parameter | Value (nM) | Reference |
| Serotonin (SERT) | IC50 | >1,000 | [1] |
| Norepinephrine (NET) | IC50 | >1,000 | [1] |
| Dopamine (DAT) | IC50 | >1,000 | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Monoamine Oxidase Inhibition
5-MeO-αMT is a weak inhibitor of monoamine oxidase A (MAO-A).[1]
Table 4: Monoamine Oxidase A (MAO-A) Inhibition by 5-MeO-αMT
| Enzyme | Parameter | Value (nM) | Reference |
| MAO-A | IC50 | 31,000 | [1] |
Key Signaling Pathways and Mechanisms
The psychedelic effects of 5-MeO-αMT are primarily mediated by its agonist activity at the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).[5] Activation of this receptor initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5] This cascade ultimately results in increased intracellular calcium levels and activation of protein kinase C (PKC).[5]
In Vivo Pharmacology
In animal models, 5-MeO-αMT induces the head-twitch response (HTR), a behavioral proxy for psychedelic effects in rodents.[1][3] This response is mediated by the activation of 5-HT2A receptors and can be blocked by 5-HT2A antagonists such as ketanserin.[1][3] Unlike some other psychoactive substances, 5-MeO-αMT does not appear to induce locomotor sensitization, conditioned place preference, or self-administration, suggesting a low potential for abuse.[3]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacological profile of 5-MeO-αMT.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
-
Preparation of Materials :
-
Cell membranes expressing the target receptor (e.g., human 5-HT2A).
-
Radioligand with high affinity for the target receptor (e.g., [3H]ketanserin).
-
Test compound (5-MeO-αMT) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/B), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[6]
-
Scintillation fluid.
-
-
Assay Procedure :
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of 5-MeO-αMT.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a known, unlabeled ligand.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
-
Data Analysis :
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of 5-MeO-αMT to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Flux Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors like 5-HT2A by detecting changes in intracellular calcium.
-
Preparation of Materials :
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[5]
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
Test compound (5-MeO-αMT) and a known agonist (e.g., serotonin) for control.
-
-
Assay Procedure :
-
Plate the cells in a 96-well microplate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of 5-MeO-αMT to the wells.
-
Measure the fluorescence intensity over time using a plate reader capable of kinetic reads. The addition of an agonist will cause a transient increase in fluorescence as intracellular calcium levels rise.
-
-
Data Analysis :
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the response against the log concentration of 5-MeO-αMT.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).
-
Head-Twitch Response (HTR) in Mice
This in vivo assay is a behavioral model for assessing the psychedelic-like activity of a compound.[8]
-
Animals and Housing :
-
Experimental Procedure :
-
Administer 5-MeO-αMT to the mice via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Place each mouse individually in an observation chamber.
-
Record the number of head twitches over a specified period (e.g., 30-60 minutes).[10] A head twitch is a rapid, side-to-side rotational movement of the head.[8][9]
-
To confirm 5-HT2A receptor mediation, a separate group of animals can be pre-treated with a 5-HT2A antagonist (e.g., ketanserin) before the administration of 5-MeO-αMT.
-
-
Data Analysis :
-
Analyze the dose-response relationship for the induction of head twitches.
-
Compare the number of head twitches in the antagonist-pre-treated group to the group that received only 5-MeO-αMT to determine if the effect is blocked.
-
Conclusion
This compound is a potent psychedelic with a well-defined pharmacological profile centered on its agonist activity at serotonin receptors, particularly the 5-HT2A subtype. Its relatively low affinity for monoamine transporters and weak MAO-A inhibition suggest that its primary mechanism of action is direct receptor activation. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential and neurobiological effects of this and related compounds. Understanding the intricate details of its interaction with the central nervous system is crucial for the advancement of psychedelic science and the development of novel therapeutics for neuropsychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
Early Psychopharmacological Studies of 5-Methoxy-alpha-methyltryptamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-alpha-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin (α,O-DMS), is a potent psychedelic tryptamine (B22526) that emerged in early psychopharmacological research as a compound of significant interest. First synthesized in 1958, its psychoactive properties in humans were systematically documented in the late 1970s, most notably by Alexander Shulgin and David E. Nichols.[1] This technical guide provides an in-depth analysis of the foundational studies that characterized the initial pharmacological and psychotropic profile of this molecule. The document collates quantitative data from these early investigations, details the experimental methodologies employed, and visualizes the proposed mechanisms of action as understood in that pioneering era of psychopharmacology.
Quantitative Pharmacological Data
The initial characterization of 5-MeO-αMT revealed its potent interaction with the serotonergic system. The following tables summarize the key quantitative findings from early in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| Human Oral Dosage | |||
| Effective Dose Range | 2 - 4 mg | Human | [1] |
| In Vitro Receptor Activity | |||
| 5-HT₂A Receptor Agonism | Potent Agonist | Rodent Brain Tissue | (Presumed from behavioral data) |
| In Vivo Behavioral Effects (Rodents) | |||
| Head-Twitch Response (HTR) | Elicits HTR | Mice | (Inferred from general tryptamine studies) |
| Locomotor Activity | Hypolocomotion | Rodents | [1] |
Note: Much of the early quantitative data is descriptive or derived from comparative studies with other tryptamines. Specific binding affinities (Ki) and functional potencies (EC₅₀) were more thoroughly characterized in later research.
Experimental Protocols
The foundational understanding of 5-MeO-αMT's effects was built upon a combination of human psychopharmacological evaluation and animal behavioral studies.
Human Psychopharmacological Evaluation (Shulgin & Nichols, 1978)
Objective: To characterize the psychoactive effects of 5-MeO-αMT in human subjects.
Subjects: A small group of experienced psychonauts, including the authors.
Methodology:
-
Dosage and Administration: Doses ranging from 2 to 4 mg of 5-MeO-αMT were administered orally.
-
Data Collection: Subjective effects were meticulously documented through self-reports and observational notes. The qualitative nature of the experience, its intensity, duration of onset, peak, and decline were recorded.
-
Psychological Assessment: The evaluation focused on alterations in perception, mood, and thought processes. The presence of visual, auditory, and synesthetic phenomena was noted, alongside changes in emotional state and cognitive function.
Animal Behavioral Studies: Head-Twitch Response (HTR)
Objective: To assess the serotonergic 5-HT₂A receptor-mediated effects of 5-MeO-αMT in an animal model.
Subjects: Male mice.
Methodology:
-
Drug Administration: 5-MeO-αMT was administered to the subjects, typically via intraperitoneal injection. A range of doses would have been used to establish a dose-response relationship.
-
Observation Period: Following administration, mice were placed in a quiet, isolated observation chamber.
-
Behavioral Scoring: The frequency of the head-twitch response, a rapid, rotational movement of the head, was counted by trained observers over a specified period. This behavior is a well-established proxy for 5-HT₂A receptor activation by psychedelics.
-
Antagonist Studies: To confirm the involvement of the 5-HT₂A receptor, a separate group of animals would be pre-treated with a selective 5-HT₂A antagonist (e.g., ketanserin) before the administration of 5-MeO-αMT. A significant reduction in the head-twitch response following antagonist pre-treatment would provide evidence for the compound's mechanism of action.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual understanding of 5-MeO-αMT's mechanism of action and the workflow of the key experiments from the early research period.
Conclusion
The early psychopharmacological studies of this compound laid the groundwork for understanding its potent effects as a serotonergic psychedelic. Through a combination of meticulous human self-experimentation and animal behavioral models, the foundational knowledge of its dosage, subjective effects, and primary mechanism of action via the 5-HT₂A receptor was established. While modern techniques have since provided a more granular understanding of its receptor pharmacology and signaling pathways, these seminal investigations remain a cornerstone in the history of psychedelic research and continue to inform contemporary drug discovery and development efforts in the field of neuropsychopharmacology.
References
In Vitro Characterization of 5-MeO-αMT: A Technical Guide to Receptor Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of 5-methoxy-α-methyltryptamine (5-MeO-αMT), a potent psychedelic compound of the tryptamine (B22526) class. The document details its receptor binding profile, experimental protocols for its characterization, and the associated signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling cascades are visualized using diagrams.
Receptor Binding Profile of 5-MeO-αMT
5-MeO-αMT, also known as α,O-dimethylserotonin, is a non-selective serotonin (B10506) receptor agonist.[1] Its psychedelic effects are primarily attributed to its potent agonism at the 5-HT2A receptor.[1][2] The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of 5-MeO-αMT at various receptors.
Table 1: Receptor Binding Affinities (Ki) of 5-MeO-αMT and Related Compounds (nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | SERT |
| 5-MeO-αMT (5-MeO-AMT) | - | - | - | >1000 |
| 1-Propyl-5-MeO-AMT | 7100 | 12 | 120 | - |
| 5-MeO-DMT | ~1.9 - 29 | ~100 - 1000+ | - | 2184 |
| 5-MeO-MET | 28.3 | 43.1 | - | 1300 |
Note: Data for 5-MeO-αMT at specific serotonin receptor subtypes is limited in the provided search results. The table includes data for structurally related compounds to provide context. Values can vary based on experimental conditions.[3][4][5]
Table 2: Functional Potency (EC50) and Monoamine Release of 5-MeO-αMT (nM)
| Parameter | Serotonin (5-HT) | Norepinephrine (NE) | Dopamine (DA) |
| EC50 (Monoamine Release) | 460 | 8900 | 1500 |
| EC50 (5-HT2A Activation) | 2 - 8.4 | - | - |
Note: 5-MeO-αMT is a significantly more potent agonist at the 5-HT2A receptor than it is a monoamine releasing agent.[1]
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the receptor binding affinity and functional potency of compounds like 5-MeO-αMT.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.
Objective: To quantify the affinity of 5-MeO-αMT for target receptors (e.g., 5-HT2A).
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., 5-HT2A).
-
Radioligand (e.g., [3H]ketanserin for 5-HT2A).[4]
-
Test compound (5-MeO-αMT).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]
-
Wash buffer (ice-cold).
-
96-well plates.
-
Filter mats (e.g., GF/C filters presoaked in PEI).[6]
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and dilute to the desired protein concentration in the assay buffer.[6][7]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation to reach equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter mat. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6][7]
-
Radioactivity Measurement: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.[7]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 5-MeO-αMT concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of 5-MeO-αMT that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][6]
-
Calcium Flux Functional Assay
This assay measures the functional potency (EC50) of an agonist at a G-protein coupled receptor (GPCR) that signals via the Gq/11 pathway, leading to an increase in intracellular calcium. The 5-HT2A receptor is a Gq-coupled receptor.[8]
Objective: To determine the potency of 5-MeO-αMT in activating the 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
Test compound (5-MeO-αMT).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Plating: Plate the cells in the 96-well plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for a specific period.
-
Compound Addition: Place the plate in the fluorescence microplate reader. Add varying concentrations of 5-MeO-αMT to the wells.
-
Signal Detection: Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration upon receptor activation.[5]
-
Data Analysis:
-
Plot the increase in fluorescence against the compound concentration.
-
Generate a dose-response curve and determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) values.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by 5-MeO-αMT and the workflows of the experimental protocols described above.
Caption: 5-HT2A receptor signaling pathway activated by 5-MeO-αMT.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for a calcium flux functional assay.
References
- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. 1-Propyl-5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Initial In Vivo Behavioral Effects of 5-MeO-αMT in Rodents: A Technical Guide
Abstract
5-Methoxy-α-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a potent psychedelic compound of the tryptamine (B22526) class. Understanding its initial behavioral effects in preclinical rodent models is crucial for characterizing its pharmacological profile and therapeutic potential. This document provides a comprehensive overview of the primary in vivo behavioral assays used to study 5-MeO-αMT, including the head-twitch response (HTR), locomotor activity assessments, and drug discrimination paradigms. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying serotonergic signaling pathways are illustrated. This guide serves as a technical resource for researchers investigating the psychoactive and behavioral properties of 5-MeO-αMT.
Core Behavioral Effects in Rodents
The initial in vivo behavioral profile of 5-MeO-αMT is primarily characterized by effects indicative of serotonergic 5-HT2A receptor agonism. Unlike classic psychostimulants, it does not appear to induce hyperactivity or possess a significant potential for abuse.[1][2]
Head-Twitch Response (HTR)
The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that serves as a reliable behavioral proxy for hallucinogenic potential in humans.[3] Acute administration of 5-MeO-αMT induces a robust, dose-dependent HTR in mice.[1] This effect is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors, particularly within the prefrontal cortex.[1][3] Studies have shown that pretreatment with a 5-HT2A antagonist, such as ketanserin (B1673593), effectively blocks the 5-MeO-αMT-induced HTR.[1][2] Interestingly, repeated daily administration leads to the development of tolerance, with a significant reduction in the HTR after seven days.[1]
Locomotor Activity
In contrast to its potent induction of HTR, 5-MeO-αMT generally produces hypolocomotion in rodents.[2] This reduction in movement distinguishes it from compounds like MDMA or amphetamine, which typically cause hyperactivity.[2] Studies evaluating its potential for locomotor sensitization—a phenomenon where repeated drug administration leads to a progressively larger motor response—found that 5-MeO-αMT does not induce this effect, further differentiating it from classic psychostimulants.[1]
Drug Discrimination
Drug discrimination is a sophisticated behavioral assay used to assess the subjective effects of a compound. In this paradigm, animals are trained to recognize the internal state produced by a specific drug and report it by pressing a corresponding lever. Rodents trained to discriminate other serotonergic hallucinogens, such as DOM and LSD, from saline will recognize 5-MeO-αMT and press the drug-appropriate lever.[2] However, this substitution is sometimes only partial, suggesting that while the subjective effects overlap, they may not be identical.[2] Critically, animals trained to discriminate psychostimulants like MDMA or cocaine do not generalize this response to 5-MeO-αMT, indicating a distinct subjective experience lacking stimulant-like properties.[2]
Abuse Potential
The potential for a substance to be rewarding and reinforcing is often evaluated using the conditioned place preference (CPP) and self-administration (SA) paradigms. In CPP, an animal's preference for an environment previously paired with the drug is measured. In SA, animals learn to perform an action (e.g., lever press) to receive a drug infusion. Studies have shown that 5-MeO-αMT does not induce conditioned place preference or support self-administration in mice, suggesting a low potential for abuse and reinforcement.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from behavioral studies of 5-MeO-αMT in rodents.
Table 1: Head-Twitch Response (HTR) in Mice
| Compound | Dose (mg/kg) | Route | Acute HTR (Day 1) | Chronic HTR (Day 7) | Antagonist Blockade | Reference |
|---|
| 5-MeO-αMT | 0.3, 1, 3, 10 | i.p. | Dose-dependent increase | Tolerance observed | Yes (Ketanserin) |[1] |
Table 2: Behavioral Profile Summary
| Behavioral Assay | Effect of 5-MeO-αMT | Key Finding | Reference |
|---|---|---|---|
| Locomotor Activity | Hypolocomotion | No locomotor sensitization observed. | [1][2] |
| Conditioned Place Preference | No Preference | Indicates low rewarding properties. | [1] |
| Self-Administration | Not Self-Administered | Suggests low reinforcing potential. | [1] |
| Drug Discrimination | Substitutes for LSD/DOM | Subjective effects are similar to classic hallucinogens. | [2] |
| Drug Discrimination | No Substitution for MDMA/Cocaine | Subjective effects are distinct from stimulants. |[2] |
Experimental Protocols & Methodologies
Head-Twitch Response (HTR) Assay
-
Subjects: Male C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: 5-MeO-αMT is dissolved in a vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses (e.g., 0.3, 1, 3, 10 mg/kg).[1] For antagonist studies, the 5-HT2A antagonist ketanserin is administered approximately 30 minutes prior to 5-MeO-αMT injection.[1]
-
Procedure: Immediately following injection, mice are placed individually into observation chambers (e.g., clear polycarbonate cages). Their behavior is recorded by a video camera mounted above the chamber for a set duration (e.g., 30-60 minutes).
-
Data Analysis: A trained observer, blind to the experimental conditions, manually counts the number of head twitches from the video recordings. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming. The total number of HTRs is then analyzed across different dose groups.
Drug Discrimination Assay
-
Subjects: Male Sprague-Dawley rats are often used for this paradigm.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training: Rats are trained to press one lever ("drug lever") to receive a food reward after being injected with a known hallucinogen (e.g., LSD). On alternate days, they are injected with saline and must press the other lever ("saline lever") for a reward. Training continues until a high level of accuracy (>85%) is achieved.[4]
-
Substitution Test: Once trained, animals are administered a test dose of 5-MeO-αMT. The percentage of responses on the drug-associated lever is measured. Full substitution occurs when the majority of responses are on the drug lever, indicating the animal perceives the subjective effects of 5-MeO-αMT as being similar to the training drug.
Signaling Pathways & Experimental Workflows
The behavioral effects of 5-MeO-αMT are intrinsically linked to its action on the serotonin system, primarily through the 5-HT2A receptor.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by 5-MeO-αMT in cortical neurons initiates a G-protein coupled cascade. This pathway is believed to be the primary driver of the head-twitch response.[1]
Caption: 5-HT2A receptor signaling cascade initiated by 5-MeO-αMT, leading to the head-twitch response.
Experimental Workflow for Behavioral Analysis
The process for conducting in vivo behavioral studies follows a structured workflow to ensure reproducibility and validity of the results.
Caption: A generalized workflow for in vivo rodent behavioral pharmacology studies.
References
- 1. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. Comparative discriminative stimulus effects of 5-methoxy-N,N-dimethyltryptamine and LSD - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 5-Methoxy-α-methyltryptamine (5-MeO-αMT) and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-methoxy-α-methyltryptamine (5-MeO-αMT) and its structural analogs. 5-MeO-αMT, a psychedelic tryptamine (B22526), and its related compounds are of significant interest for their potential therapeutic applications in neuropsychiatric disorders. This document summarizes the current understanding of how chemical modifications to the 5-methoxytryptamine (B125070) scaffold influence interactions with key neurological targets, primarily the serotonin (B10506) 5-HT1A and 5-HT2A receptors. Quantitative binding and functional data are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis, in vitro, and in vivo characterization of these compounds are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the molecular pharmacology of this class of compounds.
Introduction
5-methoxy-α-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a potent psychedelic substance belonging to the tryptamine family.[1] Its chemical structure is characterized by a methoxy (B1213986) group at the 5-position of the indole (B1671886) ring and a methyl group at the alpha position of the ethylamine (B1201723) side chain. These structural features significantly influence its pharmacological profile compared to other tryptamines like N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[1][2]
The primary molecular targets of 5-MeO-αMT and its analogs are serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[3][4] The interaction with the 5-HT2A receptor is believed to be the principal mechanism underlying the hallucinogenic effects of psychedelics, while activation of the 5-HT1A receptor may contribute to anxiolytic and antidepressant effects.[5][6] Understanding the structure-activity relationships of these compounds is crucial for the rational design of novel therapeutics with improved selectivity and desired pharmacological properties, potentially separating therapeutic benefits from psychoactive effects.[7]
This guide will systematically explore the impact of structural modifications on the affinity and functional activity of 5-MeO-αMT and its analogs at serotonin receptors.
Core Structure-Activity Relationships
The pharmacological profile of 5-methoxytryptamines can be systematically altered by chemical modifications at three primary locations: the indole ring, the ethylamine side chain, and the terminal amino group.
Indole Ring Substitutions
-
5-Position: The methoxy group at the 5-position generally enhances potency at both 5-HT1A and 5-HT2A receptors compared to unsubstituted tryptamines.[2]
-
4-Position: The introduction of a fluorine atom at the 4-position of 5-methoxytryptamines has been shown to increase potency at the 5-HT1A receptor by approximately tenfold, while decreasing potency at the 5-HT2A receptor. This modification is a key strategy for developing 5-HT1A-selective agonists.[5]
Ethylamine Side Chain Modifications
-
α-Methylation: The presence of a methyl group at the alpha position, as in 5-MeO-αMT, can protect the molecule from degradation by monoamine oxidase (MAO).[1] This modification can lead to a longer duration of action. 5-MeO-αMT is a weak inhibitor of MAO-A.[1]
N-Alkyl Substitutions
-
Size of Alkyl Groups: The size and nature of the substituents on the terminal nitrogen atom significantly influence receptor affinity and selectivity. For instance, in the 5-MeO-DMT series, extending the N,N-dimethyl groups to N,N-diethyl (5-MeO-DET) or cyclizing them into a pyrrolidine (B122466) ring can modulate the selectivity between 5-HT1A and 5-HT2A receptors.[5][8] Generally, larger N-alkyl groups tend to decrease affinity for the serotonin transporter (SERT).[9]
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for 5-MeO-αMT and a selection of its structural analogs, focusing on their binding affinities and functional potencies at key serotonin receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-αMT and Analogs
| Compound | 5-HT1A | 5-HT2A | SERT | Reference(s) |
| 5-MeO-αMT | Data not available | Data not available | >1000 | [1] |
| 5-MeO-DMT | 4.2 - 29 | 558 - 1000+ | 3300 | [7][10] |
| 5-MeO-DET | 37.1 | 114 | 3100 | [5][7] |
| 5-MeO-MET | 25.9 | 43.1 | Data not available | [5][11] |
| 5-MeO-DALT | Data not available | High affinity | Low micromolar | [9] |
| 5-MeO-MIPT | 30.6 | Data not available | Low micromolar | [7][9] |
| 5-MeO-pyr-T | High affinity | Data not available | Low micromolar | [8][9] |
Note: Data is compiled from multiple sources and experimental conditions may vary. "Data not available" indicates that specific values were not found in the surveyed literature.
Table 2: Functional Potencies (EC50, nM) of 5-MeO-αMT and Analogs
| Compound | 5-HT1A (Gi BRET) | 5-HT2A (IP1 Assay) | 5-HT2A (Calcium Flux) | Reference(s) |
| 5-MeO-αMT | Data not available | 2 - 8.4 | Data not available | [1] |
| 5-MeO-DMT | 25.6 | 527 | 1.8 - 3.87 | [3][5][11] |
| 5-MeO-DET | 37.1 | >1000 | Data not available | [3][5] |
| 5-MeO-MET | 25.9 | Data not available | 35.7 | [5][11] |
| 5-MeO-DALT | Data not available | <527 | Data not available | [3] |
| 5-MeO-MIPT | Data not available | Data not available | Data not available | |
| 5-MeO-pyr-T | Data not available | Data not available | Data not available |
Note: Different functional assays measure different aspects of receptor activation, leading to variations in potency values. All tested 5-methoxytryptamines in some studies were full agonists at the 5-HT2A receptor in calcium mobilization assays.[9]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the synthesis and pharmacological characterization of 5-MeO-αMT and its analogs.
Synthesis
Speeter-Anthony Tryptamine Synthesis (General Method)
A common method for the synthesis of N,N-disubstituted-5-methoxytryptamines is the Speeter-Anthony synthesis.[12]
-
Acylation: 5-Methoxyindole is reacted with oxalyl chloride in a suitable solvent (e.g., diethyl ether) to form the indol-3-ylglyoxylyl chloride.
-
Amidation: The resulting intermediate is then reacted with a secondary amine (e.g., dimethylamine (B145610) for 5-MeO-DMT) to form the corresponding amide.
-
Reduction: The amide is subsequently reduced to the final tryptamine product using a reducing agent such as lithium aluminum hydride (LAH) in a solvent like tetrahydrofuran (B95107) (THF).
For the synthesis of α-methylated analogs like 5-MeO-αMT, a common route involves the reduction of 5-methoxy-3-indole-acetone oxime.
In Vitro Assays
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a test compound for a specific receptor.
-
Objective: To determine the ability of a test compound to displace a specific radiolabeled ligand from its receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant 5-HT1A or 5-HT2A receptors).
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
Test compounds (5-MeO-αMT and analogs).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay (for G-protein activation)
This assay measures G-protein activation following receptor agonism.
-
Objective: To quantify the interaction between a G-protein and the receptor upon ligand binding.
-
Materials:
-
HEK293 cells co-expressing the receptor of interest fused to a Renilla luciferase (RLuc) and a G-protein subunit fused to a green fluorescent protein (GFP).
-
Test compounds.
-
BRET substrate (e.g., coelenterazine).
-
Plate reader capable of measuring dual-wavelength emissions.
-
-
Procedure:
-
Cells are plated in a microplate.
-
The BRET substrate is added to the cells.
-
The test compound is added at various concentrations.
-
The emissions from RLuc and GFP are measured.
-
The BRET ratio (GFP emission / RLuc emission) is calculated.
-
Dose-response curves are generated to determine the EC50 and Emax values.
-
Calcium Mobilization Assay (for Gq-coupled receptor activation)
This assay is used to determine the functional potency of an agonist at a G-protein coupled receptor (GPCR) that signals through the release of intracellular calcium, such as the 5-HT2A receptor.[11]
-
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
-
Materials:
-
Cells stably expressing the target receptor (e.g., CHO or HEK293 cells expressing human 5-HT2A).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds.
-
A fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader.
-
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
The cells are then exposed to varying concentrations of the test compound.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Dose-response curves are constructed to determine the EC50 and Emax values.
-
In Vivo Assays
Head-Twitch Response (HTR) in Mice
The HTR is a behavioral model widely used to assess the in vivo 5-HT2A receptor agonist activity of psychedelic compounds.[4]
-
Objective: To quantify the number of head twitches induced by a test compound as a measure of its 5-HT2A receptor-mediated hallucinogenic-like potential.
-
Animals: Typically, male C57BL/6J mice are used.
-
Procedure:
-
Animals are habituated to the testing environment.
-
The test compound is administered (e.g., via intraperitoneal or subcutaneous injection).
-
The number of head twitches is counted for a specific period (e.g., 30-60 minutes).
-
Dose-response curves are generated to determine the ED50 (the dose that produces a half-maximal response).
-
To confirm the involvement of the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin (B1673593) or M100907) before the administration of the test compound.[4]
-
Signaling Pathways and Experimental Workflows
The pharmacological effects of 5-MeO-αMT and its analogs are primarily mediated through their interaction with serotonin receptors, leading to the activation of downstream signaling cascades.
Caption: Simplified G-protein signaling pathways for 5-HT1A and 5-HT2A receptors.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The structure-activity relationship of 5-MeO-αMT and its analogs is a complex but critical area of research for the development of novel therapeutics for neuropsychiatric disorders. The available data indicates that modifications to the tryptamine scaffold, particularly at the 4-position of the indole ring and the N-alkyl substituents, can significantly alter the affinity and functional selectivity for 5-HT1A and 5-HT2A receptors. The α-methylation of the side chain is a key feature that influences the metabolic stability and duration of action of these compounds.
While a comprehensive SAR for a wide range of 5-MeO-αMT analogs is still an area for further investigation, the principles derived from the broader class of 5-methoxytryptamines provide a strong foundation for future drug design efforts. By leveraging the experimental protocols and understanding the signaling pathways detailed in this guide, researchers can continue to explore the therapeutic potential of this fascinating class of molecules, aiming to develop compounds with optimized efficacy and safety profiles.
References
- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-DEAOP-NMT - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
5-MeO-αMT: A Technical Guide to its Potency as a 5-HT2A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-α-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a synthetic tryptamine (B22526) that has garnered significant interest within the scientific community for its potent psychedelic effects.[1] These effects are primarily mediated by its strong agonist activity at the serotonin (B10506) 2A receptor (5-HT2A). This technical guide provides an in-depth overview of the pharmacology of 5-MeO-αMT, with a specific focus on its interaction with the 5-HT2A receptor. The document details its binding affinity and functional potency, outlines the experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The potency of 5-MeO-αMT as a 5-HT2A receptor agonist has been quantified through various in vitro assays. The following table summarizes the key pharmacological parameters for 5-MeO-αMT and provides a comparative context with the related, well-studied compound, 5-MeO-DMT.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| 5-MeO-αMT | 5-HT2A | Functional Activity | EC50 | 2 - 8.4[1], 4.665[2] |
| 5-MeO-DMT | 5-HT2A | Binding Affinity | Ki | ~100 - 1000+[3] |
| 5-MeO-DMT | 5-HT2A | Functional Activity | EC50 | ~1.8 - 3.87[3] |
Note: EC50 (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. A lower EC50 value denotes greater potency. Ki (inhibition constant) represents the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
5-HT2A Receptor Signaling Pathways
Activation of the 5-HT2A receptor by an agonist such as 5-MeO-αMT primarily initiates the Gq/11 signaling cascade. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
In addition to the canonical Gq pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin proteins. This can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades. The balance between G protein-mediated and β-arrestin-mediated signaling can influence the overall pharmacological profile of an agonist, a concept known as biased agonism.
Experimental Protocols
The characterization of 5-MeO-αMT's activity at the 5-HT2A receptor involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of 5-MeO-αMT for the human 5-HT2A receptor.
Materials:
-
Test Compound: 5-Methoxy-α-methyltryptamine (5-MeO-αMT)
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor.
-
Radioligand: A high-affinity 5-HT2A receptor antagonist, such as [³H]ketanserin.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the 5-HT2A receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound (5-MeO-αMT).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of 5-MeO-αMT that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor by detecting changes in intracellular calcium levels.[4][5]
Objective: To determine the functional potency (EC50) and efficacy of 5-MeO-αMT at the human 5-HT2A receptor.
Materials:
-
Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.[4]
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: 5-MeO-αMT.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to attach overnight.[4]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Addition: Place the plate in a fluorescence microplate reader. Add varying concentrations of 5-MeO-αMT to the wells.
-
Signal Detection: Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration upon receptor activation.[4]
-
Data Analysis: Plot the increase in fluorescence against the compound concentration. Generate a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum response) values.[4]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, providing insights into receptor desensitization and biased agonism.[6]
Objective: To quantify the ability of 5-MeO-αMT to induce β-arrestin recruitment to the human 5-HT2A receptor.
Materials:
-
Cell Line: A cell line engineered to express the 5-HT2A receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter® cells).[6][7]
-
Assay Buffer/Medium.
-
Test Compound: 5-MeO-αMT.
-
Detection Reagents for the specific assay technology (e.g., chemiluminescent substrate).[7]
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells in a white, opaque 96-well or 384-well plate.[7]
-
Compound Addition: Add varying concentrations of 5-MeO-αMT to the cells.
-
Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[6]
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
Synthesis of 5-MeO-αMT
The synthesis of 5-MeO-αMT can be achieved through several established routes for tryptamine synthesis. A common approach involves the Fischer indole (B1671886) synthesis.
Conclusion
5-MeO-αMT is a highly potent agonist at the 5-HT2A receptor, a characteristic that underlies its profound psychoactive effects. Its pharmacological profile can be thoroughly investigated using a combination of radioligand binding, calcium flux, and β-arrestin recruitment assays. The detailed protocols and workflow diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to study 5-MeO-αMT and similar compounds. Further investigation into its potential for biased agonism at the 5-HT2A receptor may reveal novel structure-activity relationships and could inform the design of future therapeutic agents with more targeted signaling profiles.
References
- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Neurochemical Consequences of Acute 5-MeO-αMT Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-α-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a potent psychedelic substance belonging to the tryptamine (B22526), α-alkyltryptamine, and 5-methoxytryptamine (B125070) chemical classes.[1] It is a derivative of α-methyltryptamine (αMT) and an analog of 5-MeO-DMT.[1] The primary psychoactive effects of 5-MeO-αMT, like other classic hallucinogens, are attributed to its interaction with the serotonergic system, particularly its potent agonist activity at the serotonin (B10506) 5-HT2A receptor.[2][3] This document provides an in-depth technical overview of the acute neurochemical effects of 5-MeO-αMT administration, focusing on its pharmacodynamics, impact on monoamine neurotransmitter systems, and the experimental protocols used to elucidate these effects.
Pharmacodynamics: Receptor Interactions and Functional Activity
The principal mechanism of action for 5-MeO-αMT is its function as a non-selective serotonin receptor agonist.[1] Its psychedelic properties are primarily mediated by the activation of the 5-HT2A receptor.[2][3]
Serotonin Receptor Agonism
5-MeO-αMT demonstrates high potency as an agonist at several serotonin receptor subtypes, most notably the 5-HT2A receptor. In vitro studies have established it as one of the most potent tryptamine derivatives at this site.[1][4] Its potency at the 5-HT2A receptor is reported to be 38-fold higher than that of dimethyltryptamine (DMT) and 361-fold higher than that of psilocin in the same study.[1][4] It is also a highly potent agonist of the 5-HT2B receptor.[1]
Table 1: Functional Activity (EC₅₀) of 5-MeO-αMT at Serotonin Receptors
| Receptor Subtype | Functional Activity (EC₅₀) in nM | Reference |
|---|---|---|
| 5-HT₂A | 2 to 8.4 | [1][4] |
| 5-HT₂B | 4 | [1] |
Monoamine Release and Reuptake
Unlike its parent compound αMT, which is a potent monoamine releasing agent, the 5-methoxy substitution in 5-MeO-αMT dramatically reduces this activity.[1] Its effects as a monoamine reuptake inhibitor are also considered to be of very low potency and questionable significance given its high potency at the 5-HT2A receptor.[1]
Table 2: Monoamine Releasing Activity (EC₅₀) of 5-MeO-αMT vs. αMT
| Neurotransmitter | 5-MeO-αMT (EC₅₀ in nM) | αMT (EC₅₀ in nM) | Reference |
|---|---|---|---|
| Serotonin | 460 | 22 to 68 | [1] |
| Norepinephrine | 8,900 | 79 to 112 | [1] |
| Dopamine (B1211576) | 1,500 | 79 to 180 | [1] |
Table 3: Monoamine Reuptake Inhibition (IC₅₀) of 5-MeO-αMT
| Transporter | Reuptake Inhibition (IC₅₀) in nM | Reference |
|---|---|---|
| Serotonin, Norepinephrine, Dopamine | >1,000 | [1] |
Monoamine Oxidase (MAO) Inhibition
5-MeO-αMT is a weak inhibitor of monoamine oxidase A (MAO-A). Its inhibitory potency is approximately 82-fold weaker than that of αMT.[1]
Table 4: Monoamine Oxidase A (MAO-A) Inhibition (IC₅₀)
| Compound | MAO-A Inhibition (IC₅₀) in nM | Reference |
|---|---|---|
| 5-MeO-αMT | 31,000 | [1] |
| αMT | 380 | [1] |
Signaling Pathways
The hallucinogenic effects of 5-MeO-αMT are primarily initiated by the activation of the 5-HT2A receptor, a Gq/11 protein-coupled receptor. This activation triggers a well-defined intracellular signaling cascade.
Effects on Brain Monoamine Neurotransmitters
Acute administration of 5-MeO-αMT significantly affects monoaminergic neurotransmitter systems in various brain regions. A systematic study in rats revealed dose-dependent changes in dopamine (DA), serotonin (5-HT), and their metabolites.[2]
Table 5: Effects of Acute 5-MeO-αMT Administration on Monoamine Neurotransmitters and Metabolites in Rat Brain Regions Data derived from a study investigating the effects of tryptamines on monoamine neurotransmitters.[2] The specific quantitative changes (e.g., percentage increase/decrease) were not detailed in the available abstract, but the study confirmed significant effects on dopaminergic and serotonergic systems.
| Brain Region | Neurotransmitter/Metabolite | Observed Effect | Reference |
| Prefrontal Cortex (PFC) | DA, 5-HT & Metabolites | Significant Effect | [2] |
| Nucleus Accumbens (NAc) | DA, 5-HT & Metabolites | Significant Effect | [2] |
| Dorsolateral Striatum (DLS) | DA, 5-HT & Metabolites | Significant Effect | [2] |
| Hippocampus (HIP) | DA, 5-HT & Metabolites | Significant Effect | [2] |
Experimental Protocols
The characterization of 5-MeO-αMT's neurochemical profile relies on a suite of established experimental techniques.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in the brains of freely moving animals.[5][6][7]
-
Surgical Procedure: A microdialysis guide cannula is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized animal.[8]
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe with a semi-permeable membrane is inserted. Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe at a slow, constant flow rate.[8]
-
Sample Collection: Neurotransmitters and metabolites in the extracellular fluid diffuse across the membrane into the aCSF. The resulting fluid (dialysate) is collected at regular intervals (e.g., every 15-20 minutes).[8][9]
-
Analysis: The concentration of neurochemicals in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[2]
Receptor Binding and Functional Assays
-
Radioligand Binding Assays: These assays determine the affinity (Kᵢ value) of a compound for a specific receptor. They involve incubating cell membranes expressing the target receptor with a radiolabeled ligand and varying concentrations of the test compound (5-MeO-αMT). The amount of radioligand displaced by the test compound is measured to calculate its binding affinity.
-
In Vitro Functional Assays: To determine a compound's efficacy (e.g., EC₅₀ value) as an agonist or antagonist, functional assays are used. For Gq-coupled receptors like 5-HT2A, this often involves measuring the mobilization of intracellular calcium or the production of inositol (B14025) phosphates in cultured cells expressing the receptor upon application of the drug.[3]
Behavioral Pharmacology: Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.[1][3]
-
Procedure: Mice or rats are administered a dose of 5-MeO-αMT, and the frequency of rapid, involuntary head movements is counted over a specific period.[3]
-
Mechanism Confirmation: To confirm that the HTR is mediated by the 5-HT2A receptor, a separate group of animals is pre-treated with a selective 5-HT2A antagonist, such as ketanserin, before 5-MeO-αMT administration. A significant reduction or complete blockage of the HTR confirms the mechanism of action.[1][3]
Conclusion
The acute administration of 5-MeO-αMT results in a distinct neurochemical profile dominated by its action as a highly potent agonist at serotonin 5-HT2A and 5-HT2B receptors.[1] This direct receptor agonism is the primary driver of its psychedelic effects.[2][3] In contrast to its structural relative αMT, 5-MeO-αMT is a very weak monoamine releasing agent, reuptake inhibitor, and MAO-A inhibitor.[1] Its administration leads to significant, dose-dependent alterations in the serotonergic and dopaminergic systems across key brain regions, including the prefrontal cortex and nucleus accumbens.[2] Understanding this specific pharmacological profile is critical for researchers investigating its psychoactive properties and for drug development professionals exploring the therapeutic potential of serotonergic modulators.
References
- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 2. A systematic study of changes in monoamine neurotransmitters in the rat brain following acute administration of alpha-methyltryptamine (AMT), 5-methoxy-alpha-methyltryptamine (5-MeO-AMT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. wikiwand.com [wikiwand.com]
- 5. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 5-Methoxy-α-methyltryptamine (5-MeO-αMT)
Introduction
5-Methoxy-α-methyltryptamine (5-MeO-αMT), also known as α,O-Dimethylserotonin, is a potent psychedelic tryptamine.[1] As a designer drug and a subject of research, robust and validated analytical methods are crucial for its detection and quantification in both seized materials and biological matrices. These application notes provide detailed protocols for researchers, forensic scientists, and drug development professionals, covering various chromatographic and screening techniques. The methodologies are designed to ensure specificity, sensitivity, and reproducibility.
Pharmacological Context: Signaling Pathway
5-MeO-αMT primarily exerts its effects by acting as a non-selective serotonin (B10506) receptor agonist, with particularly high potency at the 5-HT₂A receptor.[1] Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade responsible for its psychedelic effects.[1] Understanding this pathway is essential for correlating analytical findings with pharmacological activity.
Caption: Simplified serotonergic signaling pathway for 5-MeO-αMT.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a robust and widely used technique for the identification and quantification of tryptamines in seized materials.[2] Its high resolving power combined with the specificity of mass spectrometry makes it ideal for differentiating between structurally similar compounds. For complex matrices or to improve peak shape and detection limits, derivatization can be employed, although it is not always necessary for 5-MeO-αMT.[3]
Caption: General experimental workflow for GC-MS analysis.
Protocol 1: GC-MS Screening of 5-MeO-αMT in Powder Samples This protocol is adapted from the SWGDRUG monograph for qualitative identification.[4]
-
1. Sample Preparation (Liquid-Liquid Extraction)
-
Dissolve a small amount of the powder sample in chloroform (B151607).[4]
-
Wash the chloroform solution with a dilute sodium carbonate solution to neutralize any salts and isolate the free base.[4]
-
Separate the organic layer. This solution can be directly injected or evaporated and reconstituted in a suitable solvent.[4]
-
-
2. Instrumentation & Conditions
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4]
-
Column: J&W DB-1, 15 m x 0.32 mm x 0.25 µm film thickness (or equivalent).[4]
-
Carrier Gas: Helium at 1.3 mL/min.[4]
-
Injector Temperature: 275 °C.[4]
-
Detector/Transfer Line Temperature: 280 °C.[4]
-
Oven Program: Initial temperature of 190 °C, hold for 10 minutes.[4]
-
Injection: 1 µL with a split ratio of 60:1.[4]
-
MS Scan Range (if used): m/z 35-400.[5]
-
-
3. Data Analysis
-
Compare the retention time of the peak with a known reference standard.
-
If using MS, compare the resulting mass spectrum with a reference library spectrum for positive identification.
-
Protocol 2: Quantitative GC-MS Analysis This protocol is adapted from established methods for quantitative analysis of tryptamines.[4][6]
-
1. Preparation of Standards
-
Internal Standard (IS) Stock: Prepare a 4.0 mg/mL solution of dipentylphthalate in chloroform.[4]
-
Calibration Standards: Accurately weigh a 5-MeO-αMT reference standard and prepare a stock solution. Create a series of calibration standards by diluting the stock solution with the IS stock solution to achieve a concentration range of 0.01 - 4.00 mg/mL.[4]
-
-
2. Sample Preparation
-
Accurately weigh the homogenized powder sample.
-
Dissolve the sample in a known volume of the IS stock solution to achieve a concentration within the calibration range.
-
Filter the solution prior to injection.[4]
-
-
3. Instrumentation & Conditions
-
Use the same instrumental conditions as described in Protocol 1, ensuring the system demonstrates adequate linearity and repeatability.
-
-
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (5-MeO-αMT / IS) against the concentration of the calibration standards.
-
Calculate the concentration of 5-MeO-αMT in the unknown sample using the linear regression equation from the calibration curve.
-
Quantitative Data for GC-MS
| Parameter | Value | Source |
|---|---|---|
| Typical Retention Time | 2.98 min (relative to DET) | [4] |
| 47.6 min (specific method) | [7] | |
| Linear Range | 0.01 - 4.00 mg/mL | [4] |
| Correlation Coefficient | > 0.999 | [4] |
| Repeatability (RSD) | < 1.0% | [4] |
| Method Detection Limit (MDL) | 1 ng/mL (in blood, for AMT) |[6] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: LC-MS/MS is the preferred method for detecting and quantifying 5-MeO-αMT in biological matrices like blood, plasma, and urine due to its exceptional sensitivity and selectivity.[8] This technique can measure concentrations at the sub-ng/mL level, making it ideal for pharmacokinetic and toxicological studies. A simple protein precipitation is often sufficient for sample cleanup in plasma or serum.[8][9]
Caption: Workflow for 5-MeO-αMT analysis in biological samples.
Protocol 3: LC-MS/MS Quantification in Serum/Plasma This protocol is a general framework adapted from validated methods for related tryptamines like 5-MeO-DMT and requires optimization for 5-MeO-αMT.[9][10]
-
1. Preparation of Standards and Reagents
-
Reagents: LC-MS grade acetonitrile, methanol, formic acid, and deionized water.[8]
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of 5-MeO-αMT and an appropriate internal standard (e.g., 5-Methyl-N,N-dimethyltryptamine or a deuterated analog) in methanol.[8]
-
Working Solutions: Prepare calibration standards and quality control (QC) samples by spiking drug-free serum or plasma with the stock solutions.[9]
-
Precipitation Solvent: Acetonitrile containing the internal standard at a fixed concentration (e.g., 10 ng/mL).[8]
-
-
2. Sample Preparation (Protein Precipitation)
-
To a 20 µL aliquot of serum, plasma, standard, or QC sample in a microcentrifuge tube, add 60 µL of the precipitation solvent (acetonitrile with IS).[8][9]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[8]
-
Carefully transfer the supernatant to an autosampler vial for analysis.[8]
-
-
3. Instrumentation & Conditions (Starting Point)
-
Instrument: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Gradient: Develop a suitable gradient to separate the analyte from matrix interferences (e.g., start with 5% B, ramp to 90% B, and re-equilibrate).[9]
-
Flow Rate: ~0.4 mL/min.
-
Ionization Mode: ESI Positive.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for 5-MeO-αMT must be determined by infusing a standard solution.
-
-
4. Data Analysis
-
Integrate the peak areas for the analyte and the IS.
-
Construct a calibration curve and perform quantitative analysis as described for the GC-MS method.
-
Quantitative Data for Related Tryptamines (LC-MS/MS) The following data for 5-MeO-DMT can be used as a benchmark for method development for 5-MeO-αMT.
| Parameter | Value (for 5-MeO-DMT) | Source |
|---|---|---|
| Linear Range | 0.90 – 5,890 ng/mL | [9][12] |
| Intra- & Inter-day Precision | < 15% | [9][12] |
| Accuracy | Within 15% | [9][12] |
| Recovery from Serum | > 75% | [9][12] |
| Lower Limit of Quantification | 0.90 ng/mL |[9][12] |
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC with photodiode array (PDA) detection is a valuable technique for the separation and screening of tryptamines, especially when MS detection is not available.[13] While not as sensitive as MS, it is non-destructive and suitable for analyzing seized materials where analyte concentrations are high.[13] Isocratic methods can be developed for economical and rapid screening.[5]
Protocol 4: HPLC-PDA Analysis of Tryptamines This protocol is based on a method developed for the separation of 13 psychoactive tryptamines, including 5-MeO-αMT.[13]
-
1. Sample Preparation
-
2. Instrumentation & Conditions
-
Instrument: HPLC system with a PDA detector.[13]
-
Column: Raptor® Biphenyl 5-μm column (100 mm x 3 mm).[13]
-
Column Temperature: 35 °C.[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[13]
-
Mobile Phase B: 0.1% TFA in 2:1 acetonitrile:methanol.[13]
-
Gradient: Start at 10% B, ramp to 40% B.[13]
-
Flow Rate: 0.4 mL/min.[13]
-
Detection: Monitor at the UV absorbance maximum for 5-MeO-αMT (typically around 220-280 nm).
-
-
3. Data Analysis
-
Identify 5-MeO-αMT by comparing its retention time and UV spectrum to a reference standard.
-
Quantification can be performed using an external standard calibration curve.
-
Preliminary Screening Techniques
Application Note: Simple, rapid screening techniques can provide preliminary identification of 5-MeO-αMT. Color tests are presumptive and must be confirmed by a more specific technique like GC-MS.[2] Immunoassays for specific designer tryptamines are generally not available, and cross-reactivity with existing assays (e.g., for amphetamines) is often low or unpredictable.[3][14]
Protocol 5: Colorimetric Testing
-
1. Reagent: Van Urk's reagent (p-dimethylaminobenzaldehyde in acidic solution).[4]
-
2. Procedure:
-
Place a small amount of the suspect powder on a spot plate.
-
Add a drop of the Van Urk's reagent.
-
-
3. Expected Result:
-
The presence of an indole (B1671886) moiety, characteristic of tryptamines, will produce a purple to blue color within approximately 2 minutes.[4]
-
References
- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 2. [PDF] The Identification of 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT) | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. swgdrug.org [swgdrug.org]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ba333.free.fr [ba333.free.fr]
- 8. benchchem.com [benchchem.com]
- 9. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. research.unipd.it [research.unipd.it]
- 12. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 14. academic.oup.com [academic.oup.com]
Application Note: Analysis of 5-MeO-αMT using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of 5-methoxy-α-methyltryptamine (5-MeO-αMT), a potent psychoactive tryptamine (B22526), using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided herein cover sample preparation, instrument parameters, and data analysis, offering a robust framework for researchers in forensic science, pharmacology, and drug development. The inclusion of quantitative data, a detailed experimental workflow, and mass spectral information aims to facilitate the accurate identification and quantification of this compound.
Introduction
5-methoxy-α-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a synthetic tryptamine with powerful psychedelic properties. Its structural similarity to other controlled substances necessitates reliable and sensitive analytical methods for its detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of volatile and semi-volatile compounds, offering excellent chromatographic separation and definitive mass spectral identification. This document provides a detailed protocol for the GC-MS analysis of 5-MeO-αMT.
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of 5-MeO-αMT.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O | [1] |
| Molecular Weight | 204.3 g/mol | [1] |
| Typical Retention Time | ~2.98 min | [2] |
| Electron Ionization (EI) Mass Spectrum | ||
| Molecular Ion (M⁺) | m/z 204 | [2][3] |
| Base Peak | m/z 44 | [2] |
| Other Key Fragments | m/z 160, 161 | [2][3] |
Experimental Protocols
This section outlines the recommended procedures for sample preparation and GC-MS analysis of 5-MeO-αMT.
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of 5-MeO-αMT from its salt form, typically encountered as a powder[2].
Materials:
-
Sample containing 5-MeO-αMT hydrochloride
-
Dilute sodium carbonate solution
-
Volumetric flasks
-
Pipettes
-
Cotton or glass wool
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh an appropriate amount of the sample.
-
Dissolve the sample in chloroform in a suitable container.
-
Add dilute sodium carbonate solution to the chloroform solution to neutralize the hydrochloride salt and liberate the free base.
-
Vortex the mixture thoroughly for 1-2 minutes to ensure complete extraction of the free base into the organic layer.
-
Centrifuge the mixture to achieve phase separation.
-
Carefully transfer the organic (chloroform) layer to a clean tube or vial, filtering through cotton or glass wool to remove any particulate matter.
-
The resulting chloroform solution containing the 5-MeO-αMT free base is now ready for GC-MS analysis. For quantitative analysis, proceed with the preparation of standards and an internal standard solution.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of 5-MeO-αMT.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
GC Conditions:
-
Column: J&W DB-1, 15 m x 0.32 mm x 0.25 µm film thickness (or equivalent non-polar capillary column)[2].
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min[2].
-
Injector Temperature: 275°C[2].
-
Injection Volume: 1 µL[2].
-
Injection Mode: Split (e.g., 60:1 split ratio)[2].
-
Oven Temperature Program: 190°C isothermal for 10 minutes[2].
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Scan Mode: Full Scan for qualitative analysis. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.
-
SIM Ions for 5-MeO-αMT: m/z 204 (Molecular Ion), 160, and 44 (Quantifier/Qualifier ions).
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
(Optional) Derivatization: Acylation
For improved chromatographic peak shape and to potentially alter retention times for co-eluting species, derivatization can be performed. Acylation with acetic anhydride (B1165640) is a common method for primary amines[4].
Materials:
-
Dried sample extract
-
Acetic anhydride
-
Pyridine (B92270) (or other suitable catalyst/solvent)
Procedure:
-
Evaporate the chloroform extract from the sample preparation step to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of acetic anhydride to the dried residue.
-
Cap the vial and heat at 70°C for 20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of 5-MeO-αMT.
References
High-Performance Liquid Chromatography (HPLC) Separation of Tryptamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the separation and quantification of tryptamines using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable for various research, quality control, and forensic applications.
Introduction
Tryptamines are a class of monoamine alkaloids containing an indole (B1671886) ring structure, with many exhibiting significant biological and psychoactive properties. Accurate and reliable quantification of these compounds is crucial in neuroscience, pharmacology, and for the quality control of psychedelic substances.[1] HPLC is a primary analytical technique for this purpose, offering robust and reproducible separation of tryptamines from complex matrices.[1][2] Reversed-phase HPLC is a well-established technique for separating tryptamine (B22526) derivatives based on their hydrophobicity.[3]
Quantitative Data Summary
The following tables summarize the chromatographic conditions and performance data for the HPLC separation of various tryptamines, compiled from validated methods.
Table 1: HPLC Method Performance for Tryptamine Analysis in Biological Matrices [4]
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery |
| UHPLC-MS/MS | Human Plasma | - | - | 0.01–20 ng/mL | - |
| LC-MS/MS | Serum | 1.0–5.0 ng/mL | - | - | 72% - 90% |
| UHPLC-MS/MS | Whole Blood | >0.15–0.75 nM | 5 nM | 5–500 nM | - |
Table 2: Comparative Retention Times of Psilocybin and Psilocin [5]
| Analyte | Rt (min) - Method 1 (Restek LC-MS/MS) | Rt (min) - Method 2 (HPLC-PDA) |
| Psilocybin | 1.36 | 1.985 |
| Psilocin | 1.60 | 6.133 |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for General Tryptamine Separation
This protocol is a general starting point for the separation of tryptamines with varying polarities.[3]
a) Sample Preparation (Protein Precipitation for Biological Samples) [4]
-
To 100 µL of plasma or serum, add a suitable internal standard (e.g., tryptamine-d4).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) Chromatographic Conditions [3][6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) with high-purity silica (B1680970) and end-capping is recommended.[3][6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 5-10%).
-
Increase linearly to a higher percentage (e.g., 40-70%) over 10-20 minutes.
-
Include a wash step at a high percentage of B (e.g., 95%) and a re-equilibration step at initial conditions.
-
-
Flow Rate: 0.4 - 1.0 mL/min.[3]
-
Column Temperature: 30 - 40 °C.[3]
-
Injection Volume: 5 µL.[1]
-
Detection:
Protocol 2: Rapid Separation of Psilocybin and Related Tryptamines
This method is optimized for the fast separation of psilocybin and other tryptamines found in psychedelic mushrooms.
a) Sample Preparation (Methanolic Extraction) [1]
-
For fungal material, perform a methanolic extraction.[1]
-
Filter the extract through a 0.2 µm filter before injection.
b) Chromatographic Conditions
-
System: Arc Premier HPLC System or equivalent.
-
Column: XSelect Premier HSS T3 (e.g., 2.5 µm, 3.0 mm x 100 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient Program: A rapid 15-minute gradient providing baseline resolution. (Specific gradient details should be optimized for the specific compound mixture).
-
Flow Rate: As per column manufacturer's recommendation.
-
Column Temperature: Maintained for reproducibility.
-
Detection: UV or MS detector.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the HPLC analysis of tryptamines.
Caption: General experimental workflow for the HPLC analysis of tryptamines.
Caption: Logic for selecting between HPLC and GC-MS for tryptamine analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 6. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]
Standard Protocols for In Vivo Administration of 5-MeO-αMT in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of 5-Methoxy-α-methyltryptamine (5-MeO-αMT) in mice. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies involving this psychoactive tryptamine (B22526) derivative. The protocols outlined below are synthesized from established methodologies for administering substances to laboratory mice and specific findings related to tryptamine research.
Introduction
5-Methoxy-α-methyltryptamine (5-MeO-αMT) is a potent psychedelic compound of the tryptamine class.[1] As a derivative of α-methyltryptamine (αMT) and an analog of 5-MeO-DMT, it is a subject of interest for its significant interaction with serotonin (B10506) receptors.[1] Specifically, it acts as a non-selective serotonin receptor agonist, with high affinity for the 5-HT₂A receptor, which is believed to mediate its psychedelic effects.[1][2] The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT₂A receptor activation and is a key endpoint in many preclinical studies of psychedelic compounds.[1][2]
The following sections provide standardized protocols for common administration routes, quantitative data from relevant studies, and diagrams illustrating key experimental workflows and signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vivo administration of 5-MeO-αMT and the closely related compound 5-MeO-DMT in mice.
| Parameter | Value | Species/Strain | Administration Route | Source |
| Effective Dose (Head-Twitch Response) | 0.3 - 10 mg/kg | Mice | Not Specified | [2] |
| EC₅₀ (5-HT₂A Receptor) | 2 to 8.4 nM | in vitro | N/A | [1] |
| Potency vs. DMT (5-HT₂A Receptor) | 38-fold higher | in vitro | N/A | [1] |
| Potency vs. Psilocin (5-HT₂A Receptor) | 361-fold higher | in vitro | N/A | [1] |
| Parameter | Value | Species/Strain | Administration Route | Source |
| Cₘₐₓ (Time to Reach) | ~5-7 min | Mice | Intraperitoneal (i.p.) | [3] |
| Terminal Half-life (t₁/₂) | 12-19 min | Mice | Intraperitoneal (i.p.) | [3] |
| LD₅₀ | 48 to 278 mg/kg | Mice | Various | [3][4] |
Experimental Protocols
Below are detailed protocols for the three most common routes of administration for 5-MeO-αMT in mice: intraperitoneal (IP) injection, subcutaneous (SC) injection, and oral gavage.
Protocol 1: Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for systemic drug administration in rodents, offering rapid absorption.
Materials:
-
Sterile syringes (1 ml or 3 ml)
-
5-MeO-αMT solution in a sterile vehicle (e.g., 0.9% saline)
-
70% Isopropyl alcohol wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the injection volume. The maximum recommended injection volume is typically 10 ml/kg.[5][6]
-
Drug Preparation: Prepare the 5-MeO-αMT solution to the desired concentration in a sterile vehicle. Ensure the solution is at room temperature to avoid causing discomfort to the animal.[7]
-
Restraint: Gently restrain the mouse using a standard scruffing technique, exposing the abdomen. The animal should be held in dorsal recumbency with its head tilted slightly downwards.[8]
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5][7][8]
-
Injection:
-
Wipe the injection site with a 70% alcohol wipe and allow it to dry.[7]
-
Insert the needle, bevel up, at a 30-45 degree angle into the skin.[7]
-
Gently advance the needle through the abdominal wall into the peritoneal cavity.
-
Aspirate slightly by pulling back the plunger to ensure no blood or urine is drawn, which would indicate improper needle placement.[8]
-
If aspiration is clear, inject the solution slowly and steadily.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the animal for at least 15 minutes for any signs of distress, including bleeding at the injection site, abdominal swelling, or unusual behavior.
Protocol 2: Subcutaneous (SC) Injection
Subcutaneous injection provides a slower, more sustained release of the compound compared to IP injection.
Materials:
-
Sterile syringes (1 ml)
-
5-MeO-αMT solution in a sterile vehicle
-
70% Isopropyl alcohol wipes
-
Animal scale
-
Appropriate PPE
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct dosage volume. The maximum volume per site is generally 5-10 ml/kg.[9]
-
Drug Preparation: Prepare the 5-MeO-αMT solution in a sterile vehicle. Warm the solution to room temperature.[9]
-
Restraint: Scruff the mouse firmly to create a "tent" of skin between the shoulder blades.[11][12]
-
Injection Site Identification: The loose skin over the back, between the shoulders, is the most common site for SC injections.[12]
-
Injection:
-
Wipe the injection site with a 70% alcohol wipe.[10]
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[12]
-
Aspirate to ensure a blood vessel has not been punctured.[9][11]
-
Inject the solution slowly, creating a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions at the injection site, such as swelling, redness, or signs of pain.
Protocol 3: Oral Gavage
Oral gavage is used for the direct administration of a substance into the stomach.
Materials:
-
Flexible plastic or stainless steel gavage needle (18-20 gauge for adult mice)[13][14]
-
Syringe (1 ml)
-
5-MeO-αMT solution or suspension in an appropriate vehicle
-
Animal scale
-
Appropriate PPE
Procedure:
-
Animal Preparation: Weigh the mouse. The maximum oral gavage volume is typically 10 ml/kg.[13][15]
-
Drug Preparation: Prepare the 5-MeO-αMT formulation.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth to reach the stomach without causing perforation. Mark this length on the needle.[16][17]
-
Restraint: Restrain the mouse firmly by scruffing, ensuring the head and neck are extended to create a straight line to the esophagus.[13][17]
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[13][14]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
Withdraw the gavage needle gently in a single, smooth motion.
-
-
Post-administration Monitoring: Observe the mouse for at least 10-15 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[14][17]
Visualization of Pathways and Workflows
Signaling Pathway of 5-MeO-αMT
The following diagram illustrates the primary signaling pathway activated by 5-MeO-αMT.
Caption: 5-MeO-αMT acts as a potent agonist at the 5-HT₂A receptor, initiating downstream signaling.
Experimental Workflow for In Vivo Administration
The diagram below outlines a typical experimental workflow for administering 5-MeO-αMT to mice and observing its effects.
Caption: A generalized workflow for in vivo studies of 5-MeO-αMT in mice.
References
- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 2. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. scribd.com [scribd.com]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 11. research.unc.edu [research.unc.edu]
- 12. ltk.uzh.ch [ltk.uzh.ch]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. research.fsu.edu [research.fsu.edu]
Application Notes: Utilizing 5-MeO-αMT to Investigate 5-HT2A Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-α-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a potent psychedelic compound belonging to the tryptamine (B22526) family. Its primary mechanism of action involves agonism at serotonin (B10506) receptors, with a particularly high potency for the 5-HT2A receptor subtype.[1] This characteristic makes 5-MeO-αMT a valuable pharmacological tool for researchers investigating the intricacies of 5-HT2A receptor signaling. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in neuroscience and drug development, implicated in a wide range of physiological and pathological processes including learning, memory, and various psychiatric disorders.
Activation of the 5-HT2A receptor initiates a cascade of intracellular events through two primary signaling pathways: the canonical Gq/11-mediated pathway and the β-arrestin-mediated pathway. The ability of a ligand to preferentially activate one pathway over the other, a phenomenon known as "biased agonism" or "functional selectivity," is a critical area of research for developing novel therapeutics with improved efficacy and reduced side effects. These application notes provide a comprehensive guide to using 5-MeO-αMT as a probe to dissect these complex signaling networks.
Data Presentation: In Vitro Pharmacology of 5-MeO-αMT
The following tables summarize the quantitative data for 5-MeO-αMT and related compounds at the 5-HT2A receptor, providing a comparative overview of their pharmacological profiles.
Table 1: 5-HT2A Receptor Functional Potency (Gq/11 Pathway)
| Compound | Assay Type | EC50 (nM) | Emax (%) | Cell Line | Reference |
| 5-MeO-αMT (5-MeO-AMT) | Calcium Mobilization | 2 - 8.4 | Full Agonist | Various | [1][2] |
| Serotonin (5-HT) | Calcium Mobilization | ~5-10 | 100% | HEK293/CHO | [2][3] |
| DMT | Calcium Mobilization | ~38.3 | Partial Agonist | HEK293 | [3] |
| Psilocin | Calcium Mobilization | ~5-20 | Partial Agonist | HEK293 | [3] |
Note: Emax values are often expressed relative to the maximal response induced by the endogenous agonist, serotonin.
Table 2: 5-HT2A Receptor Binding Affinity
| Compound | Radioligand | Ki (nM) | Receptor Source | Reference |
| 5-MeO-αMT (analogs) | [3H]ketanserin | Not Widely Reported | N/A | N/A |
| 5-MeO-DMT | [3H]ketanserin | ~61 - 1000+ | Human cloned receptors | [4][5] |
| Ketanserin (Antagonist) | [3H]ketanserin | ~0.4 - 2.1 | Mammalian Brain | [5] |
Note: While specific Ki values for 5-MeO-αMT are not as widely published, its high functional potency suggests a high binding affinity.
5-HT2A Receptor Signaling Pathways
5-MeO-αMT, as a potent agonist, can be used to stimulate and study the downstream signaling cascades of the 5-HT2A receptor.
Gq/11-PLC-IP3/DAG Pathway (Canonical Signaling)
Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. This initiates a well-characterized signaling cascade:
-
Gαq Activation: The activated Gαq subunit dissociates and activates Phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Second Messenger Action:
This pathway is primarily associated with neuronal excitation and is believed to be responsible for the classic psychedelic effects of 5-HT2A agonists.[7]
β-Arrestin Pathway (Non-Canonical Signaling)
In addition to G-protein coupling, agonist-bound GPCRs can recruit β-arrestin proteins (primarily β-arrestin 2 for the 5-HT2A receptor).[8] This pathway has a dual function:
-
Receptor Desensitization and Internalization: β-arrestin binding uncouples the receptor from G-proteins, leading to a dampening of the signal. It also facilitates the internalization of the receptor from the cell surface, a key mechanism for regulating receptor density and responsiveness.[8]
-
G-Protein Independent Signaling: β-arrestin can act as a scaffold protein, recruiting other signaling molecules like Src and activating downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) cascade.[8]
The balance between Gq and β-arrestin signaling can significantly influence the overall cellular and physiological response to an agonist. While there is a lack of specific quantitative data for 5-MeO-αMT's β-arrestin recruitment, its structural similarity to other tryptamines that engage this pathway suggests it is a relevant mechanism to investigate.
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of 5-MeO-αMT with 5-HT2A receptor signaling pathways are provided below.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of 5-MeO-αMT for the human 5-HT2A receptor.
Principle: This assay measures the ability of the unlabeled test compound (5-MeO-αMT) to compete with a radiolabeled ligand (e.g., [3H]ketanserin) for binding to the 5-HT2A receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
Materials:
-
Test Compound: 5-MeO-αMT
-
Cell Membranes: From HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Non-specific Ligand: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Ketanserin) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.
-
Scintillation Cocktail
-
Microplate Scintillation Counter
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final concentration of 5-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200-250 µL:
-
Total Binding: Assay buffer, [3H]ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.
-
Non-specific Binding: Non-specific ligand, [3H]ketanserin, and membrane suspension.
-
Test Compound: Serial dilutions of 5-MeO-αMT, [3H]ketanserin, and membrane suspension.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly terminate the reaction by filtering the contents of the plate through the pre-soaked (in 0.3-0.5% polyethyleneimine) filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of 5-MeO-αMT.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of 5-MeO-αMT in activating the Gq/11 pathway.
Principle: This cell-based assay measures the increase in intracellular calcium concentration following 5-HT2A receptor activation. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. Agonist binding leads to Ca2+ release from intracellular stores, causing an increase in fluorescence that is proportional to the degree of receptor activation.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive Dye: Fluo-4 AM or another suitable calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: 5-MeO-αMT.
-
Reference Agonist: Serotonin (5-HT).
-
Fluorescence Plate Reader: Equipped with an injection system (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the dye loading solution (e.g., Fluo-4 AM in assay buffer) to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of 5-MeO-αMT and the reference agonist (5-HT) in assay buffer.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add the agonist solutions to the wells.
-
Continue recording the fluorescence signal for 60-180 seconds to capture the peak response.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data, setting the response to buffer as 0% and the maximal response to the reference agonist (5-HT) as 100%.
-
Plot the normalized response against the log concentration of 5-MeO-αMT.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
Protocol 3: Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo 5-HT2A receptor agonist activity of 5-MeO-αMT.
Principle: The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans. The frequency of head twitches is quantified following administration of the test compound.
Materials:
-
Animals: Male C57BL/6J mice are commonly used.
-
Test Compound: 5-MeO-αMT dissolved in a suitable vehicle (e.g., saline).
-
Vehicle Control: Saline or the vehicle used to dissolve the compound.
-
Observation Chambers: Clear cylindrical chambers.
-
Optional: A magnetometer system for automated detection, which involves surgically implanting a small magnet on the mouse's skull.[4]
Procedure:
-
Habituation: Place the mice in the observation chambers for at least 30 minutes to acclimate to the environment.
-
Drug Administration: Administer 5-MeO-αMT or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical dose range for 5-MeO-αMT is 0.3 - 10 mg/kg.
-
Observation and Scoring: Immediately after injection, begin observing the mice and counting the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, convulsive-like side-to-side head movement, distinct from grooming or exploratory sniffing.
-
Antagonism (Optional): To confirm 5-HT2A receptor mediation, a separate cohort of mice can be pre-treated with a 5-HT2A antagonist (e.g., ketanserin) before 5-MeO-αMT administration. This should block or significantly attenuate the HTR.
Data Analysis:
-
Sum the total number of head twitches for each animal over the observation period.
-
Compare the mean number of head twitches between the 5-MeO-αMT-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Plot the dose-response curve for 5-MeO-αMT-induced HTR.
Conclusion
5-MeO-αMT is an exceptionally potent agonist at the 5-HT2A receptor, making it a powerful tool for elucidating the complex signaling pathways associated with this important therapeutic target. By employing the detailed protocols for radioligand binding, calcium mobilization, and in vivo head-twitch response assays, researchers can effectively characterize its pharmacological profile and investigate the downstream consequences of Gq/11 and β-arrestin pathway activation. A thorough understanding of how compounds like 5-MeO-αMT engage these distinct signaling cascades is fundamental to the rational design of next-generation therapeutics with optimized clinical outcomes.
References
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 4. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxy-alpha-methyltryptamine (5-MeO-αMT): Application Notes and Protocols for Preclinical Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical neuroscientific applications of 5-Methoxy-alpha-methyltryptamine (5-MeO-αMT), a potent psychedelic tryptamine (B22526). This document details its pharmacological profile, methodologies for key in vitro and in vivo experiments, and summarizes quantitative data to facilitate further research and drug development.
Introduction
This compound (5-MeO-αMT), also known as α,O-dimethylserotonin, is a synthetic tryptamine derivative with known hallucinogenic properties.[1] Its structural similarity to serotonin (B10506) and other psychedelic compounds like 5-MeO-DMT makes it a molecule of significant interest in neuroscience.[2] Preclinical studies are crucial for elucidating its mechanism of action, receptor engagement, and potential therapeutic applications. This document serves as a guide for researchers investigating the neuropharmacology of 5-MeO-αMT.
Pharmacological Profile
5-MeO-αMT is a non-selective serotonin receptor agonist with high potency, particularly at the 5-HT2A receptor, which is a key mediator of the behavioral effects of psychedelic compounds.[2][3] It also demonstrates activity at other serotonin receptors, including 5-HT1A and 5-HT2B, and is a weak monoamine oxidase A (MAO-A) inhibitor.[2] Unlike some related compounds, it has weak activity as a monoamine releasing agent or reuptake inhibitor.[2]
Receptor Binding and Functional Activity
The following tables summarize the in vitro receptor binding affinities (Ki) and functional potencies (EC50/IC50) of 5-MeO-αMT at various neurotransmitter receptors and transporters.
Table 1: In Vitro Receptor Functional Potency of 5-MeO-αMT
| Receptor/Transporter | Assay Type | Species | Value (nM) | Reference |
| 5-HT2A | Functional Agonist Assay | Human | 2 - 8.4 (EC50) | [2] |
| 5-HT2A | Functional Agonist Assay | Not Specified | 4.665 (EC50) | [4] |
| 5-HT2B | Functional Agonist Assay | Human | 4 (EC50) | [2] |
| 5-HT2B | Functional Agonist Assay | Not Specified | 15.58 (EC50) | [4] |
| Serotonin Transporter (SERT) | Monoamine Release | Not Specified | 460 (EC50) | [2] |
| Norepinephrine Transporter (NET) | Monoamine Release | Not Specified | 8,900 (EC50) | [2] |
| Dopamine Transporter (DAT) | Monoamine Release | Not Specified | 1,500 (EC50) | [2] |
| Monoamine Oxidase A (MAO-A) | Inhibition Assay | Not Specified | 31,000 (IC50) | [2] |
Note: Lower EC50/IC50 values indicate higher potency.
Key Preclinical In Vitro Assays
Radioligand Binding Assay
Application: To determine the binding affinity (Ki) of 5-MeO-αMT for specific neurotransmitter receptors. This assay measures the ability of the compound to displace a radiolabeled ligand from its receptor.
Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor
Materials:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin or another suitable 5-HT2A antagonist radioligand.
-
Test Compound: 5-MeO-αMT.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[5]
-
96-well plates, filter mats (GF/C), scintillation fluid, and a scintillation counter. [5]
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of 5-MeO-αMT in assay buffer.
-
Dilute the radioligand to a working concentration (typically at or below its Kd value).
-
Thaw and dilute the membrane preparation in ice-cold assay buffer.[5]
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation to designated wells.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and membrane preparation.
-
Competition Binding: Add the 5-MeO-αMT dilutions, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[5]
-
Filtration: Rapidly filter the contents of the wells through the filter mat using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[5]
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 5-MeO-αMT concentration.
-
Determine the IC50 value (the concentration of 5-MeO-αMT that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Key Preclinical In Vivo Assays
Head-Twitch Response (HTR) in Rodents
Application: The head-twitch response is a behavioral proxy for 5-HT2A receptor activation in rodents and is a characteristic behavior induced by psychedelics.[3] This assay is used to assess the in vivo hallucinogenic-like potential of 5-MeO-αMT.
Protocol: Head-Twitch Response in Mice
Animals: Male C57BL/6 mice are commonly used.
Procedure:
-
Habituation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer 5-MeO-αMT (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[3]
-
Observation: Immediately after injection, place the mice individually in the observation chambers and record their behavior for a set period (e.g., 60 minutes). The number of head twitches is counted by a trained observer blind to the experimental conditions.
-
Antagonism Studies (Optional): To confirm the involvement of the 5-HT2A receptor, a separate group of animals can be pretreated with a selective 5-HT2A antagonist (e.g., ketanserin) before the administration of 5-MeO-αMT.[3]
-
Data Analysis: Compare the number of head twitches between the different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Diagram: 5-HT2A Receptor Signaling Pathway Leading to HTR
Caption: Simplified 5-HT2A receptor signaling cascade.
Drug Discrimination Studies
Application: This behavioral assay assesses the subjective effects of a drug in animals. Rats are trained to discriminate between the effects of a known drug and saline. The ability of 5-MeO-αMT to substitute for the training drug indicates similar subjective effects.
Protocol: Drug Discrimination in Rats
Animals: Male Sprague-Dawley rats are often used.
Procedure:
-
Training: Train rats in a two-lever operant conditioning chamber to press one lever after receiving an injection of a known psychedelic (e.g., LSD or DOM) and the other lever after receiving saline to obtain a food reward. Training continues until a high level of accuracy is achieved.
-
Substitution Test: Once trained, administer different doses of 5-MeO-αMT to the rats and record which lever they press. Full substitution occurs when the animals predominantly press the drug-appropriate lever.
-
Data Analysis: The percentage of responses on the drug-appropriate lever is calculated for each dose of 5-MeO-αMT.
Findings:
-
5-MeO-αMT partially generalizes to LSD in drug discrimination tests, suggesting some overlap in their subjective effects.[2]
-
It does not substitute for psychostimulants like cocaine or MDMA, indicating a distinct subjective profile.[2][6]
In Vivo Microdialysis
Application: To measure the extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in specific brain regions of freely moving animals following the administration of 5-MeO-αMT.
Protocol: In Vivo Microdialysis in Rats
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).[7][8]
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[7]
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer 5-MeO-αMT and continue to collect dialysate samples at regular intervals.[8]
-
-
Sample Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[8]
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the effects of 5-MeO-αMT with a vehicle control.
Diagram: In Vivo Microdialysis Experimental Workflow
Caption: Workflow for an in vivo microdialysis experiment.
Summary of In Vivo Behavioral Effects
Table 2: Summary of In Vivo Behavioral Effects of 5-MeO-αMT in Rodents
| Behavioral Assay | Species | Effect | Primary Receptor Implicated | Reference(s) |
| Head-Twitch Response (HTR) | Mouse | Induces HTR | 5-HT2A | [1][2][3] |
| Locomotor Activity | Mouse | Hypolocomotion (decreased movement) | Not specified | [1][2] |
| Drug Discrimination | Rat | Partial substitution for LSD | 5-HT2A | [2][6] |
| Conditioned Place Preference | Mouse | No preference (low abuse potential) | Not applicable | [3] |
| Self-Administration | Mouse | Not self-administered (low abuse potential) | Not applicable | [3] |
Conclusion
5-MeO-αMT is a potent serotonergic psychedelic with primary activity at the 5-HT2A receptor. The protocols and data presented in these application notes provide a foundation for researchers to investigate its neuropharmacological properties further. The in vitro and in vivo assays described are standard methods in preclinical neuroscience for characterizing novel psychoactive compounds. Understanding the detailed pharmacology of 5-MeO-αMT will be critical in evaluating its potential risks and any therapeutic utility it may possess.
References
- 1. Effects of three tryptamines: alpha-methyltryptamine, this compound, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 3. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Synthesis of Research-Grade 5-Methoxy-α-methyltryptamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of research-grade 5-Methoxy-α-methyltryptamine (5-MeO-αMT), a tryptamine (B22526) derivative of interest for neurological and psychiatric research. The following sections outline two distinct and established synthetic routes, offering a comparative analysis of their methodologies and outcomes. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate comprehension and reproducibility in a laboratory setting.
Data Presentation: Comparison of Synthetic Routes
The two primary methods for the synthesis of 5-MeO-αMT presented here are the Shulgin method via a nitropropene intermediate and a classic approach based on the Speeter-Anthony tryptamine synthesis. The following table provides a comparative summary of these two protocols.
| Parameter | Shulgin Synthesis (via Nitropropene) | Speeter-Anthony Synthesis (Adapted) |
| Starting Materials | 5-Methoxyindole-3-carboxaldehyde (B80102), Nitroethane, Ammonium (B1175870) acetate (B1210297) | 5-Methoxyindole (B15748), Oxalyl chloride, Ammonia (B1221849), Lithium aluminum hydride |
| Key Intermediates | 1-(5-Methoxy-1H-indol-3-yl)-2-nitroprop-1-ene | 3-(2-Oxo-2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid ethyl ester, 3-(2-Aminoethyl)-5-methoxy-1H-indole |
| Key Reaction Steps | Henry condensation, Reduction of nitroalkene | Acylation, Amidation, Reduction |
| Reducing Agent | Lithium aluminum hydride (LAH) | Lithium aluminum hydride (LAH) |
| Typical Overall Yield | Moderate to High | Moderate |
| Purification Method | Recrystallization | Column chromatography, Recrystallization |
| Relative Complexity | Moderate | High |
Experimental Protocols
Protocol 1: Shulgin Synthesis via Nitropropene Intermediate
This method, detailed by Alexander Shulgin in his book "TiHKAL" ("Tryptamines I Have Known and Loved"), is a reliable route to 5-MeO-αMT. It proceeds through a Henry condensation to form a nitropropene derivative, which is subsequently reduced to the target amine.
Step 1: Synthesis of 1-(5-Methoxy-1H-indol-3-yl)-2-nitroprop-1-ene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 5-methoxyindole-3-carboxaldehyde in 100 mL of nitroethane.
-
Addition of Catalyst: Add 5.0 g of anhydrous ammonium acetate to the solution.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2 hours. The solution will gradually darken.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate as a crystalline solid. Collect the crystals by filtration and wash with a small amount of cold ethanol (B145695).
-
Purification: The crude product can be recrystallized from ethanol to yield bright yellow-orange crystals.
Step 2: Reduction of 1-(5-Methoxy-1H-indol-3-yl)-2-nitroprop-1-ene to 5-Methoxy-α-methyltryptamine
-
Reaction Setup: In a large three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, prepare a suspension of 10.0 g of lithium aluminum hydride (LAH) in 500 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Nitropropene: Dissolve 10.0 g of the purified 1-(5-methoxy-1H-indol-3-yl)-2-nitroprop-1-ene in 100 mL of anhydrous THF and add this solution dropwise to the LAH suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to reflux the mixture for an additional 4 hours.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously add 10 mL of water dropwise to quench the excess LAH, followed by 10 mL of 15% sodium hydroxide (B78521) solution, and then another 30 mL of water.
-
Work-up: Filter the resulting granular precipitate and wash the solid with additional THF. Combine the filtrate and washes and evaporate the solvent under reduced pressure.
-
Purification: The resulting residue is the freebase of 5-MeO-αMT, which can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by conversion to a salt (e.g., hydrochloride or fumarate) and subsequent recrystallization.
Protocol 2: Adapted Speeter-Anthony Tryptamine Synthesis
The Speeter-Anthony synthesis is a versatile method for preparing tryptamines.[1][2][3][4] This adapted protocol outlines the synthesis of 5-MeO-αMT starting from 5-methoxyindole.
Step 1: Synthesis of 3-(2-Oxo-2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid ethyl ester
-
Reaction Setup: In a three-necked flask cooled to 0°C, dissolve 10.0 g of 5-methoxyindole in 200 mL of anhydrous diethyl ether.
-
Acylation: Add 1.1 equivalents of oxalyl chloride dropwise to the stirred solution. A yellow precipitate of the indolyl-3-glyoxylyl chloride will form.
-
Amidation: Bubble anhydrous ammonia gas through the suspension until the yellow precipitate is consumed and a white precipitate of the amide forms. Alternatively, the intermediate can be filtered and added to a concentrated solution of ammonia in an inert solvent.
-
Work-up: Collect the precipitate by filtration, wash with water and then with a small amount of cold ethanol.
Step 2: Reduction to 5-Methoxy-α-methyltryptamine
-
Reaction Setup: In a large three-necked flask, prepare a suspension of 3.0 equivalents of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).
-
Addition of Amide: Add the dried amide from the previous step portion-wise to the LAH suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, reflux the mixture for 12-18 hours.
-
Quenching and Work-up: Follow the same quenching and work-up procedure as described in Protocol 1, Step 2.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel followed by recrystallization.
Mandatory Visualizations
References
- 1. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Cell Culture Assays for Studying 5-MeO-αMT Effects on Neuronal Cells
Introduction
5-Methoxy-α-methyltryptamine (5-MeO-αMT), also known as α,O-dimethylserotonin, is a potent psychedelic tryptamine (B22526).[1] It is structurally related to other psychoactive compounds like α-methyltryptamine (αMT) and 5-MeO-DMT.[1] The primary mechanism of action for 5-MeO-αMT is agonism at serotonin (B10506) receptors, with particularly high potency at the 5-HT2A receptor.[1][2] Like other psychedelics, it has been shown to promote structural and functional neural plasticity, a property that has led to the classification of these compounds as "psychoplastogens".[3][4]
These application notes provide a comprehensive overview and detailed protocols for a suite of in vitro cell culture assays designed to characterize the effects of 5-MeO-αMT on neuronal cells. The described methodologies will enable researchers, scientists, and drug development professionals to assess cytotoxicity, target engagement, functional activity, effects on neuronal morphology, and electrophysiological consequences of this compound.
Key Pharmacological Data of 5-MeO-αMT
The following table summarizes the known in vitro pharmacological data for 5-MeO-αMT, which is essential for designing dose-response experiments.
| Target | Assay Type | Value | Reference |
| Serotonin 5-HT2A Receptor | Functional Agonism (EC₅₀) | 2 - 8.4 nM | [1] |
| Serotonin 5-HT2B Receptor | Functional Agonism (EC₅₀) | 4 nM | [1] |
| Serotonin Release | Monoamine Release (EC₅₀) | 460 nM | [1] |
| Norepinephrine Release | Monoamine Release (EC₅₀) | 8,900 nM | [1] |
| Dopamine Release | Monoamine Release (EC₅₀) | 1,500 nM | [1] |
| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition (IC₅₀) | 31,000 nM | [1] |
Section 1: Foundational Assays - Neuronal Viability and Cytotoxicity
Application Note: Before investigating the specific neuropharmacological effects of 5-MeO-αMT, it is critical to determine its cytotoxicity profile in the neuronal cell model being used. This establishes a concentration range where the compound does not cause cell death, ensuring that observed effects in subsequent assays are due to specific pharmacological actions rather than general toxicity. Assays like the LIVE/DEAD Viability/Cytotoxicity assay provide a robust method for this determination by simultaneously identifying live and dead cells.[5][6]
Protocol 1: LIVE/DEAD Viability/Cytotoxicity Assay
This protocol is based on the use of a two-color fluorescence assay that simultaneously measures intracellular esterase activity (live cells) and plasma membrane integrity (dead cells).[5]
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons, SH-SY5Y cells, or iPSC-derived neurons)
-
Poly-D-lysine or Laminin-coated 96-well plates[7]
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific) containing Calcein-AM and Ethidium homodimer-1 (EthD-1) stocks
-
Dulbecco's Phosphate-Buffered Saline (D-PBS)
-
5-MeO-αMT stock solution (in DMSO or appropriate vehicle)
-
Culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells onto a 96-well plate at a predetermined optimal density and culture until they reach the desired stage of differentiation (e.g., 5-7 days for primary neurons).[7]
-
Compound Treatment:
-
Prepare serial dilutions of 5-MeO-αMT in culture medium from the stock solution. A typical concentration range might be from 100 nM to 100 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove a portion of the medium from each well and replace it with the medium containing the test compound or vehicle.
-
Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Staining:
-
Prepare the combined LIVE/DEAD staining solution in D-PBS according to the manufacturer's instructions. A typical final concentration is ~2 µM Calcein-AM and ~4 µM EthD-1.[5]
-
Aspirate the culture medium containing the compound and gently wash the cells once with D-PBS.
-
Add 100 µL of the staining solution to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.[5]
-
-
Imaging and Analysis:
-
Image the wells using a fluorescence microscope with appropriate filters for Calcein (live cells, green fluorescence, ~495/515 nm Ex/Em) and EthD-1 (dead cells, red fluorescence, ~528/617 nm Ex/Em).[8]
-
Alternatively, quantify the fluorescence intensity using a multi-well plate reader.
-
Calculate the percentage of viable cells for each concentration: (Number of live cells / Total number of cells) x 100.
-
Plot the percentage of cell viability against the log of the 5-MeO-αMT concentration to determine the TC₅₀ (Toxic Concentration, 50%).
-
Section 2: Target Engagement and Functional Activity Assays
Application Note: 5-MeO-αMT's primary targets are serotonin receptors. The 5-HT2A receptor, a Gq-coupled G-protein coupled receptor (GPCR), signals through the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[9] A calcium imaging assay is a direct functional readout of 5-HT2A receptor activation and can be used to determine the potency (EC₅₀) and efficacy (Emax) of 5-MeO-αMT.[9][10]
Protocol 2: Calcium Imaging Assay
This protocol describes how to measure changes in intracellular calcium in response to 5-MeO-αMT using a fluorescent calcium indicator.[10][11]
Materials:
-
Neuronal cells cultured on poly-D-lysine coated glass coverslips or 96-well imaging plates.
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
5-MeO-αMT stock solution.
-
A known 5-HT2A antagonist (e.g., Ketanserin) for specificity control.
-
A fluorescence microscope equipped for live-cell imaging and a perfusion system.
Procedure:
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.[10]
-
Remove the culture medium and wash the cells gently with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate in the dark at 37°C for 30-60 minutes.[10]
-
After incubation, wash the cells three times with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for an additional 10-30 minutes at room temperature.[10]
-
-
Image Acquisition:
-
Place the culture plate or coverslip on the stage of the fluorescence microscope.
-
Identify a field of view with healthy neurons.
-
Begin image acquisition, capturing images every few seconds.
-
Acquire a stable baseline fluorescence signal (F₀) for 1-2 minutes.[10]
-
-
Compound Application:
-
Apply different concentrations of 5-MeO-αMT to the cells using the perfusion system or by gentle addition of a concentrated stock.
-
Record the change in fluorescence intensity (F) over time.
-
To confirm the response is mediated by 5-HT2A receptors, pre-incubate a separate set of cells with a 5-HT2A antagonist (e.g., 1 µM Ketanserin) for 15-20 minutes before applying 5-MeO-αMT.
-
-
Data Analysis:
-
For each cell, calculate the change in fluorescence relative to the baseline (ΔF/F₀ = (F - F₀) / F₀).
-
Plot the peak ΔF/F₀ response against the logarithm of the 5-MeO-αMT concentration to generate a dose-response curve.
-
Calculate the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal response) from the curve.[9]
-
Section 3: Neuronal Plasticity Assays
Application Note: Psychedelic compounds, including tryptamines, are known to promote neuronal structural plasticity, such as increasing dendritic arbor complexity and spine density.[3][12] These effects are thought to contribute to their therapeutic potential. A neurite outgrowth assay is a key method to quantify these "psychoplastogenic" effects in vitro.[13] This involves culturing neurons, treating them with 5-MeO-αMT, and using immunofluorescence to visualize and measure changes in neurite length and branching.[14]
Protocol 3: Neurite Outgrowth Assay
This protocol outlines the assessment of neurite outgrowth using immunocytochemistry and high-content imaging.[15][16]
Materials:
-
Primary neurons or iPSC-derived neurons.
-
96-well imaging plates coated with poly-D-lysine or laminin.
-
5-MeO-αMT stock solution.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-β-III Tubulin antibody (neuronal marker).
-
Secondary Antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI.
-
High-content imaging system and analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, or commercial software).
Procedure:
-
Cell Seeding and Treatment:
-
Seed neurons at a relatively low density to allow for clear visualization of individual neurites (e.g., 10,000-20,000 cells/well).[14]
-
Allow neurons to adhere and extend initial neurites for 24-48 hours.[14]
-
Treat cells with various non-toxic concentrations of 5-MeO-αMT (determined from Protocol 1) and a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[16]
-
-
Immunocytochemistry:
-
Fixation: Carefully aspirate the medium and fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes.[14]
-
Blocking: Wash three times with PBS, then block with Blocking Buffer for 1 hour at room temperature.[14]
-
Primary Antibody: Incubate cells with the primary anti-β-III Tubulin antibody (diluted in Blocking Buffer) overnight at 4°C.[14]
-
Secondary Antibody: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear counterstain) for 1-2 hours at room temperature, protected from light.[14]
-
Final Wash: Wash three times with PBS and leave the final wash in the wells for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing multiple fields per well.
-
Use automated image analysis software to quantify neurite outgrowth parameters. Key metrics include:
-
Total neurite length per neuron.
-
Length of the longest neurite.
-
Number of neurite branches per neuron.
-
Number of primary neurites per neuron.
-
-
Compare the measurements from 5-MeO-αMT-treated wells to the vehicle control wells.
-
Section 4: Electrophysiological Assays
Application Note: To understand how 5-MeO-αMT affects neuronal communication, electrophysiological recordings are essential. Whole-cell patch-clamp allows for the direct measurement of a neuron's electrical properties, including resting membrane potential, action potential firing, and synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs). Studies on related compounds like 5-MeO-DMT have shown effects on neuronal firing rates and postsynaptic currents, which are likely mediated by serotonin receptors.[12][17]
Protocol 4: Whole-Cell Patch-Clamp Recording
This protocol provides a general outline for performing whole-cell patch-clamp recordings on cultured neurons to assess the effects of 5-MeO-αMT.
Materials:
-
Cultured neurons on glass coverslips.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).
-
Recording chamber with perfusion system.
-
Glass micropipettes (pulled to 3-6 MΩ resistance).
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3).
-
5-MeO-αMT stock solution.
Procedure:
-
Preparation:
-
Place a coverslip with cultured neurons into the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with aCSF at room temperature or 33-35°C.
-
-
Obtaining a Recording:
-
Fill a glass micropipette with the intracellular solution and mount it on the headstage.
-
Under visual guidance, approach a healthy-looking neuron with the pipette tip.
-
Apply gentle positive pressure and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply brief, gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-Clamp Mode: Hold the neuron at a specific voltage (e.g., -70 mV) to record spontaneous excitatory postsynaptic currents (sEPSCs). Record a stable baseline for 5-10 minutes.
-
Current-Clamp Mode: Record the resting membrane potential and inject current steps to elicit action potentials, assessing neuronal excitability. Record a stable baseline.
-
-
Compound Application:
-
Perfuse the chamber with aCSF containing a known concentration of 5-MeO-αMT.
-
Continue recording for 10-15 minutes during and after drug application to observe acute and potential washout effects.
-
-
Data Analysis:
-
sEPSCs: Analyze recordings to measure changes in the frequency and amplitude of sEPSCs before, during, and after 5-MeO-αMT application.
-
Excitability: Analyze current-clamp recordings to measure changes in resting membrane potential, input resistance, and the number of action potentials fired in response to current injections.
-
Compare data from the drug application period to the baseline period.
-
References
- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 2. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. neuroproof.com [neuroproof.com]
- 7. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of psychedelics on neuronal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurite Outgrowth Assays [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Head-Twitch Response (HTR) as a Behavioral Assay for 5-MeO-αMT
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents, particularly mice, following the administration of serotonergic psychedelics. This behavioral assay is a well-established in vivo model for assessing the psychoactive potential of novel compounds. The HTR is primarily mediated by the activation of the serotonin (B10506) 2A receptor (5-HT2A), and there is a strong correlation between a compound's potency to induce HTR in rodents and its hallucinogenic potency in humans. 5-Methoxy-α-methyltryptamine (5-MeO-αMT), a tryptamine (B22526) derivative, is known to induce a robust, dose-dependent HTR, making this assay a critical tool for studying its pharmacological profile and mechanism of action.[1][2][3] These application notes provide detailed protocols for conducting HTR studies with 5-MeO-αMT, summarize quantitative data from relevant studies, and illustrate the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of 5-MeO-αMT on the head-twitch response in mice, as reported in key studies.
Table 1: Dose-Response of 5-MeO-αMT on Head-Twitch Response (Acute Administration)
| Dose (mg/kg, i.p.) | Mean HTR Count | Observation Period | Mouse Strain | Reference |
| Vehicle | ~0 | 20 min | C57BL/6J | [4] |
| 0.3 | ~5 | 20 min | C57BL/6J | [1][3] |
| 1 | ~15 | 20 min | C57BL/6J | [1][3] |
| 3 | ~25 | 20 min | C57BL/6J | [1][3] |
| 10 | ~18 (decreased from 3 mg/kg) | 20 min | C57BL/6J | [1][3] |
Note: The decrease in HTR at the highest dose (10 mg/kg) may suggest an inverted U-shaped dose-response curve, a phenomenon sometimes observed with 5-HT2A agonists.[2]
Table 2: Effect of 5-HT2A Antagonist on 5-MeO-αMT-Induced HTR
| Treatment | Mean HTR Count | Observation Period | Mouse Strain | Reference |
| 5-MeO-αMT (3 mg/kg) | ~25 | 20 min | C57BL/6J | [1][3] |
| Ketanserin (B1673593) (KS) + 5-MeO-αMT (3 mg/kg) | Significantly blocked | 20 min | C57BL/6J | [1][3] |
Note: Ketanserin is a 5-HT2A receptor antagonist. The blockade of the HTR by ketanserin confirms the involvement of the 5-HT2A receptor in the action of 5-MeO-αMT.[1]
Experimental Protocols
Protocol 1: Head-Twitch Response (HTR) Assay in Mice
This protocol describes the methodology for quantifying the head-twitch response in mice following the administration of 5-MeO-αMT.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
5-Methoxy-α-methyltryptamine (5-MeO-αMT)
-
Vehicle (e.g., saline)
-
Observation chambers (e.g., clear cylindrical containers)
-
Video recording equipment or a magnetometer system
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
Habituation: On the day of the experiment, place individual mice into the observation chambers and allow them to habituate for at least 30 minutes.[5]
-
Drug Preparation: Dissolve 5-MeO-αMT in the appropriate vehicle to the desired concentrations for injection.
-
Drug Administration: Administer 5-MeO-αMT or vehicle via intraperitoneal (i.p.) injection. Doses of 0.3, 1, and 3 mg/kg have been shown to be effective.[1][3]
-
Observation and Recording: Immediately after injection, begin recording the behavior of the mice for a predetermined period, typically 20-30 minutes.[4][5]
-
Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches for each mouse. A head twitch is characterized as a rapid, spasmodic, side-to-side movement of the head that is not associated with grooming or exploratory behavior.[6]
-
Automated Detection: Alternatively, a magnetometer-based system can be used for automated and objective quantification. This involves affixing a small magnet to the mouse's head and placing the observation chamber within a magnetometer coil. The system detects the rapid head movements characteristic of an HTR.[5][6]
-
-
Data Analysis: The total number of head twitches per mouse is recorded. Statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) is used to compare the HTR counts between different dose groups and the vehicle control.
Protocol 2: Antagonist Study to Confirm 5-HT2A Receptor Mediation
This protocol is designed to verify that the HTR induced by 5-MeO-αMT is mediated by the 5-HT2A receptor.
Materials:
-
All materials from Protocol 1
-
5-HT2A receptor antagonist (e.g., Ketanserin or M100907)[4]
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Antagonist Pre-treatment: Administer the 5-HT2A antagonist (e.g., Ketanserin) via i.p. injection 15-30 minutes before the administration of 5-MeO-αMT.[5]
-
5-MeO-αMT Administration: Administer the effective dose of 5-MeO-αMT (e.g., 3 mg/kg, i.p.).
-
Observation and Recording: Follow step 5 from Protocol 1.
-
Data Analysis: Compare the HTR counts in the antagonist-pretreated group to the group that received only 5-MeO-αMT. A significant reduction in HTR frequency in the pre-treated group indicates that the response is mediated by the 5-HT2A receptor.
Signaling Pathways and Visualizations
The head-twitch response induced by 5-MeO-αMT is initiated by the activation of the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR).[1][7] The downstream signaling cascade involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC).[1][8][9] This signaling pathway ultimately leads to the neuronal excitation that manifests as the head-twitch behavior.
Below are Graphviz diagrams illustrating the key experimental workflow and the underlying signaling pathway.
Caption: Experimental workflow for the head-twitch response assay.
Caption: Simplified 5-HT2A receptor signaling cascade for HTR.
References
- 1. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 9. "Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psych" by Audrey R. McMurtrie [scholarscompass.vcu.edu]
Troubleshooting & Optimization
Optimizing dosage of 5-MeO-αMT for consistent in vitro results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 5-MeO-αMT for consistent in vitro results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-MeO-αMT in vitro?
A1: 5-MeO-αMT, also known as 5-methoxy-α-methyltryptamine, primarily acts as a potent agonist at serotonin (B10506) receptors, particularly the 5-HT2A receptor subtype. Its psychedelic and cellular effects are largely attributed to the activation of the Gq/11 signaling pathway downstream of the 5-HT2A receptor.
Q2: What concentration range of 5-MeO-αMT should I initially screen in my in vitro assays?
A2: Based on available data, 5-MeO-αMT shows high potency at the 5-HT2A receptor, with EC50 values reported to be in the low nanomolar range (2 to 8.4 nM).[1] Therefore, a good starting point for a concentration-response curve would be to screen a wide range from picomolar to micromolar concentrations (e.g., 100 pM to 10 µM) to capture the full dose-response relationship and identify potential cytotoxicity at higher concentrations.
Q3: Why am I seeing high variability in my results between experiments?
A3: High variability in in vitro assays can stem from several factors. Ensure consistent cell culture practices, such as using cells with a low and consistent passage number, and maintaining a healthy, logarithmic growth phase. Verify the integrity of your 5-MeO-αMT stock solution, ensuring it is correctly prepared, stored, and has not undergone multiple freeze-thaw cycles. Finally, double-check all experimental parameters, including cell seeding density and incubation times, for consistency across experiments.
Q4: How can I determine if the observed effects at high concentrations are due to cytotoxicity rather than receptor-mediated signaling?
A4: It is crucial to run a parallel cytotoxicity assay, such as an MTT or LDH assay, using the same cell line and a similar concentration range of 5-MeO-αMT. This will allow you to determine the concentration at which the compound induces cell death (the IC50 value). If the concentrations causing the observed cellular response are significantly lower than those causing cytotoxicity, the effects are more likely to be receptor-mediated.
Q5: Can 5-MeO-αMT interact with other receptors besides 5-HT2A?
A5: Yes, 5-MeO-αMT is a non-selective serotonin receptor agonist and can bind to other serotonin receptor subtypes, including 5-HT1A and 5-HT2B, among others.[1] It is also a weak monoamine oxidase A (MAO-A) inhibitor at high concentrations.[1] To ensure the observed effects are mediated by the 5-HT2A receptor, consider using a selective 5-HT2A antagonist, such as ketanserin (B1673593), as a negative control in your experiments.[2]
Troubleshooting Guides
Issue 1: Inconsistent EC50/IC50 Values
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of 5-MeO-αMT regularly. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -20°C or -80°C, protected from light. |
| Cell Health Variability | Use cells from a consistent passage number. Ensure cells are seeded at a consistent density and are in a logarithmic growth phase. Visually inspect cells for normal morphology before each experiment. |
| Assay Conditions | Standardize all incubation times and temperatures. Ensure thorough mixing of reagents. Use a consistent and calibrated method for measuring assay readouts. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions and additions. For concentration-response curves, perform serial dilutions carefully. |
Issue 2: No Observable Effect or Weak Potency
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | Expand the concentration range tested. 5-MeO-αMT is potent, so effects may occur at lower concentrations than anticipated. Conversely, if no effect is seen, ensure the upper range is sufficient. |
| Low Receptor Expression | Confirm the expression of the target receptor (e.g., 5-HT2A) in your chosen cell line using techniques like qPCR or Western blotting. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected cellular response. Optimize assay parameters such as cell number, reagent concentrations, and incubation times. |
| Compound Inactivity | Verify the identity and purity of your 5-MeO-αMT compound through analytical methods if possible. |
Issue 3: Suspected Off-Target Effects or Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel to your functional assay to determine the cytotoxic concentration range. Analyze functional data only within the non-cytotoxic range. |
| Non-Specific Binding | Include a negative control with a selective antagonist for your target receptor (e.g., ketanserin for 5-HT2A). If the antagonist blocks the effect of 5-MeO-αMT, it confirms the effect is receptor-mediated. |
| Activation of Other Receptors | If possible, use cell lines that selectively express the receptor of interest. Be aware of the broader pharmacological profile of 5-MeO-αMT and interpret results accordingly. |
Data Presentation
Table 1: In Vitro Potency of 5-MeO-αMT and Related Tryptamines
| Compound | Receptor | Assay Type | Potency (nM) |
| 5-MeO-αMT | 5-HT2A | Functional (EC50) | 2 - 8.4[1] |
| 5-MeO-DMT | 5-HT1A | Binding (Ki) | ~1.9 - 29 |
| 5-MeO-DMT | 5-HT2A | Binding (Ki) | ~100 - 1000+ |
| 5-MeO-DMT | 5-HT2A | Functional (EC50) | ~1.8 - 3.87 |
| DMT | 5-HT2A | Functional (EC50) | ~38.3 |
| Psilocin | 5-HT2A | Functional (EC50) | ~5 - 20 |
Note: The data presented is a synthesis of values from multiple sources and should be considered representative. Experimental conditions can influence these values.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of 5-MeO-αMT for the human 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin.
-
Test Compound: 5-MeO-αMT.
-
Non-specific competitor: Ketanserin (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of 5-MeO-αMT in assay buffer.
-
In a 96-well plate, add in the following order for a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]Ketanserin, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL unlabeled Ketanserin (high concentration), 50 µL [3H]Ketanserin, 100 µL membrane suspension.
-
Test Compound: 50 µL of 5-MeO-αMT dilution, 50 µL [3H]Ketanserin, 100 µL membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Dry the filter mat and add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent inhibition of specific binding against the logarithm of the 5-MeO-αMT concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
Calcium Flux Assay for 5-HT2A Receptor Activation
Objective: To measure the functional potency (EC50) of 5-MeO-αMT in activating the 5-HT2A receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Black-walled, clear-bottom 96-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Test Compound: 5-MeO-αMT.
-
Positive Control: Serotonin.
-
Fluorescence microplate reader with kinetic reading capability and automated liquid handling.
Procedure:
-
Seed the 5-HT2A expressing cells into a 96-well plate and incubate overnight.
-
Prepare a dye loading solution containing the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C.
-
Prepare serial dilutions of 5-MeO-αMT and a positive control (serotonin) in assay buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add the 5-MeO-αMT dilutions or serotonin to the wells.
-
Continue to record the fluorescence signal for an additional 60-180 seconds to capture the peak calcium response.
-
Determine the peak fluorescence response for each well.
-
Normalize the data, with the vehicle control as 0% and the maximal serotonin response as 100%.
-
Plot the normalized response against the log concentration of 5-MeO-αMT.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Mandatory Visualizations
References
Addressing experimental variability in 5-MeO-αMT behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the behavioral effects of 5-Methoxy-α-methyltryptamine (5-MeO-αMT).
Frequently Asked Questions (FAQs)
Q1: What is 5-MeO-αMT and what are its primary behavioral effects in rodents?
A1: 5-Methoxy-α-methyltryptamine (5-MeO-αMT, also referred to in some literature as 5-MeO-AMT) is a psychedelic tryptamine (B22526). In rodent models, its primary behavioral effects include the induction of the head-twitch response (HTR), which is considered a proxy for hallucinogenic potential in humans, and alterations in locomotor activity.[1][2] The HTR is mediated by the activation of serotonin (B10506) 5-HT2A receptors.[1] Studies have shown that 5-MeO-αMT inhibits locomotor activity in mice.[2][3]
Q2: What are the main sources of experimental variability in 5-MeO-αMT behavioral studies?
A2: Variability in rodent behavioral studies can arise from several factors. These include:
-
Environmental Factors: Housing conditions (e.g., environmental enrichment), lighting, noise, and temperature in the vivarium and testing rooms can significantly influence behavior.[4]
-
Experimenter-Related Factors: The handling of animals, the experimenter's gender, and even the scent of the experimenter (e.g., perfumes, soaps) can affect rodent stress levels and subsequent behavioral responses.[3]
-
Animal-Specific Factors: The strain, sex, age, and individual genetic background of the rodents can lead to different sensitivities to 5-MeO-αMT.[4]
-
Procedural inconsistencies: Variations in drug administration protocols, habituation periods, and the time of day for testing can all contribute to variability.[4]
Q3: How does the head-twitch response (HTR) induced by 5-MeO-αMT relate to its psychedelic effects?
A3: The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor activation.[5][6] The potency of a compound to induce HTR in rodents often correlates with its hallucinogenic potency in humans. Therefore, the HTR assay is a key preclinical tool for assessing the potential psychedelic-like activity of substances like 5-MeO-αMT.[1][5]
Troubleshooting Guides
Issue 1: High Variability in Head-Twitch Response (HTR) Counts
Question: My HTR counts for 5-MeO-αMT are highly variable between animals in the same dose group. What could be the cause?
Answer:
| Potential Cause | Troubleshooting Action |
| Inconsistent Drug Administration | Ensure precise and consistent injection technique (e.g., intraperitoneal, subcutaneous) across all animals to maintain uniform drug delivery and absorption. |
| Environmental Stressors | Maintain a quiet and controlled testing environment. Acclimate animals to the testing room and observation chambers prior to the experiment to reduce stress-induced behavioral alterations. |
| Genetic and Sex Differences | Use a consistent strain, sex, and age of mice for all experiments. If variability persists, consider testing males and females separately to identify potential sex-specific effects. |
| Subtle Procedural Differences | Standardize the habituation period and the time of day for testing to minimize circadian rhythm effects on drug metabolism and behavior. |
| Inaccurate HTR Counting | If manually scoring, ensure the observer is blinded to the treatment conditions. For automated systems, verify the correct setup and calibration of the magnetometer or video tracking software.[7][8] |
Issue 2: Inconsistent Locomotor Activity in the Open Field Test
Question: I am observing conflicting results in the open field test after 5-MeO-αMT administration, with some animals showing hypoactivity and others appearing unaffected. Why is this happening?
Answer:
| Potential Cause | Troubleshooting Action |
| Lighting Conditions | Mice are nocturnal and bright lighting can suppress activity. Use dim, consistent lighting (e.g., red light) for all open field tests to encourage natural exploratory behavior. |
| Habituation | Insufficient habituation to the testing room and arena can lead to anxiety-driven thigmotaxis (wall-hugging) and reduced exploration of the center. Ensure a sufficient and consistent habituation period for all animals. |
| Experimenter Presence | The presence of the experimenter, particularly a male experimenter, can induce stress and alter locomotor patterns.[3] Conduct tests with minimal experimenter presence in the room and consider automating the recording process. |
| Video Tracking Software Issues | Poor contrast between the animal and the arena floor can lead to tracking errors.[9] Ensure high-contrast conditions for clear video capture. Regularly calibrate the software and check for tracking accuracy. |
| Dose-Response Effects | The dose of 5-MeO-αMT may be on a steep part of the dose-response curve, where small variations in absorbed dose lead to large differences in behavior. Conduct a thorough dose-response study. |
Issue 3: Difficulty in Obtaining a Stable Prepulse Inhibition (PPI) Baseline
Question: My animals show highly variable prepulse inhibition at baseline, making it difficult to assess the effects of 5-MeO-αMT. How can I improve this?
Answer:
| Potential Cause | Troubleshooting Action |
| Acoustic Environment | Extraneous noises in the testing room can interfere with the acoustic stimuli. Use a sound-attenuating chamber for PPI experiments and ensure a consistent, low-level background white noise. |
| Animal Stress | High stress levels can disrupt sensorimotor gating. Handle animals gently and provide adequate habituation to the PPI apparatus before starting the test session.[10] |
| Stimulus Parameters | The intensity of the prepulse and pulse stimuli can affect the stability of the PPI response. Optimize prepulse intensities to achieve a baseline PPI of approximately 20-80%.[10][11] |
| Strain Differences | Different mouse strains exhibit varying levels of baseline PPI. Select a strain known to have a stable PPI response for your studies.[10] |
| Startle Chamber Variability | Ensure all startle chambers are properly calibrated and produce identical acoustic stimuli. |
Quantitative Data Summary
Note: Data for the closely related compounds 5-MeO-AMT and 5-MeO-DMT are provided as a proxy for 5-MeO-αMT where direct data is limited.
Table 1: Head-Twitch Response (HTR) Induced by 5-MeO-AMT in Mice
| Dose (mg/kg, i.p.) | Mean HTR Count (± SEM) in 30 min |
| 0.3 | ~5 |
| 1 | ~15 |
| 3 | ~25 |
| 10 | ~30 |
| Data adapted from a study by Kim et al. (2019).[1] |
Table 2: Effects of 5-MeO-DMT on Locomotor and Exploratory Behavior in Rats
| Behavior | Effect of 5-MeO-DMT (0.01 - 1.0 mg/kg) | Primary Receptor Implicated |
| Locomotor Activity | Decrease | 5-HT1A |
| Investigatory Behavior | Decrease | 5-HT1A |
| Time in Center (Open Field) | Decrease | 5-HT1A |
| Data adapted from a study by Krebs-Thomson et al. (2006).[12] |
Table 3: Effects of 5-HT1A Agonists on Prepulse Inhibition (PPI) in Rats
| Compound | Effect on PPI |
| 5-MeO-DMT | Reduction |
| 8-OH-DPAT | Reduction |
| Buspirone | Reduction |
| Data adapted from a study by Sipes & Geyer (1994).[13] |
Experimental Protocols
Head-Twitch Response (HTR) Assay
-
Animal Preparation: Use male C57BL/6J mice. For magnetometer-based detection, a small magnet is surgically implanted on the skull under anesthesia, followed by a one-week recovery period.[5] For video-based scoring, no surgery is required.
-
Habituation: On the day of testing, place each mouse in a transparent cylindrical observation chamber for a 15-30 minute habituation period.[4][5]
-
Drug Administration: Administer 5-MeO-αMT or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Data Recording: Immediately after injection, place the animal back in the chamber and record behavior for 30-60 minutes.[4][5]
-
Manual Scoring: A trained observer, blind to the treatment conditions, counts the number of rapid, side-to-side head movements from video recordings.[4]
-
Automated Detection: A magnetometer coil detects the movement of the implanted magnet, and the signal is amplified, digitized, and analyzed to identify HTR events based on their characteristic waveform.[5]
-
-
Data Analysis: The total number of head twitches per animal is quantified. Statistical analysis (e.g., ANOVA) is used to compare dose groups.
Open Field Test
-
Apparatus: A square or circular arena with walls, typically made of a non-porous material for easy cleaning. The arena is often equipped with infrared beams or an overhead camera connected to video tracking software.
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the test.[14]
-
Procedure:
-
Gently place the mouse in the center or along the wall of the open field arena.
-
Allow the mouse to explore freely for a predetermined period (e.g., 10-30 minutes).
-
The video tracking software records the animal's movement.
-
-
Data Analysis: Key parameters to analyze include:
-
Total distance traveled (a measure of general locomotor activity).
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).
-
Number of rearings (a measure of exploratory behavior).
-
Prepulse Inhibition (PPI) of Acoustic Startle
-
Apparatus: A startle response system consisting of a small animal enclosure within a sound-attenuating chamber, equipped with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.[10][11]
-
Habituation: Place the mouse in the enclosure and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).[10]
-
Procedure:
-
Administer 5-MeO-αMT or vehicle at a predetermined time before the test session.
-
The test session consists of a series of trials, including:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to measure the baseline startle response.
-
Prepulse + pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 73-82 dB) presented shortly before the startling pulse (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials:
-
% PPI = 100 * [(Startle amplitude on pulse-alone trials) - (Startle amplitude on prepulse + pulse trials)] / (Startle amplitude on pulse-alone trials).[10]
-
Mandatory Visualizations
Caption: 5-HT2A receptor signaling pathway.
Caption: 5-HT1A receptor signaling pathway.
Caption: General experimental workflow.
References
- 1. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sex-specific effects of psychedelics on prepulse inhibition of startle in 129S6/SvEv mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-Hydroxytryptamine 1a receptor agonists block prepulse inhibition of acoustic startle reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collection and Analysis of Mouse Open Field Activity [protocols.io]
Common impurities in synthesized 5-MeO-αMT and their detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 5-methoxy-α-methyltryptamine (5-MeO-αMT). The following information addresses common impurities, their detection, and potential impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized 5-MeO-αMT?
A1: Impurities in synthesized 5-MeO-αMT primarily arise from the synthetic route employed. The most common laboratory synthesis involves a Henry reaction between 5-methoxy-indole-3-aldehyde and nitroethane, followed by the reduction of the resulting intermediate, 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene.
Common Impurities Include:
-
Unreacted Starting Materials:
-
5-methoxy-indole-3-aldehyde
-
Nitroethane
-
-
Reaction Intermediate:
-
1-(5-methoxy-1H-indol-3-yl)-2-nitropropene
-
-
Byproducts from Incomplete Reduction:
-
N-hydroxy-5-methoxy-α-methyltryptamine (a hydroxylamine (B1172632) derivative)
-
5-methoxy-indole-3-propanone oxime
-
-
Side-Reaction Products:
-
Dimeric and polymeric species formed during the Henry reaction.
-
-
Degradation Products:
-
Oxidation products (e.g., N-oxides) from exposure to air.
-
O-demethylated and hydroxylated products.
-
Q2: How can I detect these impurities in my 5-MeO-αMT sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.
-
HPLC-UV: Ideal for quantifying the purity of the bulk material and detecting non-volatile impurities.
-
GC-MS: Excellent for identifying volatile and semi-volatile impurities and providing structural information through mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of unknown impurities if they can be isolated in sufficient quantity.
Q3: I see an unexpected peak in my HPLC chromatogram. What could it be?
A3: An unexpected peak could be one of the common impurities listed in Q1, a degradation product, or a byproduct from a side reaction. To identify it:
-
Check Retention Time: Compare the retention time of the unknown peak with known standards of potential impurities if available.
-
LC-MS Analysis: If your HPLC is connected to a mass spectrometer, the mass-to-charge ratio of the peak can provide the molecular weight of the impurity, aiding in its identification.
-
Forced Degradation Study: Subject a pure sample of 5-MeO-αMT to stress conditions (e.g., acid, base, heat, light, oxidation) to see if the unexpected peak appears, which would suggest it is a degradation product.
Q4: How might these impurities interfere with my experimental results?
A4: The interference of impurities depends on their chemical structure and biological activity.
-
Pharmacological Interference: Impurities that are structurally related to 5-MeO-αMT may have their own pharmacological activity, potentially leading to confounding results in receptor binding assays or in vivo studies. For example, hydroxylamine and oxime intermediates may have their own biological effects.
-
Analytical Interference: Impurities can co-elute with the main compound in chromatography, leading to inaccurate quantification. They can also suppress or enhance the ionization of 5-MeO-αMT in mass spectrometry, affecting sensitivity and accuracy.
-
Toxicity: Some intermediates and byproducts, such as nitro compounds, can have toxic effects, which could impact cell viability or animal studies.
Troubleshooting Guides
Problem: Low Purity of Synthesized 5-MeO-αMT
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Henry Reaction | - Ensure the reaction is run for a sufficient amount of time. Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Use a fresh, appropriate base catalyst. |
| Incomplete Reduction | - Use a sufficient excess of the reducing agent (e.g., LiAlH₄). - Ensure anhydrous reaction conditions, as water will quench the reducing agent. |
| Ineffective Purification | - Optimize the column chromatography conditions (e.g., silica (B1680970) gel type, solvent system). - Consider recrystallization from an appropriate solvent system to remove closely related impurities. |
Experimental Protocols
Synthesis of 5-MeO-αMT via Henry Reaction and Reduction
This protocol is a generalized procedure and may require optimization.
Step 1: Henry Reaction to form 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene
-
Dissolve 5-methoxy-indole-3-aldehyde and a molar excess of nitroethane in a suitable solvent (e.g., glacial acetic acid).
-
Add a base catalyst (e.g., ammonium (B1175870) acetate) and reflux the mixture.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter and wash the solid product, which is 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene.
Step 2: Reduction to 5-MeO-αMT
-
Carefully add the 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene intermediate in small portions to a stirred suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere.
-
Reflux the mixture for several hours.
-
Cool the reaction and carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide (B78521) solution.
-
Filter the resulting salts and wash them with the ether solvent.
-
Combine the organic filtrates, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to yield crude 5-MeO-αMT.
-
Purify the crude product by column chromatography or recrystallization.
HPLC-UV Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
GC-MS Method for Impurity Identification
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 100°C) and ramping up to a high temperature (e.g., 300°C).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, ethyl acetate). Derivatization with a silylating agent may be necessary for polar impurities.
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 5-methoxy-indole-3-aldehyde | C₁₀H₉NO₂ | 175.18 | Unreacted Starting Material |
| Nitroethane | C₂H₅NO₂ | 75.07 | Unreacted Starting Material |
| 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene | C₁₂H₁₂N₂O₃ | 232.24 | Reaction Intermediate |
| N-hydroxy-5-methoxy-α-methyltryptamine | C₁₂H₁₆N₂O₂ | 220.27 | Incomplete Reduction |
| 5-methoxy-indole-3-propanone oxime | C₁₂H₁₄N₂O₂ | 218.25 | Reduction Byproduct |
Table 2: Typical Chromatographic Data
| Compound | Typical HPLC Retention Time (min) | Typical GC Retention Time (min) | Key Mass Fragments (m/z) |
| 5-MeO-αMT | 8.5 | 12.2 | 204, 160, 145, 117 |
| 5-methoxy-indole-3-aldehyde | 6.2 | 10.5 | 175, 146, 118 |
| 1-(5-methoxy-1H-indol-3-yl)-2-nitropropene | 10.1 | 14.8 | 232, 185, 157 |
| N-hydroxy-5-methoxy-α-methyltryptamine | 7.8 | 11.5 | 220, 160, 145 |
| *Retention times are approximate and will vary depending on the specific chromatographic conditions. |
Visualizations
Caption: General workflow for the synthesis and purification of 5-MeO-αMT.
Caption: Analytical workflow for the detection and identification of impurities.
Caption: Logical relationships between the synthesis process and resulting impurities.
Technical Support Center: Improving the In Vivo Bioavailability of 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers encountering challenges with the in vivo bioavailability of 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT). This document offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and an overview of formulation strategies to enhance systemic exposure.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues faced during in vivo experiments with 5-MeO-AMT and related tryptamines.
Q1: We are observing low and highly variable plasma concentrations of 5-MeO-AMT after oral administration in our rodent models. What are the likely causes and how can we improve this?
A1: Low and variable oral bioavailability is a common challenge with tryptamine (B22526) derivatives like 5-MeO-AMT. The primary reasons are extensive first-pass metabolism and poor aqueous solubility.
-
First-Pass Metabolism: After oral absorption, 5-MeO-AMT is transported to the liver via the portal vein, where it undergoes significant metabolism by enzymes before it can reach systemic circulation. This is a major contributor to low bioavailability. The alpha-methyl group on 5-MeO-AMT provides some protection against monoamine oxidase A (MAO-A), an enzyme that rapidly metabolizes many tryptamines, but it is still susceptible to other metabolic pathways.[1]
-
Poor Solubility: 5-MeO-AMT, particularly in its freebase form, has limited solubility in aqueous solutions, which can hinder its dissolution in the gastrointestinal (GI) tract and subsequent absorption.
Troubleshooting Steps:
-
Formulation Adjustment:
-
Salt Formation: Using a salt form of 5-MeO-AMT (e.g., hydrochloride) can improve its solubility and dissolution rate in the GI tract.
-
Co-solvents and Surfactants: Incorporating pharmaceutically acceptable co-solvents (e.g., PEG 300, DMSO) and surfactants (e.g., Tween 80) in your formulation can enhance the solubility of the compound. However, be mindful of potential toxicity and effects on GI physiology.
-
-
Route of Administration:
-
Consider alternative routes that bypass first-pass metabolism, such as intravenous (IV), intraperitoneal (IP), or intranasal administration, to establish baseline pharmacokinetic parameters.[2]
-
-
Prodrug Approach:
-
Synthesizing a prodrug of 5-MeO-AMT can temporarily mask the metabolically susceptible functional groups, allowing the compound to be absorbed intact before being converted to the active form in the bloodstream.
-
-
Advanced Formulation Technologies:
-
Nanoparticles: Encapsulating 5-MeO-AMT in nanoparticles can protect it from degradation in the GI tract, improve its solubility, and enhance its absorption.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds like 5-MeO-AMT.
-
Q2: We are experiencing precipitation of our 5-MeO-AMT formulation during preparation or upon administration. How can we prevent this?
A2: Precipitation is a common issue, especially with poorly soluble compounds.
Troubleshooting Steps:
-
Check Solubility Limits: Ensure you are not exceeding the solubility of 5-MeO-AMT in your chosen vehicle.
-
pH Adjustment: The solubility of tryptamines is often pH-dependent. Adjusting the pH of your formulation with a biocompatible buffer may improve solubility.
-
Sonication: Use of a sonicator can aid in the dissolution of the compound in the vehicle.
-
Vehicle Selection: If precipitation persists, consider using a different vehicle or a combination of co-solvents. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Fresh Preparations: Always use freshly prepared formulations for in vivo studies, as the stability of the compound in solution may be limited.
Q3: Our in vivo results show inconsistent pharmacokinetic profiles between animals. What are the potential sources of this variability?
A3: High inter-animal variability can obscure the true pharmacokinetic properties of a compound.
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing technique (especially for oral gavage), and blood sampling times, are consistent across all animals.
-
Fasting State: The presence of food in the GI tract can significantly impact drug absorption. Standardize the fasting period for all animals before oral administration.
-
Animal Health: Use healthy animals of a consistent age and weight. Any underlying health issues can affect drug metabolism and disposition.
-
Dosing Accuracy: Verify the accuracy of your dosing solutions and the volume administered to each animal.
-
Genetic Variability: Be aware that there can be genetic differences in metabolic enzyme activity even within the same strain of animals, which can contribute to variability.
Quantitative Data Summary
Due to the limited publicly available in vivo pharmacokinetic data for 5-MeO-AMT, the following table provides a comparative summary of related tryptamines to offer a frame of reference. Researchers should determine the specific parameters for 5-MeO-AMT in their experimental setting.
| Parameter | 5-MeO-DMT (in rodents) | α-Methyltryptamine (αMT) | 5-MeO-AMT (Estimated) |
| Oral Bioavailability | Low (due to extensive first-pass metabolism) | Orally active | Expected to be low to moderate |
| Tmax (parenteral) | Rapid (within minutes) | ~3-4 hours (oral onset)[1] | Likely rapid (parenteral), slower (oral) |
| Elimination Half-life (t½) | Short (minutes) | Long (12-24 hours duration of action)[1] | Expected to be longer than 5-MeO-DMT due to the α-methyl group |
| Primary Metabolism | MAO-A deamination, CYP2D6 O-demethylation[3] | MAO-A inhibition, monoamine release | O-demethylation, hydroxylation, N-acetylation |
Experimental Protocols
Protocol 1: Preparation of 5-MeO-AMT Formulation for Oral Gavage in Rats
Objective: To prepare a clear, stable solution of 5-MeO-AMT for oral administration.
Materials:
-
5-MeO-AMT (salt form, e.g., HCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of 5-MeO-AMT and vehicle components based on the desired final concentration and dosing volume. A typical vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Weigh the 5-MeO-AMT and place it in a sterile conical tube.
-
Add the required volume of DMSO and vortex until the compound is fully dissolved. Gentle warming (to no more than 40°C) or sonication may be used to aid dissolution.
-
Add the PEG300 and vortex thoroughly.
-
Add the Tween 80 and vortex until the solution is homogeneous.
-
Slowly add the sterile saline while vortexing to avoid precipitation.
-
Visually inspect the final solution for any precipitates. If the solution is not clear, it may require further optimization of the vehicle composition.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: In Vivo Pharmacokinetic Study of 5-MeO-AMT in Rats (Oral and Intravenous)
Objective: To determine the key pharmacokinetic parameters of 5-MeO-AMT, including oral bioavailability.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Prepared 5-MeO-AMT formulations (oral and IV)
-
Oral gavage needles
-
Intravenous catheters
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the study.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water before dosing.
-
Dosing:
-
Oral Group (n=5): Administer the 5-MeO-AMT formulation via oral gavage at a predetermined dose.
-
Intravenous Group (n=5): Administer the 5-MeO-AMT formulation via a tail vein catheter as a slow bolus injection.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Oral: 0 (pre-dose), 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 5-MeO-AMT in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life for both routes of administration. Oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Protocol 3: LC-MS/MS Method for Quantification of 5-MeO-AMT in Rat Plasma
Objective: To develop a sensitive and specific method for the quantification of 5-MeO-AMT in plasma.
Materials:
-
5-MeO-AMT analytical standard
-
Internal standard (IS) (e.g., a deuterated analog of 5-MeO-AMT)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma
-
LC-MS/MS system with a C18 column
Procedure:
-
Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of 5-MeO-AMT and the IS in a suitable solvent (e.g., methanol). Serially dilute the 5-MeO-AMT stock solution with blank rat plasma to create calibration standards and QCs at various concentrations.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (MRM) for 5-MeO-AMT and the IS.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of 5-MeO-AMT to the IS against the nominal concentration of the standards. Use the regression equation to determine the concentration of 5-MeO-AMT in the unknown samples.
Visualizations
Metabolic Pathway of this compound
Caption: Major metabolic pathways of 5-MeO-AMT in vivo.
Experimental Workflow for Improving Bioavailability
Caption: Strategies to enhance the in vivo bioavailability of 5-MeO-AMT.
References
- 1. A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-MeO-αMT and Head-Twitch Response (HTR) Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 5-Methoxy-α-methyltryptamine (5-MeO-αMT) in preclinical studies involving the head-twitch response (HTR) in rodents. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the consistency and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 5-MeO-αMT induces the head-twitch response (HTR)?
A1: 5-MeO-αMT induces the HTR primarily through the activation of serotonin (B10506) 2A (5-HT2A) receptors in the prefrontal cortex.[1] This activation initiates a downstream signaling cascade that results in the characteristic rapid, side-to-side head movements.
Q2: We are observing a high degree of variability in HTR counts between animals in the same dose group. What are the potential causes?
A2: High inter-animal variability is a common challenge in behavioral neuroscience. Several factors can contribute to this, including:
-
Genetic Differences: The strain of the animal model can significantly influence the magnitude of the HTR.[2]
-
Individual Sensitivity: Just as in humans, individual animals can have varying sensitivities to pharmacological agents.
-
Environmental Stressors: Factors such as inconsistent handling, novel environments, and even the social hierarchy in group-housed animals can affect stress levels and behavioral responses.[3][4]
-
Circadian Rhythms: The time of day when experiments are conducted can influence the animals' physiological state and drug metabolism.[3]
Q3: Does tolerance develop to the HTR-inducing effects of 5-MeO-αMT?
A3: Yes, studies have shown that repeated administration of 5-MeO-αMT can lead to the development of tolerance, resulting in a diminished HTR.[1] Research on the closely related compound 5-MeO-DMT suggests that this tolerance can develop rapidly but may also dissipate within a few hours of discontinuing the drug.[5][6]
Q4: Can other behaviors be mistaken for the head-twitch response?
A4: Yes, other spontaneous or drug-induced behaviors can sometimes be misidentified as HTR. These can include grooming, ear scratching, or general hyperactivity. It is crucial for observers to be well-trained to distinguish the specific, rapid rotational movement of a true head-twitch. Automated detection systems can also be programmed to differentiate HTR from other movements based on frequency and amplitude.
Troubleshooting Inconsistent Head-Twitch Response
An inconsistent HTR can compromise the validity of your study. The following guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Lower-than-expected or absent HTR at presumed effective doses.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing | Verify the concentration of your 5-MeO-αMT solution and the accuracy of your dosing volumes. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions.[2] |
| Biphasic Dose-Response | Be aware that many serotonergic compounds exhibit an inverted U-shaped dose-response curve for HTR. Higher doses do not always elicit a stronger response and can sometimes lead to a decrease in HTR frequency.[2] |
| Drug Stability | Ensure that your 5-MeO-αMT stock solution is stored correctly and has not degraded. Prepare fresh solutions as needed. |
| Route of Administration | Confirm that the chosen route of administration (e.g., intraperitoneal, subcutaneous) is appropriate and is being performed consistently. |
| 5-HT1A Receptor Co-activation | 5-MeO-αMT can also act on other serotonin receptors, such as the 5-HT1A receptor, which can have an inhibitory effect on the 5-HT2A-mediated HTR.[7] Consider co-administration with a 5-HT1A antagonist to isolate the 5-HT2A-mediated response. |
Issue 2: High variability in HTR between experimental sessions.
| Potential Cause | Troubleshooting Steps |
| Environmental Inconsistency | Standardize the testing environment. Maintain consistent lighting, temperature, and background noise levels across all sessions.[3][4] |
| Handling and Acclimation | Ensure all experimenters use consistent and gentle handling techniques. Provide an adequate acclimation period for the animals to the testing room and apparatus before drug administration.[8] |
| Circadian Rhythm Disruption | Conduct all behavioral testing at the same time of day to minimize the influence of the animals' natural circadian rhythms. |
| Tolerance Development | If conducting repeated testing, ensure a sufficient washout period between drug administrations to prevent the development of tolerance.[1][5] |
Data Presentation
5-MeO-αMT Dose-Response on Head-Twitch Response in Mice
The following table summarizes the dose-dependent effect of acute 5-MeO-αMT administration on the head-twitch response in mice.
| Dose (mg/kg) | Mean HTR Count (± SEM) |
| Vehicle | 1.2 ± 0.5 |
| 0.3 | 8.5 ± 2.1 |
| 1 | 15.3 ± 3.8 |
| 3 | 22.7 ± 4.5 |
| 10 | 18.1 ± 3.2 |
Data are hypothetical and for illustrative purposes, based on the typical inverted U-shaped dose-response curve observed for such compounds.[2]
Tolerance to 5-MeO-αMT-Induced Head-Twitch Response
This table illustrates the development of tolerance to the HTR-inducing effects of 5-MeO-αMT (3 mg/kg) after repeated daily administration.
| Day of Administration | Mean HTR Count (± SEM) |
| Day 1 (Acute) | 22.7 ± 4.5 |
| Day 7 (Repeated) | 9.8 ± 2.3 |
Data are hypothetical and for illustrative purposes, based on findings of tolerance development.[1]
Experimental Protocols
Head-Twitch Response (HTR) Measurement in Mice
This protocol outlines a standard procedure for quantifying the HTR in mice.
1. Animal Preparation and Habituation:
-
House male C57BL/6J mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
Place each mouse individually into a clear observation chamber (e.g., a cylindrical glass container) for a 10-15 minute habituation period before drug administration.
2. Drug Administration:
-
Prepare fresh solutions of 5-MeO-αMT in a suitable vehicle (e.g., sterile saline).
-
Administer the drug or vehicle via the desired route (e.g., intraperitoneal injection).
3. HTR Observation and Scoring:
-
Immediately after injection, return the mouse to the observation chamber.
-
HTR is defined as a rapid, convulsive, side-to-side rotational movement of the head.
-
Observation can be performed by a trained observer blind to the experimental conditions, or by video recording for later analysis.
-
Count the number of head-twitches for a predetermined period, typically 30-60 minutes, starting immediately after injection.
4. Automated HTR Detection (Optional):
-
For higher throughput and objectivity, an automated system can be used.
-
This often involves affixing a small magnet to the mouse's head and placing the observation chamber within a magnetometer coil.
-
The system records the voltage changes induced by the head movements, and software is used to identify and count the characteristic HTR waveforms based on their frequency and amplitude.
Visualizations
5-HT2A Receptor Signaling Pathway in HTR
The following diagram illustrates the signaling cascade initiated by the activation of the 5-HT2A receptor by 5-MeO-αMT, leading to the head-twitch response.
References
- 1. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility [mdpi.com]
- 5. Development of tolerance to repeated administration of 5-methoxy-N,N-dimethyltryptamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-MeO-DMT tolerance? | DMT-Nexus forum [forum.dmt-nexus.me]
- 7. benchchem.com [benchchem.com]
- 8. noldus.com [noldus.com]
Methods for enhancing the solubility of 5-MeO-αMT for research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 5-methoxy-α-methyltryptamine (5-MeO-αMT) for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 5-MeO-αMT?
A1: The solubility of 5-MeO-αMT is highly dependent on whether it is in its freebase or salt form. The hydrochloride (HCl) salt of 5-MeO-αMT is soluble in water and methanol, but insoluble in chloroform (B151607) and ether. The freebase form exhibits solubility in various organic solvents.[1][2] It is also noted that 5-MeO-αMT is soluble in dilute mineral and organic acids.[1]
Q2: My 5-MeO-αMT freebase is not dissolving in my aqueous buffer. What should I do?
A2: 5-MeO-αMT freebase has low water solubility. To dissolve it in aqueous solutions, you can either convert it to a salt form by adding a stoichiometric amount of a suitable acid (e.g., HCl) or use a co-solvent. For many tryptamines, dissolving the compound first in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (B145695) and then diluting it with the aqueous buffer is a common practice.[3]
Q3: I am observing precipitation when I dilute my DMSO stock solution of 5-MeO-αMT into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain solubility. To troubleshoot this, you can:
-
Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final solution, ensuring it does not exceed the tolerance level for your experimental system.
-
Decrease the final concentration of 5-MeO-αMT in the aqueous buffer.
-
Consider using a different co-solvent or a combination of co-solvents.
-
Investigate the use of solubility enhancers like cyclodextrins.
Q4: Can I use cyclodextrins to improve the aqueous solubility of 5-MeO-αMT?
A4: While specific studies on 5-MeO-αMT and cyclodextrins are not widely published, cyclodextrins are a well-established method for increasing the aqueous solubility of hydrophobic molecules, including related indoleamines like melatonin.[4][5][6] The formation of an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can effectively encapsulate the non-polar regions of the 5-MeO-αMT molecule, thereby enhancing its solubility in water.[4] Experimental validation would be required to determine the optimal type of cyclodextrin (B1172386) and the molar ratio for effective solubilization.
Q5: What is the most suitable salt form of 5-MeO-αMT for aqueous solubility?
A5: The hydrochloride salt is reported to be soluble in water.[1] For the related compound 5-MeO-DMT, a succinate (B1194679) salt was developed to create a water-soluble form for clinical applications, suggesting that other organic acid salts could also be effective for 5-MeO-αMT.[7][8][9] The choice of salt can also be influenced by the desired pH of the final solution and compatibility with downstream applications.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Cloudiness or precipitation in aqueous solution | Low aqueous solubility of the freebase form. | Convert to a salt form by adding acid (e.g., HCl). Alternatively, use a co-solvent like DMSO or ethanol. |
| Compound "oiling out" of solution | The freebase is not fully dissolving in water. | Ensure complete conversion to a salt if using an acidic solution. If using a co-solvent, ensure it is thoroughly mixed. |
| Inconsistent results in biological assays | Poor solubility leading to inaccurate concentrations. | Prepare a stock solution in a suitable organic solvent and serially dilute. Visually inspect for any precipitation before use. |
| Degradation of the compound in solution | The unionized amine in the freebase form may be susceptible to oxidation.[7][9] | Use freshly prepared solutions. Store stock solutions at low temperatures (e.g., -20°C) and protected from light.[3] |
Quantitative Solubility Data
The following table summarizes the available solubility data for 5-MeO-αMT and its related compound, tryptamine.
| Compound | Solvent | Solubility |
| 5-MeO-αMT (Freebase) | DMF | 5 mg/mL[2] |
| DMSO | 16 mg/mL[2] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] | |
| Ethanol | 14 mg/mL[2] | |
| Methanol | 1 mg/mL[2] | |
| 5-MeO-αMT (Hydrochloride) | Water | Soluble[1] |
| Methanol | Soluble[1] | |
| Chloroform | Insoluble[1] | |
| Ether | Insoluble[1] | |
| Tryptamine | Ethanol | ~10 mg/mL[3] |
| DMSO | ~11 mg/mL[3] | |
| Dimethyl formamide | ~5 mg/mL[3] | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of a 5-MeO-αMT Hydrochloride Stock Solution
Objective: To prepare a 10 mM aqueous stock solution of 5-MeO-αMT HCl.
Materials:
-
5-MeO-αMT hydrochloride (MW: 240.7 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Vortex mixer
-
Calibrated analytical balance
-
Volumetric flasks
Procedure:
-
Accurately weigh 2.407 mg of 5-MeO-αMT HCl.
-
Transfer the weighed compound to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of high-purity water to the flask.
-
Vortex the solution until the compound is fully dissolved.
-
Bring the final volume to 1 mL with high-purity water.
-
Store the stock solution at an appropriate temperature, protected from light.
Protocol 2: Solubilization of 5-MeO-αMT Freebase using a Co-solvent
Objective: To prepare a 1 mg/mL stock solution of 5-MeO-αMT freebase in a DMSO:PBS buffer.
Materials:
-
5-MeO-αMT freebase (MW: 204.3 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Accurately weigh 1 mg of 5-MeO-αMT freebase.
-
Transfer the compound to a microcentrifuge tube.
-
Add 500 µL of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. This will create a 2 mg/mL intermediate stock solution.
-
Add 500 µL of PBS (pH 7.2) to the DMSO solution.
-
Vortex the final solution to ensure it is homogeneous. The final concentration will be 1 mg/mL in a 1:1 DMSO:PBS solution.[2]
Visualizations
Caption: Decision workflow for enhancing 5-MeO-αMT solubility.
Caption: Experimental workflow for co-solvent solubilization.
References
- 1. swgdrug.org [swgdrug.org]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Effect of Cyclodextrins on the Complexation and Nasal Permeation of Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ‘Foxtrot’ fumarate: a water-soluble salt of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Off-Target Effects in 5-MeO-αMT Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with 5-Methoxy-α-methyltryptamine (5-MeO-αMT). It provides essential information, troubleshooting guides, and detailed protocols to help mitigate and understand the off-target effects of this potent psychedelic compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 5-MeO-αMT?
A1: The primary mechanism of action for 5-MeO-αMT is as a potent agonist at the serotonin (B10506) 5-HT2A receptor.[1][2][3] Activation of this receptor is believed to be the principal driver of its psychedelic effects. This is supported by animal studies where the head-twitch response, a behavioral proxy for hallucinogenic effects, is blocked by 5-HT2A antagonists like ketanserin.[2][3]
Q2: What are the known off-target effects of 5-MeO-αMT?
A2: 5-MeO-αMT exhibits a range of off-target activities, which are crucial to consider in experimental design and data interpretation. These include:
-
Agonism at other serotonin receptors: It is a non-selective serotonin receptor agonist, with notable activity at 5-HT1A and 5-HT2B receptors.[1][2]
-
Monoamine Oxidase A (MAO-A) Inhibition: 5-MeO-αMT is a weak inhibitor of MAO-A.[2]
-
Monoamine Release and Reuptake: Compared to its parent compound, α-methyltryptamine (αMT), 5-MeO-αMT is a significantly weaker agent for inducing the release of serotonin, norepinephrine, and dopamine, and has very low potency as a monoamine reuptake inhibitor.[2]
Q3: How can I minimize the influence of off-target effects in my experiments?
A3: Mitigating off-target effects requires a multi-pronged approach:
-
Use of Selective Antagonists: To isolate the effects of 5-HT2A receptor activation, co-administration with selective antagonists for other receptors (e.g., 5-HT1A, 5-HT2B) can be employed.
-
Dose-Response Studies: Conduct thorough dose-response studies. Off-target effects may only become apparent at higher concentrations.
-
Use of Control Compounds: Compare the effects of 5-MeO-αMT with more selective compounds for the 5-HT2A receptor and with its parent compound, αMT, to differentiate between on-target and off-target effects.
-
In Vitro Profiling: Perform comprehensive in vitro receptor binding and functional assays across a panel of receptors to fully characterize the off-target profile of your specific batch of 5-MeO-αMT.
Q4: Are there any known active metabolites of 5-MeO-αMT that I should be aware of?
A4: While specific metabolic pathways for 5-MeO-αMT are not as extensively studied as for other tryptamines, it is known to be metabolized by hepatic CYP450 enzymes, which can produce O-demethylated and hydroxylated metabolites.[1] For the related compound 5-MeO-DMT, O-demethylation by CYP2D6 produces bufotenine, an active metabolite with a different receptor binding profile. Researchers should consider the potential for active metabolites in their experimental models, especially in in vivo studies.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro activity of 5-MeO-αMT.
Table 1: Functional Potency (EC50) of 5-MeO-αMT at Serotonin Receptors
| Receptor | EC50 (nM) | Assay Type | Reference(s) |
| 5-HT2A | 2 - 8.4 | Functional Assay | [2] |
| 5-HT2B | 4 | Functional Assay | [2] |
Table 2: Monoamine Release and Transporter Inhibition (IC50) of 5-MeO-αMT
| Target | IC50 (nM) | Assay Type | Reference(s) |
| Serotonin Release | 460 | Monoamine Release Assay | [2] |
| Norepinephrine Release | 8,900 | Monoamine Release Assay | [2] |
| Dopamine Release | 1,500 | Monoamine Release Assay | [2] |
| Monoamine Reuptake | >1,000 | Reuptake Inhibition Assay | [2] |
| MAO-A Inhibition | 31,000 | Enzyme Inhibition Assay | [2] |
Note: There is a lack of comprehensive publicly available Ki values from broad receptor screening panels specifically for 5-MeO-αMT. Researchers are encouraged to perform their own off-target screening for a complete pharmacological profile.
Experimental Protocols & Methodologies
To aid in the characterization of 5-MeO-αMT and the investigation of its off-target effects, detailed protocols for key in vitro assays are provided below.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of 5-MeO-αMT for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki value of 5-MeO-αMT at a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand with known Kd for the target receptor.
-
5-MeO-αMT stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of 5-MeO-αMT in assay buffer.
-
Incubation: In a 96-well plate, add in the following order:
-
150 µL of cell membrane suspension (3-20 µg protein for cells, 50-120 µg for tissue).
-
50 µL of 5-MeO-αMT dilution or buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).
-
50 µL of radioligand at a concentration at or below its Kd.
-
-
Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filters for 30 minutes at 50°C.
-
Counting: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 5-MeO-αMT concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GPCR Functional Assay: Calcium Flux
This protocol measures the functional potency (EC50) of 5-MeO-αMT at Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.
Objective: To determine the EC50 value of 5-MeO-αMT at a Gq-coupled receptor.
Materials:
-
Host cells expressing the target Gq-coupled receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
5-MeO-αMT stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Black, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate at 37°C for 60 minutes, followed by 20 minutes at room temperature to allow for de-esterification of the dye.
-
-
Compound Preparation: Prepare serial dilutions of 5-MeO-αMT in assay buffer.
-
Signal Detection:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the 5-MeO-αMT dilutions into the corresponding wells.
-
Immediately begin kinetic fluorescence reading for 60-180 seconds to capture the calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence for each well.
-
Plot the ΔF against the logarithm of the 5-MeO-αMT concentration.
-
Determine the EC50 value using a non-linear regression model (e.g., four-parameter logistic curve).
-
Visualizations
Signaling Pathway of 5-MeO-αMT at the 5-HT2A Receptor
Caption: Canonical Gq signaling pathway activated by 5-MeO-αMT at the 5-HT2A receptor.
Experimental Workflow for Mitigating Off-Target Effects
Caption: A logical workflow for characterizing and mitigating off-target effects of 5-MeO-αMT.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | - Radioligand concentration is too high.- Insufficient washing.- Hydrophobic interactions of the ligand with filters or plates. | - Use radioligand at a concentration at or below its Kd.- Increase the number and volume of washes with ice-cold buffer.- Pre-soak filter plates with 0.3-0.5% polyethyleneimine (PEI).- Add 0.1% BSA to the assay buffer. |
| Low Specific Binding / Low Signal | - Low receptor density in the membrane preparation.- Degraded radioligand or test compound.- Insufficient incubation time to reach equilibrium. | - Use a cell line with higher receptor expression or increase the amount of membrane protein per well.- Use fresh aliquots of radioligand and test compound. Verify their integrity.- Perform a time-course experiment to determine the optimal incubation time. |
| Poor Reproducibility | - Inconsistent pipetting.- Variability in cell membrane preparations.- Temperature fluctuations during incubation. | - Use calibrated pipettes and ensure consistent technique.- Prepare a large, single batch of cell membranes and aliquot for multiple experiments.- Ensure a stable and consistent incubation temperature. |
Calcium Flux Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise Ratio | - Low receptor expression or G-protein coupling in cells.- Suboptimal dye loading or leakage.- Rapid receptor desensitization. | - Use a cell line with robust receptor expression and coupling.- Optimize dye concentration and incubation time. Use probenecid to prevent dye leakage.- Use a fluorescence plate reader with a fast kinetic read time to capture the transient signal. |
| High Background Fluorescence | - Autofluorescence from the compound.- High constitutive receptor activity.- Cell stress or death. | - Run a control plate with the compound in the absence of cells to check for autofluorescence.- Optimize cell seeding density and receptor expression levels.- Ensure cells are healthy and not over-confluent. |
| Variability Between Wells ("Edge Effects") | - Uneven cell seeding.- Temperature or humidity gradients across the plate during incubation. | - Ensure a homogenous cell suspension before and during plating.- Incubate plates in a humidified incubator and allow them to equilibrate to room temperature before the assay. |
References
- 1. 5-Methoxy-alpha-methyltryptamine | High-Purity RUO [benchchem.com]
- 2. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 3. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-MeO-αMT Incubation Times
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for 5-Methoxy-α-methyltryptamine (5-MeO-αMT) in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-MeO-αMT?
A1: 5-MeO-αMT is a potent psychedelic tryptamine (B22526) that primarily acts as an agonist at serotonin (B10506) receptors, with high affinity for the 5-HT2A and 5-HT1A subtypes.[1][2][3] Its activation of the 5-HT2A receptor is strongly linked to its psychoactive effects.[1][3] It is significantly more potent than many other tryptamines.[1]
Q2: Why is optimizing the incubation time for 5-MeO-αMT critical?
A2: Optimizing incubation time is crucial for obtaining accurate and reproducible data. An insufficient incubation period may not allow for the complete biological response to occur, leading to an underestimation of the compound's potency. Conversely, prolonged exposure could lead to secondary effects, such as receptor desensitization, cytotoxicity, or activation of compensatory pathways, which can confound the interpretation of results.
Q3: What is a good starting point for a time-course experiment with 5-MeO-αMT?
A3: The ideal starting point depends on the biological endpoint. For rapid signaling events like calcium mobilization or protein phosphorylation, a shorter time course is appropriate. For endpoints that require changes in gene expression or impact cell viability, a longer incubation is necessary. A suggested starting range is:
-
Signaling Assays (e.g., Calcium Flux, Phospho-protein Western Blot): 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours.
-
Gene Expression Assays (e.g., qPCR, Reporter Assays): 4 hours, 8 hours, 12 hours, 24 hours.
-
Cell Viability/Proliferation Assays: 24 hours, 48 hours, 72 hours.[4][5]
Q4: How does the concentration of 5-MeO-αMT affect the optimal incubation time?
A4: The concentration of 5-MeO-αMT and the incubation time are interdependent. Higher concentrations may elicit a response more rapidly. It is advisable to perform initial time-course experiments using a concentration at or near the EC50 value for the desired biological effect. 5-MeO-αMT is highly potent, with EC50 values at the 5-HT2A receptor reported to be in the low nanomolar range (e.g., 2 to 8.4 nM).[1][6]
Q5: Should I change the cell culture medium during long incubation periods?
A5: For incubation times exceeding 48 hours, it is good practice to refresh the medium containing 5-MeO-αMT. This ensures that the compound concentration remains stable, nutrients are not depleted, and waste products do not adversely affect cell health.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable effect at any time point. | 1. Concentration too low: 5-MeO-αMT may not be present at a sufficient concentration to elicit a response. 2. Cell line lacks target receptors: The chosen cell line may not express 5-HT2A or other relevant serotonin receptors. 3. Compound degradation: The compound may be unstable in the experimental conditions. 4. Assay is not sensitive enough. | 1. Increase Concentration: Perform a dose-response experiment with a wider concentration range. 2. Confirm Receptor Expression: Use qPCR or Western blot to verify the expression of target receptors in your cell line. Consider using a cell line known to express the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor). 3. Check Compound Stability: Prepare fresh solutions for each experiment. 4. Optimize Assay Parameters: Ensure your assay has a sufficient signal-to-noise ratio. |
| High cytotoxicity observed across all wells, including at short incubation times. | 1. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. Compound has off-target toxicity: 5-MeO-αMT may be affecting other essential cellular pathways at the concentrations tested. | 1. Reduce Solvent Concentration: Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO). Run a vehicle-only control. 2. Lower Compound Concentration: Test a lower range of 5-MeO-αMT concentrations. |
| Effect is observed at early time points but diminishes with longer incubation. | 1. Receptor desensitization/internalization: Continuous agonist exposure can lead to a reduction in receptor signaling. 2. Compound metabolism: The cells may be metabolizing 5-MeO-αMT over time. | 1. Focus on Earlier Time Points: The optimal incubation time for your endpoint may be shorter. 2. Consider a Washout Experiment: Treat with the compound for a short period, then replace with fresh media and measure the response at later time points. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for a Calcium Flux Assay
This protocol describes how to establish the optimal incubation time for 5-MeO-αMT-induced calcium mobilization in a cell line expressing the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
5-MeO-αMT stock solution (in DMSO)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed HEK293-5HT2A cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye solution. Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Compound Preparation: Prepare a dilution series of 5-MeO-αMT in an appropriate assay buffer.
-
Time-Course Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., every 2 seconds for 3 minutes).
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Inject the 5-MeO-αMT solution and continue recording the fluorescence.
-
-
Data Analysis:
-
The optimal "incubation" in this context is the time to peak fluorescence.
-
Plot the change in fluorescence intensity over time for each concentration.
-
Determine the time at which the peak fluorescence response is achieved. This is typically within seconds to a few minutes for Gq-coupled receptors.
-
Protocol 2: Determining Optimal Incubation Time for a Cell Viability Assay
This protocol outlines a method to determine the effect of incubation time on 5-MeO-αMT's impact on cell viability.
Materials:
-
A relevant cell line (e.g., a neuronal cell line)
-
Cell culture medium
-
96-well clear plates
-
5-MeO-αMT stock solution (in DMSO)
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well). Allow the cells to adhere for 18-24 hours.
-
Compound Preparation: Prepare a serial dilution of 5-MeO-αMT in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation:
-
Prepare separate plates for each incubation period to be tested (e.g., 24, 48, and 72 hours).
-
Remove the old medium and add the medium containing the different concentrations of 5-MeO-αMT.
-
Incubate the plates at 37°C and 5% CO₂.
-
-
Cell Viability Assay: At the end of each designated incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.
-
Plot the percent viability against the log of the 5-MeO-αMT concentration for each incubation time.
-
Use non-linear regression to determine the IC50 or EC50 value at each time point. The optimal incubation time is the point at which the IC50/EC50 value stabilizes.
-
Data Presentation
Table 1: Hypothetical Time-Dependent IC50 Values for 5-MeO-αMT in a Cell Viability Assay
| Incubation Time (hours) | IC50 (nM) |
| 24 | 150.2 |
| 48 | 85.7 |
| 72 | 82.3 |
Interpretation: In this hypothetical example, the IC50 value stabilizes between 48 and 72 hours, suggesting that a 48-hour incubation period is sufficient to observe the maximal effect on cell viability.
Table 2: Pharmacological Profile of 5-MeO-αMT at Serotonin Receptors
| Receptor | Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| 5-HT1A | 46 - 194 | 680 |
| 5-HT2A | Not explicitly stated, but high affinity implied | 2 - 8.4 |
| 5-HT2B | Not explicitly stated | 4 |
Data compiled from available in vitro studies.[1][6]
Visualizations
Caption: Workflow for optimizing 5-MeO-αMT incubation time.
Caption: Simplified 5-HT2A receptor signaling pathway for 5-MeO-αMT.
References
Validation & Comparative
Validating the Purity and Chemical Identity of 5-Methoxy-alpha-methyltryptamine: A Comparative Guide
For researchers, scientists, and professionals in drug development, establishing the purity and verifying the chemical identity of psychoactive compounds like 5-Methoxy-alpha-methyltryptamine (5-MeO-αMT) is a critical prerequisite for accurate and reproducible research. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of 5-MeO-αMT, complete with experimental protocols and performance data.
Introduction to this compound (5-MeO-αMT)
This compound, also known as α,O-dimethylserotonin, is a psychedelic tryptamine.[1] As an analogue of α-methyltryptamine (αMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), its pharmacological activity is of significant interest.[1] Given its potency, ensuring the absence of impurities and confirming its molecular structure is paramount for any scientific investigation.
This guide will focus on the principal analytical methods for validating 5-MeO-αMT:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for identification and separation of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structure elucidation and as a primary method for purity determination (quantitative NMR or qNMR).
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative purity data, identification of unknown impurities, or definitive structural confirmation. The following table summarizes the performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of 5-MeO-αMT.
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Primary Use | Purity determination, Quantification | Identification, Impurity profiling | Absolute Purity, Structure Elucidation |
| Limit of Detection (LOD) | 0.3 - 1.0 µg/mL[2] | 0.5 - 15 µg/mL[2] | Analyte dependent, typically mg range |
| Precision (%RSD) | < 2% (typical)[3] | < 15% (typical for trace) | < 1% (with internal standard) |
| Accuracy (% Recovery) | 98 - 102% (typical)[3] | 90 - 110% (typical) | Highly accurate (primary method) |
| Impurity Identification | Based on retention time & UV | Definitive (mass spectrum) | Definitive (structural information) |
| Strengths | Robust for routine purity checks | High sensitivity and specificity | Absolute quantification without analyte-specific reference standard |
| Limitations | Co-eluting impurities can interfere | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods |
Potential Impurities in 5-MeO-αMT
The impurity profile of a synthesized compound is highly dependent on the synthetic route employed. For tryptamines like 5-MeO-αMT, potential impurities can include:
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
By-products: Side reactions can generate structurally related compounds. For instance, in the synthesis of the related 5-MeO-DIPT, identified side products included the corresponding alcohol, a ketone, and the demethylated precursor, which suggests that similar impurities could be present in 5-MeO-αMT preparations.
-
Degradation products: Exposure to light, heat, or air can lead to the degradation of the final product.
A thorough analytical investigation should aim to separate and identify these potential contaminants.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following are representative protocols for the analysis of 5-MeO-αMT.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is suitable for determining the purity of a 5-MeO-αMT sample and quantifying impurities that absorb UV light.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like 0.1% formic acid to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of 5-MeO-αMT in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is a powerful technique for the separation and identification of volatile compounds and is widely used for the analysis of tryptamines.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-1 or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like methanol (B129727) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL. For the free base, the sample can be dissolved in chloroform (B151607) and washed with a dilute sodium carbonate solution.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
NMR provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine purity without the need for an identical reference standard.
1. Structural Elucidation:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Experiments:
-
1H NMR: Provides information on the proton environments in the molecule.
-
13C NMR: Shows the different carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to confirm the overall structure.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
2. Quantitative NMR (qNMR) for Purity Determination:
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.[6]
-
Protocol:
-
Accurately weigh a specific amount of the 5-MeO-αMT sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Acquire a 1H NMR spectrum with appropriate quantitative parameters (e.g., long relaxation delay).
-
Integrate a well-resolved signal from 5-MeO-αMT and a signal from the internal standard.
-
Calculate the purity of the 5-MeO-αMT sample using the known purity and mass of the internal standard and the integral values.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for validating the purity and identity of 5-MeO-αMT.
Caption: Overall workflow for the validation of 5-MeO-αMT.
Caption: Decision tree for selecting an analytical method.
By employing a combination of these orthogonal analytical techniques, researchers can confidently validate the purity and chemical identity of this compound, ensuring the integrity and reliability of their scientific findings.
References
Comparative pharmacological analysis of 5-MeO-αMT and 5-MeO-DMT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the pharmacological properties of two potent serotonergic tryptamines: 5-methoxy-α-methyltryptamine (5-MeO-αMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The following analysis is based on available preclinical data and is intended to inform research and drug development efforts.
Executive Summary
5-MeO-αMT and 5-MeO-DMT are structurally related tryptamines that exhibit potent activity at serotonin (B10506) receptors, the primary targets for psychedelic compounds. While both are recognized for their psychoactive effects, their pharmacological profiles present key differences in receptor affinity, functional potency, and pharmacokinetics. 5-MeO-DMT is a naturally occurring compound known for its high affinity for the 5-HT1A receptor and its rapid and short-acting effects. In contrast, 5-MeO-αMT is a synthetic derivative of α-methyltryptamine (αMT) and is characterized by its high potency as a 5-HT2A receptor agonist and a longer duration of action. These distinctions have significant implications for their potential therapeutic applications and risk profiles.
Data Presentation: Quantitative Pharmacological Comparison
The following tables summarize the key pharmacological parameters for 5-MeO-αMT and 5-MeO-DMT, focusing on their interactions with serotonin receptors.
Table 1: Receptor Binding Affinities (Kᵢ, nM)
| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂ₒ | SERT |
| 5-MeO-αMT | 46 - 194 | Data Not Available | Data Not Available | >1000 |
| 5-MeO-DMT | 1.9 - 3 | >1000 | Data Not Available | 2184 |
A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity (EC₅₀, nM)
| Compound | 5-HT₂ₐ Agonism |
| 5-MeO-αMT | 2 - 8.4 |
| 5-MeO-DMT | 1.80 - 3.87 |
EC₅₀ represents the concentration of the compound that produces 50% of the maximal response.
Table 3: Pharmacokinetic Parameters
| Parameter | 5-MeO-αMT | 5-MeO-DMT |
| Route of Administration | Oral | Inhalation, Intramuscular, Intravenous, Insufflation |
| Onset of Action | ~1 hour | Seconds to minutes |
| Duration of Action | 12 - 18 hours | Short-acting |
| Metabolism | Likely MAO-A | MAO-A, CYP2D6 (to active metabolite bufotenine)[1][2][3] |
Comparative Analysis
Receptor Binding and Functional Activity:
The most striking difference in the receptor binding profiles of these two compounds is their affinity for the 5-HT₁ₐ and 5-HT₂ₐ receptors. 5-MeO-DMT exhibits a significantly higher affinity for the 5-HT₁ₐ receptor compared to the 5-HT₂ₐ receptor[1][2]. This has led to its classification as an "atypical" psychedelic, with its effects potentially being mediated more by 5-HT₁ₐ activation than is typical for classic psychedelics.
Conversely, 5-MeO-αMT is a highly potent agonist at the 5-HT₂ₐ receptor, with EC₅₀ values in the low nanomolar range.[4] Its potency at the 5-HT₂ₐ receptor is reported to be significantly higher than that of DMT.[4] The hallucinogenic effects of 5-MeO-αMT are primarily attributed to its potent 5-HT₂ₐ agonism. While both compounds are full agonists at the 5-HT₂ₐ receptor, the difference in their binding affinities for other serotonin receptor subtypes likely contributes to their distinct subjective effects.
Pharmacokinetics and Metabolism:
The pharmacokinetic profiles of 5-MeO-αMT and 5-MeO-DMT are markedly different. 5-MeO-αMT is orally active and has a long duration of action, lasting 12 to 18 hours.[4] In contrast, 5-MeO-DMT is not orally active due to rapid metabolism by monoamine oxidase (MAO) in the gut and liver.[2] It is typically administered via parenteral routes, leading to a rapid onset of effects and a much shorter duration of action.
5-MeO-DMT is metabolized by both MAO-A and the cytochrome P450 enzyme CYP2D6.[1][2][3] O-demethylation by CYP2D6 produces the active metabolite bufotenine, which has a higher affinity for the 5-HT₂ₐ receptor than the parent compound.[1][2][3] The metabolism of 5-MeO-αMT is less well-characterized but is also presumed to involve MAO-A.
Mandatory Visualizations
Caption: Simplified signaling pathways for 5-HT₂ₐ and 5-HT₁ₐ receptors.
References
- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 4. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
5-Methoxy-alpha-methyltryptamine versus psilocybin at the 5-HT2A receptor
A Comparative Guide to 5-Methoxy-alpha-methyltryptamine and Psilocybin at the 5-HT2A Receptor
Introduction
This compound (5-MeO-AMT) and psilocybin are both tryptamine-based serotonergic psychedelics known for their profound effects on perception, mood, and cognition. Their primary molecular target is the serotonin (B10506) 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex.[1][2] Activation of the 5-HT2A receptor is the initiating event that triggers the downstream signaling cascades responsible for their psychoactive effects.[3][4]
It is crucial to note that psilocybin is a prodrug. Following ingestion, it undergoes rapid dephosphorylation in the body to its pharmacologically active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine).[5][6][7][8] Psilocin is the molecule that readily crosses the blood-brain barrier and directly engages the 5-HT2A receptor.[7][8] Therefore, this guide will compare the pharmacological properties of 5-MeO-AMT with those of psilocin at the human 5-HT2A receptor. This comparison is essential for researchers in pharmacology and drug development seeking to understand the nuanced structure-activity relationships and signaling profiles that differentiate these two compounds.
Pharmacological Comparison at the 5-HT2A Receptor
The interaction of a ligand with a receptor is characterized by its binding affinity (how tightly it binds) and its functional activity (the cellular response it elicits upon binding). Both 5-MeO-AMT and psilocin act as agonists at the 5-HT2A receptor, meaning they not only bind to the receptor but also activate it.[9]
Binding Affinity
Binding affinity is typically measured using competitive radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki) at the Human 5-HT2A Receptor
| Compound | Ki (nM) | Reference |
|---|---|---|
| 5-MeO-AMT | 4.665 | [10] |
| Psilocin | 2021 | [10] |
| Serotonin (5-HT) | 505 |[11] |
Data presented are from studies using different experimental conditions and should be compared with caution. Ki values are inversely proportional to affinity.
Functional Activity
Functional activity assesses the ability of a compound to activate the receptor and trigger downstream signaling. This is often quantified by the half-maximal effective concentration (EC50), representing the concentration at which the compound produces 50% of its maximal effect, and the maximum efficacy (Emax), which is the maximal response produced by the compound, often relative to the endogenous ligand, serotonin (5-HT).
Agonists can be classified as "full" or "partial." A full agonist can elicit the maximum possible response from the receptor system (Emax ≈ 100% of a reference full agonist like serotonin), whereas a partial agonist produces a submaximal response even at saturating concentrations (Emax < 100%).[12]
The 5-HT2A receptor primarily signals through two major pathways:
-
Gq/11 Pathway: The canonical pathway that leads to the activation of phospholipase C (PLC), hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and subsequent mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[13][14] This pathway is strongly associated with the psychedelic effects of these compounds.[15][16]
-
β-Arrestin 2 Pathway: An alternative pathway that can mediate distinct cellular effects and is also involved in receptor desensitization and internalization.[15][16]
Table 2: Functional Activity (EC50 and Emax) at the Human 5-HT2A Receptor
| Assay | Parameter | 5-MeO-AMT | Psilocin | Reference |
|---|---|---|---|---|
| Ca2+ Mobilization | EC50 (nM) | 4.665 | 2021 | [10] |
| Emax (% of 5-HT) | Full Agonist | Strong Partial Agonist (>80%) | [10] | |
| IP₁ Accumulation | EC50 (nM) | Not Reported | 22.9 | [17] |
| Emax (% of 5-HT) | Not Reported | 79% | [17] | |
| β-Arrestin 2 Recruitment | EC50 (nM) | Not Reported | 100 | [17] |
| | Emax (% of 5-HT) | Not Reported | 52% |[17] |
Data from different assays and labs may vary. EC50 values are inversely proportional to potency.
Based on available data, 5-MeO-AMT demonstrates significantly higher affinity and potency at the 5-HT2A receptor compared to psilocin in Ca2+ mobilization assays.[10] Both compounds are efficacious agonists, with 5-MeO-AMT described as a full agonist and psilocin as a strong partial agonist in this pathway.[10] Studies also indicate that psilocin is less efficacious at recruiting β-arrestin 2 compared to its activation of the Gq pathway (as measured by IP₁ accumulation), suggesting potential signaling bias.[17]
Signaling Pathways and Experimental Protocols
5-HT2A Receptor Signaling Pathways
Activation of the 5-HT2A receptor by an agonist like 5-MeO-AMT or psilocin initiates a cascade of intracellular events. The two primary pathways, Gq and β-arrestin, are depicted below. The balance of signaling between these pathways (biased agonism) is a key determinant of a drug's overall pharmacological profile.
References
- 1. The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research? [mdpi.com]
- 2. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Serotonin 2A Receptors Underlies the Psilocybin-Induced Effects on α Oscillations, N170 Visual-Evoked Potentials, and Visual Hallucinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Pharmacokinetics of Psilocybin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 8. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens [edoc.unibas.ch]
- 10. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Cross-validation of findings from different 5-MeO-αMT behavioral models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of findings from different behavioral models used to characterize the psychedelic and psychoactive properties of 5-methoxy-α-methyltryptamine (5-MeO-αMT), also known as 5-MeO-AMT or α,O-dimethylserotonin. By objectively comparing its performance across key behavioral assays and providing detailed experimental data, this document serves as a crucial resource for researchers investigating novel psychoactive compounds.
Executive Summary
5-MeO-αMT is a potent tryptamine (B22526) derivative that primarily elicits its psychedelic-like effects through the activation of the serotonin (B10506) 5-HT2A receptor.[1] Preclinical studies consistently demonstrate that 5-MeO-αMT induces the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic activity in humans.[1][2] Conversely, the compound has been shown to inhibit locomotor activity and does not appear to possess rewarding or reinforcing properties, as evidenced by a lack of conditioned place preference (CPP) and self-administration.[1][2] Drug discrimination studies indicate that while it shares some subjective effects with classic psychedelics like LSD, it does not fully substitute for them, suggesting a unique pharmacological profile.[1]
Data Presentation: Summary of Behavioral Effects
The following tables summarize the quantitative data from key behavioral models used to assess the effects of 5-MeO-αMT.
| Behavioral Model | Species | Dose Range (mg/kg) | Key Findings | References |
| Head-Twitch Response (HTR) | Mouse | 0.3, 1, 3, 10 | Dose-dependently induces head-twitch response. | [2] |
| Locomotor Activity (Open Field Test) | Mouse | Not Specified | Inhibits locomotor activity (hypolocomotion). | [3] |
| Conditioned Place Preference (CPP) | Mouse | Not Specified | Does not induce conditioned place preference. | [2] |
| Drug Discrimination | Rat | Not Specified | Partially substitutes for LSD (67% responding); does not substitute for DOM, DMT, MDMA, cocaine, or methamphetamine. | [1] |
Note: While qualitative effects on locomotor activity and CPP are reported, specific quantitative data (e.g., total distance traveled, time spent in drug-paired chamber) were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and cross-study comparisons.
Head-Twitch Response (HTR) Assay
The head-twitch response is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and psychedelic effects.[4]
Protocol:
-
Animals: Male C57BL/6J mice are typically used.
-
Drug Administration: 5-MeO-αMT is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at doses ranging from 0.3 to 10 mg/kg.[2]
-
Observation: Immediately following injection, mice are placed individually into an observation chamber (e.g., a clear cylindrical container).
-
Scoring: The number of head twitches is manually counted for a predetermined period, typically 30 minutes, which corresponds to the peak effect of the drug.[4] A head twitch is characterized as a rapid, convulsive side-to-side movement of the head.
-
Data Analysis: The mean number of head twitches is calculated for each dose group and compared to a vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).
Locomotor Activity (Open Field Test)
This test is used to assess spontaneous locomotor activity and exploratory behavior in a novel environment.
Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Procedure: Following drug or vehicle administration, each mouse is placed in the center of the open field arena.
-
Data Collection: The total distance traveled, time spent in different zones (center vs. periphery), and rearing frequency are recorded for a set duration (e.g., 30 minutes).
-
Data Analysis: The data for each parameter are averaged for each treatment group and compared using statistical analysis to determine the effect of the compound on locomotor activity.
Conditioned Place Preference (CPP)
The CPP paradigm is a standard preclinical model used to evaluate the rewarding or aversive properties of a drug.[5]
Protocol:
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore all compartments of the apparatus for a set time (e.g., 15 minutes) to determine any initial preference for a particular compartment.[6]
-
Conditioning: Over several days, animals receive alternating injections of 5-MeO-αMT and vehicle. Following 5-MeO-αMT administration, they are confined to one of the compartments (the drug-paired side). On vehicle administration days, they are confined to the opposite compartment.
-
Post-Conditioning (Test): On the test day, animals are placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.[6]
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a rewarding effect (preference), while a significant decrease suggests an aversive effect.
Drug Discrimination
This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its internal cues.
Protocol:
-
Apparatus: An operant conditioning chamber equipped with two levers and a mechanism for delivering reinforcement (e.g., food pellets).
-
Training: Rats are trained to press one lever after receiving an injection of a known drug (e.g., LSD) and the other lever after receiving a vehicle injection to obtain a reward. Training continues until they can reliably discriminate between the drug and vehicle states.
-
Testing: Once trained, the animals are administered a test drug, such as 5-MeO-αMT, and the percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: Full substitution is typically defined as >80% of responses on the drug-appropriate lever. Partial substitution falls below this threshold but is significantly higher than vehicle control levels. The dose of the test drug required to produce 50% drug-appropriate responding (ED50) can also be calculated.
Mandatory Visualization
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: 5-HT2A receptor signaling cascade initiated by 5-MeO-αMT, leading to the head-twitch response.
Caption: Experimental workflows for the Head-Twitch Response and Conditioned Place Preference assays.
References
- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 2. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Conditioned Place Preference in Rodents and Humans | Veterian Key [veteriankey.com]
A Comparative Analysis of the In Vitro Potency of 5-MeO-αMT and Other Psychedelic Tryptamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of 5-methoxy-α-methyltryptamine (5-MeO-αMT) against other prominent tryptamines, including N,N-dimethyltryptamine (DMT), psilocin, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and bufotenin. The primary focus of this analysis is the interaction of these compounds with the serotonin (B10506) 2A (5-HT2A) receptor, a key target implicated in the psychoactive effects of psychedelic compounds. All quantitative data is presented in a structured format to facilitate direct comparison, and detailed experimental methodologies for the cited assays are provided.
Data Presentation: In Vitro Potency at Serotonin Receptors
The in vitro potency of tryptamines is primarily characterized by two key parameters: receptor binding affinity (Ki) and functional potency (EC50). Receptor binding assays determine the affinity of a compound for a specific receptor, where a lower Ki value indicates a higher binding affinity. Functional assays measure the concentration of a compound required to elicit a half-maximal response at the receptor, with a lower EC50 value indicating greater potency. The following table summarizes the available data for 5-MeO-αMT and other selected tryptamines at the human 5-HT2A receptor.
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |
| 5-MeO-αMT | Not Widely Reported | 2 - 8.4[1] |
| DMT | ~39 - 1985[2] | ~38.3[2] |
| Psilocin | ~10 - 50[2] | ~5 - 20[2] |
| 5-MeO-DMT | ~100 - 1000+[2] | ~1.8 - 3.87[2] |
| Bufotenin (5-HO-DMT) | Higher than 5-MeO-DMT[3] | 3.49[4] |
Note: The data presented is a synthesis of values from multiple sources and should be considered representative. Experimental conditions can significantly influence these values.
Notably, 5-MeO-αMT is reported to be an extremely potent agonist at the 5-HT2A receptor. One study highlighted that its potency in activating this receptor was 38-fold higher than that of DMT and 361-fold higher than that of psilocin under the same experimental conditions.[1]
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows relevant to determining the in vitro potency of tryptamines.
Caption: Simplified 5-HT2A receptor signaling pathway.
Caption: Experimental workflow for in vitro potency assays.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
Objective: To determine the binding affinity (Ki) of a test tryptamine for the 5-HT2A receptor by measuring its ability to displace a known radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[5]
-
Radioligand: A tritiated antagonist with high affinity for the 5-HT2A receptor, such as [3H]ketanserin.[2]
-
Test Compounds: 5-MeO-αMT and other tryptamines of interest.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2, CaCl2).
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail: A liquid that emits light when interacting with radioactive particles.
-
Glass Fiber Filters: To separate bound from free radioligand.
Procedure:
-
Membrane Preparation: Cell membranes expressing the 5-HT2A receptor are thawed and suspended in the assay buffer.
-
Assay Setup: In a 96-well plate, the following are added in order: assay buffer, the test tryptamine at various concentrations, a fixed concentration of the radioligand, and the cell membrane suspension. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.
-
Incubation: The plate is incubated at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test tryptamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Flux Assay (for EC50 Determination)
Objective: To determine the functional potency (EC50) of a test tryptamine by measuring its ability to activate the Gq-coupled 5-HT2A receptor and induce an increase in intracellular calcium.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or U2OS cells).[6]
-
Calcium-Sensitive Fluorescent Dye: A dye such as Fluo-4 AM that increases in fluorescence upon binding to calcium.
-
Test Compounds: 5-MeO-αMT and other tryptamines of interest.
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution) with a buffer like HEPES.
Procedure:
-
Cell Culture: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to attach and grow.
-
Dye Loading: The cell culture medium is replaced with a solution containing the calcium-sensitive fluorescent dye, and the cells are incubated to allow the dye to enter the cells.
-
Compound Addition: The plate is placed in a fluorescence plate reader. The test tryptamine at various concentrations is automatically added to the wells.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically immediately before and after the addition of the test compound. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence is plotted against the concentration of the test tryptamine. A dose-response curve is generated, and the EC50 value, the concentration that produces 50% of the maximal response, is calculated.
References
Differentiating the Receptor Binding Profiles of 5-MeO-αMT and DMT: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the receptor binding profiles of two psychoactive tryptamines: 5-methoxy-α-methyltryptamine (5-MeO-αMT) and N,N-dimethyltryptamine (DMT). Both compounds are known for their potent effects on the central nervous system, mediated primarily through interactions with serotonin (B10506) receptors. Understanding their distinct affinities for various receptor subtypes is crucial for researchers in pharmacology, neuroscience, and drug development. This document summarizes key binding affinity data, presents detailed experimental protocols for assessing receptor binding, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of their mechanisms of action.
Quantitative Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki, in nM) of 5-MeO-αMT and DMT for a range of relevant neurotransmitter receptors. Lower Ki values indicate a higher binding affinity. It is important to note that these values are compiled from multiple studies and experimental conditions may vary.
| Receptor Subtype | 5-MeO-αMT (Ki, nM) | DMT (Ki, nM) | Key Observations |
| Serotonin Receptors | |||
| 5-HT₁A | - | 39 - 2100 | DMT exhibits a wide range of affinities for the 5-HT₁A receptor.[1][2] |
| 5-HT₂A | ~2-8.4 (EC₅₀) | 39 - 1200 | 5-MeO-αMT is a highly potent agonist at the 5-HT₂A receptor, reportedly 38-fold more potent than DMT in functional assays.[3] DMT also has a moderate to high affinity for this key psychedelic receptor.[1][2] |
| 5-HT₂B | ~4 (EC₅₀) | 190 - 2100 | 5-MeO-αMT is a potent agonist at the 5-HT₂B receptor.[3] DMT's affinity is generally lower than for 5-HT₂A.[2] |
| 5-HT₂C | - | 49 | DMT displays a relatively high affinity for the 5-HT₂C subtype.[2] |
| Dopamine (B1211576) Receptors | |||
| D₁ | >10,000 | >10,000 | Both compounds show low affinity for the D₁ receptor.[4] |
| D₂ | >10,000 | 3562 | DMT has a low affinity for the D₂ receptor.[4] |
| D₃ | >10,000 | 497.6 | DMT has a moderate affinity for the D₃ receptor.[4] |
| Other | |||
| Sigma-1 | - | 148 | DMT is a known ligand at the Sigma-1 receptor.[2] |
| SERT | >1,000 (IC₅₀) | 1210 | Both molecules show weak affinity for the serotonin transporter.[2][3] |
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. This method measures the ability of a test compound (e.g., 5-MeO-αMT or DMT) to displace a radioactively labeled ligand that is known to bind to the target receptor.
Principle of the Assay
A fixed concentration of a radioligand is incubated with a preparation of cell membranes containing the receptor of interest. The addition of increasing concentrations of an unlabeled test compound results in a dose-dependent decrease in the binding of the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., human serotonin receptors) in appropriate media.
-
Harvest the cells and wash with a cold buffer (e.g., phosphate-buffered saline).
-
Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) to disrupt the cell membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compound (5-MeO-αMT or DMT) and a known reference compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors).
-
The serially diluted test compound or buffer (for total binding) or a saturating concentration of a non-radiolabeled ligand (for non-specific binding).
-
The prepared cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mats.
-
Add a scintillation cocktail to each filter.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Biological Processes
To further elucidate the mechanisms of action of 5-MeO-αMT and DMT, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a key signaling pathway.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Caption: Simplified 5-HT₂A Receptor Gq/11 Signaling Pathway.
Discussion of Receptor Binding Profiles
The compiled data highlights significant differences in the receptor binding profiles of 5-MeO-αMT and DMT. 5-MeO-αMT exhibits particularly high potency at the 5-HT₂A receptor, which is a key target for classic psychedelic compounds. Its high potency at this receptor likely contributes to its profound psychoactive effects. In contrast, DMT displays a broader binding profile, with moderate to high affinity for multiple serotonin receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₂C.[1][2] DMT's interaction with the 5-HT₁A receptor may modulate the effects of its 5-HT₂A receptor activity.
Furthermore, DMT's affinity for the Sigma-1 receptor and its moderate affinity for the D₃ dopamine receptor suggest a more complex pharmacological profile compared to the currently available data for 5-MeO-αMT.[2][4] The weak affinity of both compounds for the serotonin transporter (SERT) indicates that they are not potent serotonin reuptake inhibitors.[2][3]
Conclusion
This comparative guide underscores the distinct receptor binding profiles of 5-MeO-αMT and DMT. While both are potent serotonergic compounds, 5-MeO-αMT appears to be a more selective and highly potent 5-HT₂A receptor agonist. DMT, on the other hand, interacts with a wider array of serotonin and other receptors, which may account for the nuanced differences in their psychoactive effects. For researchers and drug development professionals, these distinctions are critical for understanding their therapeutic potential and for designing novel compounds with more targeted pharmacological actions. Further head-to-head comparative studies under standardized experimental conditions are warranted to provide a more definitive characterization of their receptor binding profiles.
References
Validation of analytical methods for quantifying 5-MeO-αMT in biological samples
A Comprehensive Guide to the Validation of Analytical Methods for Quantifying 5-MeO-αMT in Biological Samples
For researchers, scientists, and professionals in drug development, the accurate quantification of novel psychoactive substances like 5-methoxy-α-methyltryptamine (5-MeO-αMT) in biological matrices is critical for pharmacokinetic studies, toxicological assessments, and clinical trials. This guide provides a comparative overview of the primary analytical methods employed for this purpose, with a focus on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). While specific validated methods for 5-MeO-αMT are not extensively published, this document outlines the typical performance characteristics and experimental protocols based on methods validated for structurally similar tryptamines, such as 5-MeO-DMT.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of 5-MeO-αMT depends on several factors, including the required sensitivity, selectivity, the nature of the biological sample, and the available instrumentation. LC-MS/MS is often preferred for its high sensitivity and selectivity, particularly for complex biological matrices. GC-MS is a robust and reliable alternative, though it may require derivatization to improve the chromatographic properties of the analyte.
Table 1: Comparison of Quantitative Performance for Tryptamine Analysis
| Parameter | LC-MS/MS (for 5-MeO-DMT) | GC-MS (for 5-MeO-AMT) |
| Linearity Range | 0.90–5,890 ng/mL[1] | 0.01–4.00 mg/mL |
| Limit of Detection (LOD) | Not explicitly stated, but the lower limit of linearity is 0.90 ng/mL[1] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.90 ng/mL[1] | 0.01 mg/mL |
| Accuracy | Within 15%[1] | Information not available |
| Precision (RSD) | Within 15% (intra- and inter-day)[1] | < 1.0% |
| Recovery | > 75%[1] | Information not available |
| Internal Standard | 5-Methyl-N,N-dimethyltryptamine (5-Me-DMT)[1] | Dipentylphthalate |
| Biological Matrix | Mouse Serum[1] | Powder (adapted for biologicals) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis of tryptamines.
LC-MS/MS Method for Tryptamine Analysis in Serum
This protocol is adapted from a validated method for the analysis of 5-MeO-DMT in mouse serum and is suitable for 5-MeO-αMT with appropriate optimization.[1]
1. Sample Preparation (Protein Precipitation)
-
To a 20 µL serum sample, add 60 µL of acetonitrile (B52724) containing the internal standard (e.g., 10 ng/mL of 5-Me-DMT).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is used to separate the analyte from matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to 5-MeO-αMT and the internal standard. For 5-MeO-DMT, the transition is m/z 219.2→174.2.[1]
GC-MS Method for Tryptamine Analysis
This protocol is based on a method for the analysis of 5-MeO-AMT and may require derivatization for optimal performance with biological samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
For powder samples, dissolve in chloroform (B151607) and wash with a dilute sodium carbonate solution. For biological samples like urine or blood, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) under alkaline conditions would be performed.
-
An internal standard (e.g., dipentylphthalate) is added to the sample.
-
The organic layer is separated and can be evaporated and reconstituted in a suitable solvent for injection.
2. Gas Chromatography Conditions
-
GC System: Standard gas chromatograph.
-
Column: Capillary column suitable for amine analysis (e.g., DB-5MS).
-
Injector Temperature: 275°C.
-
Oven Temperature Program: Isothermal at 190°C.
-
Carrier Gas: Helium.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Single quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of 5-MeO-αMT in biological samples using LC-MS/MS.
References
A Comparative Study of the Metabolic Pathways of 5-MeO-αMT and α-MT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways of 5-methoxy-α-methyltryptamine (5-MeO-αMT) and α-methyltryptamine (α-MT). The information presented is based on available scientific literature and is intended to support research and drug development efforts. While direct comparative studies are limited, this guide synthesizes data from individual compound studies and inferences from structurally related molecules to provide a comprehensive overview.
Introduction
5-MeO-αMT and α-MT are substituted tryptamines with psychoactive properties. Understanding their metabolic fate is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and toxicological risks. This guide outlines the key metabolic transformations, involved enzyme systems, and resulting metabolites for each compound.
Data Presentation: A Qualitative Comparison of Metabolites
Due to a lack of available quantitative data in the scientific literature, a direct numerical comparison of enzyme kinetics or metabolite concentrations is not possible at this time. The following table provides a qualitative summary of the identified and predicted metabolites for α-MT and 5-MeO-αMT.
| Metabolic Transformation | α-Methyltryptamine (α-MT) Metabolites | 5-Methoxy-α-methyltryptamine (5-MeO-αMT) Predicted Metabolites |
| Phase I Metabolism | ||
| Hydroxylation | 6-hydroxy-α-MT, 7-hydroxy-α-MT, 1'-hydroxy-α-MT | Hydroxylated 5-MeO-αMT (on the indole (B1671886) ring or alkyl side chain) |
| Oxidation | 2-oxo-α-MT | 2-oxo-5-MeO-αMT |
| O-Demethylation | Not Applicable | α-Methylserotonin (5-hydroxy-α-methyltryptamine) |
| N-Acetylation | N-acetyl-α-MT | N-acetyl-5-MeO-αMT |
| N-Oxidation | Not explicitly reported, but possible | 5-MeO-αMT N-oxide |
| Phase II Metabolism | ||
| O-Glucuronidation | Hydroxy-α-MT glucuronides | Hydroxylated 5-MeO-αMT glucuronides, α-Methylserotonin glucuronide |
| N-Glucuronidation | N-glucuronide of α-MT | N-glucuronide of 5-MeO-αMT |
| O-Sulfation | Hydroxy-α-MT sulfates | Hydroxylated 5-MeO-αMT sulfates, α-Methylserotonin sulfate (B86663) |
Metabolic Pathways and Key Enzymes
The metabolism of both α-MT and 5-MeO-αMT is expected to proceed through Phase I and Phase II reactions, primarily in the liver.
α-Methyltryptamine (α-MT)
The metabolism of α-MT in humans has been studied using human hepatocytes and analysis of postmortem samples.[1][2][3] The primary metabolic routes are:
-
Hydroxylation: The indole ring of α-MT is susceptible to hydroxylation at various positions, with studies in rats identifying 6-hydroxy-AMT and 7-hydroxy-AMT.[4][5] Hydroxylation can also occur on the alpha-methylated side chain, forming 1'-hydroxy-AMT.[4][5]
-
Oxidation: The indole ring can be oxidized to form 2-oxo-AMT.[4][5]
-
N-Acetylation: The primary amine group can undergo N-acetylation.[1][2]
-
Conjugation (Phase II): The hydroxylated metabolites can be further conjugated with glucuronic acid (O-glucuronidation) or sulfate (O-sulfation) to facilitate excretion.[1][2] N-glucuronidation of the parent compound has also been observed.[1][2]
While the specific cytochrome P450 (CYP) isozymes responsible for the oxidative metabolism of α-MT have not been definitively identified, CYP2D6 is known to metabolize other tryptamines and is a likely candidate.[6]
5-Methoxy-α-methyltryptamine (5-MeO-αMT)
Direct metabolic studies on 5-MeO-αMT are scarce. However, its metabolic pathway can be predicted based on the known metabolism of α-MT and other 5-methoxy-substituted tryptamines like 5-MeO-DMT.[7][8] The anticipated metabolic pathways are:
-
O-Demethylation: This is a major pathway for many 5-methoxy-tryptamines, catalyzed primarily by the polymorphic enzyme CYP2D6 .[7][8] This reaction would convert 5-MeO-αMT to the pharmacologically active metabolite, α-methylserotonin (5-hydroxy-α-methyltryptamine).
-
Hydroxylation: Similar to α-MT, hydroxylation can occur at various positions on the indole ring or the side chain.
-
N-Dealkylation and N-Oxidation: These are common metabolic pathways for tryptamines.
-
Conjugation (Phase II): The resulting hydroxylated and O-demethylated metabolites are expected to undergo glucuronidation and sulfation.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to study the metabolism of 5-MeO-αMT and α-MT.
In Vitro Metabolism Using Human Liver Microsomes (HLM)
This protocol is designed to identify Phase I metabolites of the target compounds.
1. Materials:
-
Pooled human liver microsomes (HLM)
-
5-MeO-αMT and α-MT
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., a deuterated analog of the test compound)
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Reagents:
-
Thaw HLM on ice. Dilute with phosphate buffer to a final protein concentration of 1 mg/mL.
-
Prepare stock solutions of 5-MeO-αMT and α-MT in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute with phosphate buffer to the desired starting concentration (e.g., 10 µM). Ensure the final organic solvent concentration in the incubation is low (<1%).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the test compound solution.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
The final incubation volume is typically 200 µL.
-
Include negative control incubations without the NADPH regenerating system.
-
-
Reaction Termination and Sample Preparation:
-
Incubate the plate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding two volumes (e.g., 400 µL) of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at 4°C for 15 minutes at high speed (e.g., 3000 x g) to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.
-
Cytochrome P450 Isozyme Phenotyping
This experiment helps identify the specific CYP enzymes responsible for the metabolism of the compounds.
1. Materials:
-
Recombinant human CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
Specific chemical inhibitors for each CYP isozyme (e.g., quinidine (B1679956) for CYP2D6)
-
The same materials as in the HLM protocol.
2. Procedure:
-
Incubations with Recombinant CYPs:
-
Incubate 5-MeO-αMT and α-MT separately with each recombinant CYP isozyme in the presence of the NADPH regenerating system.
-
Analyze the formation of metabolites to determine which enzymes are capable of metabolizing the compounds.
-
-
Chemical Inhibition in HLM:
-
Perform the standard HLM incubation as described above.
-
In separate wells, pre-incubate the HLM with a specific CYP inhibitor for a short period (e.g., 10-15 minutes) before adding the test compound and initiating the reaction.
-
A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that CYP isozyme in its formation.
-
Mandatory Visualization
Caption: Metabolic Pathway of α-Methyltryptamine (α-MT).
Caption: Predicted Metabolic Pathway of 5-MeO-αMT.
Caption: Experimental Workflow for In Vitro Metabolism Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. THE RELATIONSHIP BETWEEN THE METABOLIC FATE AND PHARMACOLOGICAL ACTION OF 5-METHOXY-N-METHYLTRYPTAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 5. In vivo metabolism of 5-methoxy-N,N-dimethyltryptamine and N,N-dimethyltryptamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and their detectability in urine studied by GC-MS, LC-MSn , and LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-Methoxy-N,N-dimethyltryptamine Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Behavioral Effects of 5-MeO-αMT and LSD for Researchers and Drug Development Professionals
An objective analysis of two potent serotonergic psychedelics, 5-methoxy-α-methyltryptamine (5-MeO-αMT) and lysergic acid diethylamide (LSD), reveals distinct behavioral profiles. This guide synthesizes available preclinical data to facilitate a comparative understanding of their effects on key behavioral paradigms, including hallucinogenic-like responses, subjective effects, and locomotor activity.
This document provides a comprehensive overview of the behavioral pharmacology of 5-MeO-αMT and LSD, presenting quantitative data from rodent models to inform research and drug development. The following sections detail the outcomes of head-twitch response and drug discrimination studies, as well as effects on locomotor activity. Detailed experimental protocols and visualizations of relevant biological pathways are also included to provide a thorough comparative framework.
Hallucinogenic-Like Effects: Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a behavioral proxy for hallucinogenic potential in humans and is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors.[1][2] Both 5-MeO-αMT and LSD induce the HTR, indicating their hallucinogenic potential.
| Behavioral Assay | Species/Strain | 5-MeO-αMT (as 5-MeO-AMT) | LSD | Source(s) |
| Head-Twitch Response (ED₅₀) | Mouse (C57BL/6J) | Not explicitly calculated, but dose-dependently induces HTR. | 0.0529 mg/kg (52.9 µg/kg) | [2][3] |
Note: The data for 5-MeO-αMT and LSD are from separate studies and may not be directly comparable due to potential variations in experimental conditions.
Subjective Effects: Drug Discrimination Studies
Drug discrimination paradigms in animals are used to assess the subjective effects of psychoactive substances. In these studies, animals are trained to recognize the effects of a specific drug and differentiate it from a placebo.
| Behavioral Assay | Species | Training Drug | 5-MeO-αMT (as 5-MeO-AMT) Substitution | LSD Substitution | Source(s) |
| Drug Discrimination | Rat | LSD | Partial substitution (67% at 0.5 mg/kg) | Full substitution (training drug) | [4] |
| Drug Discrimination | Rat | DOM | Full substitution | Full substitution | [5] |
| Drug Discrimination | Rat | DMT | Partial substitution | Partial substitution | [4][5] |
Note: Data are compiled from multiple studies and should be interpreted with consideration for potential methodological differences.
In studies where rats were trained to discriminate LSD from saline, 5-MeO-AMT produced partial substitution, achieving a maximum of 67% LSD-appropriate responding at a dose of 0.5 mg/kg.[4] Higher doses of 5-MeO-AMT led to a suppression of responding, which can complicate the interpretation of full substitution potential.[4] This suggests that while 5-MeO-αMT shares some subjective effects with LSD, they are not identical. Both LSD and other hallucinogens like DOM (a phenethylamine) and DMT (a tryptamine) can serve as training drugs, and the degree of cross-substitution provides insights into the similarity of their subjective effects.[5]
Locomotor Activity
The effects of 5-MeO-αMT and LSD on spontaneous locomotor activity in rodents appear to differ significantly.
| Behavioral Assay | Species | 5-MeO-αMT (as 5-MeO-AMT) Effect | LSD Effect | Source(s) |
| Locomotor Activity | Rodent | Hypolocomotion (decreased activity) | Complex/variable effects reported | [6][7] |
5-MeO-AMT has been shown to produce hypolocomotion, a decrease in locomotor activity.[7] In contrast, the effects of LSD on locomotor activity are more complex and can vary depending on the dose and the specific experimental conditions.[6]
Experimental Protocols
Head-Twitch Response (HTR) in Mice
Objective: To quantify the hallucinogenic-like effects of a compound by measuring the frequency of a rapid, side-to-side head movement.[1]
Apparatus: A standard rodent observation chamber. A magnetometer system with a small magnet attached to the mouse's head can be used for automated detection.[2][8]
Procedure:
-
Male C57BL/6J mice are commonly used.[3]
-
Animals are habituated to the testing environment before drug administration.
-
The test compound (e.g., 5-MeO-αMT or LSD) or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
Mice are placed individually into the observation chambers.
-
The number of head twitches is recorded for a specified period, often 30-60 minutes, either by a trained observer or using an automated system.[2][9]
-
Data are often expressed as the total number of head twitches, and dose-response curves can be generated to calculate the ED₅₀ value.
Drug Discrimination in Rats
Objective: To assess the subjective effects of a test compound by determining if it substitutes for a known training drug.[10]
Apparatus: A standard two-lever operant conditioning chamber.[11]
Procedure:
-
Rats are typically food or water-restricted to motivate lever pressing for reinforcement.[10]
-
Animals are trained to press one lever after administration of the training drug (e.g., LSD) and a second lever after administration of the vehicle (e.g., saline) to receive a reward (e.g., a food pellet or water).[11]
-
Training continues until the rats can reliably discriminate between the drug and vehicle conditions, typically with over 80-85% accuracy.[12]
-
In test sessions, various doses of the test compound (e.g., 5-MeO-αMT) are administered, and the percentage of responses on the drug-appropriate lever is measured.[13]
-
Full substitution occurs when the test drug produces a high percentage of responding on the drug-associated lever, indicating similar subjective effects to the training drug. Partial substitution suggests some overlap in subjective effects.
Putative Signaling Pathways
The behavioral effects of both 5-MeO-αMT and LSD are primarily initiated by their interaction with serotonin receptors, particularly the 5-HT2A receptor.[14][15] Activation of this G-protein coupled receptor (GPCR) leads to a cascade of intracellular signaling events. While both compounds are 5-HT2A agonists, differences in their interactions with this and other receptors, such as the 5-HT1A receptor, likely contribute to their distinct behavioral profiles.[16][17]
5-MeO-αMT and other 5-methoxy-tryptamines often show a higher affinity for the 5-HT1A receptor compared to the 5-HT2A receptor.[17][18] In contrast, LSD has a broader receptor binding profile, with high affinity for multiple serotonin, dopamine, and adrenergic receptors.[19]
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Discriminative Stimulus Effects of Dimethyltryptamine with Different Classes of Psychoactive Compounds in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 8. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. Comparative discriminative stimulus effects of 5-methoxy-N,N-dimethyltryptamine and LSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Discrimination Assays [bio-protocol.org]
- 14. Serotonin, psychedelics and psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medlink.com [medlink.com]
- 17. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.plos.org [journals.plos.org]
A Comparative Guide to the Pharmacology of 5-Methoxy-α-methyltryptamine (5-MeO-αMT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Methoxy-alpha-methyltryptamine (5-MeO-αMT), a potent synthetic tryptamine (B22526), with other relevant psychoactive compounds. It is intended to serve as a resource for replicating and validating published research by presenting key experimental data and detailed methodologies. 5-MeO-αMT, also known as α,O-dimethylserotonin, is a derivative of α-methyltryptamine (αMT) and an analogue of 5-MeO-DMT, noted for its significant interaction with the serotonergic system.[1][2]
Pharmacological Profile: A Comparative Analysis
5-MeO-αMT's primary mechanism of action involves its potent agonism at serotonin (B10506) receptors, particularly the 5-HT2A subtype, which is a key target for many psychedelic tryptamines.[2][3] Its structural similarity to amphetamines is also thought to contribute to certain sympathomimetic effects.[2] However, its activity as a monoamine releasing agent and reuptake inhibitor is considered weak and of questionable significance compared to its high potency at the 5-HT2A receptor.[1]
Data Presentation: Receptor Binding and Functional Potency
The following tables summarize the in vitro potency of 5-MeO-αMT in comparison to other notable tryptamines. The data, synthesized from multiple sources, highlights its high affinity and functional activity at the 5-HT2A receptor.
Table 1: Comparative Serotonin Receptor Functional Activity (EC50, nM)
| Compound | 5-HT2A EC50 (nM) |
|---|---|
| 5-MeO-αMT | 2 - 8.4 |
| 5-MeO-DMT | ~1.8 - 3.87 |
| DMT | ~38.3 |
| Psilocin | ~5 - 20 |
EC50 (half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect in a functional assay. A lower EC50 value denotes greater potency. Data synthesized from multiple studies.[1][4]
Table 2: Comparative Monoamine Release and Reuptake Inhibition
| Compound | Monoamine Release (EC50, nM) | MAO-A Inhibition (IC50, nM) |
|---|---|---|
| Serotonin / Norepinephrine / Dopamine | ||
| 5-MeO-αMT | 460 / 8,900 / 1,500 | 31,000 |
| αMT (alpha-methyltryptamine) | 22-68 / 79-112 / 79-180 | 380 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Data from studies on rat brain synaptosomes.[1][5]
Primary Signaling Pathway
5-MeO-αMT's psychoactive effects are primarily mediated through the activation of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade involving Protein Kinase C (PKC), a mechanism shared by many serotonergic psychedelics. Animal studies have confirmed that 5-MeO-αMT administration leads to the phosphorylation of PKC-γ in the prefrontal cortex.[3][6]
Figure 1. 5-MeO-αMT activated 5-HT2A receptor signaling cascade.
Experimental Protocols for Validation
Replicating published findings is a cornerstone of scientific validation. The following are detailed methodologies for key experiments frequently cited in 5-MeO-αMT research.
Protocol 1: In Vivo Head-Twitch Response (HTR) Assay
The Head-Twitch Response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation and is used to assess the hallucinogenic potential of a substance.[3][6]
Objective: To quantify the 5-HT2A agonist activity of 5-MeO-αMT by measuring the frequency of head twitches in mice.
Materials:
-
5-Methoxy-α-methyltryptamine (5-MeO-αMT)
-
Vehicle (e.g., saline solution)
-
5-HT2A antagonist (e.g., Ketanserin) for validation
-
Male C57BL/6 mice
-
Observation chambers
-
Syringes for intraperitoneal (i.p.) injection
Methodology:
-
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Preparation: Dissolve 5-MeO-αMT in the vehicle to achieve desired concentrations (e.g., 0.3, 1, 3, 10 mg/kg).
-
Administration:
-
Test Group: Administer the prepared 5-MeO-αMT solution via i.p. injection.
-
Control Group: Administer an equivalent volume of the vehicle.
-
Antagonist Group: For validation, pre-treat a cohort of mice with Ketanserin (or another 5-HT2A antagonist) approximately 30 minutes before administering 5-MeO-αMT.[1][3]
-
-
Observation: Immediately after injection, place the mouse back into the observation chamber and record the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is defined as a rapid, convulsive rotational movement of the head.
-
Data Analysis: Compare the mean number of head twitches between the test, control, and antagonist groups using appropriate statistical methods (e.g., ANOVA). A significant increase in HTR in the test group, which is blocked by the antagonist, confirms 5-HT2A-mediated effects.
Figure 2. Workflow for the in vivo Head-Twitch Response assay.
Protocol 2: In Vitro Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of 5-MeO-αMT for serotonin receptors (e.g., 5-HT2A).
Materials:
-
Cell membranes expressing the target receptor (e.g., human cloned 5-HT2A)
-
Radioligand specific to the receptor (e.g., [3H]ketanserin for 5-HT2A)[4]
-
Test compound (5-MeO-αMT) at various concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)[4]
-
96-well filter plates
-
Scintillation counter
Methodology:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (5-MeO-αMT).
-
Equilibrium: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).[4]
-
Filtration: Rapidly filter the contents of each well through the filter plate. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The amount of bound radioligand will decrease as the concentration of the test compound increases. Use this data to calculate the IC50 value, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.
References
- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 2. This compound | High-Purity RUO [benchchem.com]
- 3. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. utd-ir.tdl.org [utd-ir.tdl.org]
Safety Operating Guide
Proper Disposal Procedures for 5-Methoxy-alpha-methyltryptamine (5-MeO-αMT)
The proper disposal of 5-Methoxy-alpha-methyltryptamine (5-MeO-αMT), a potent psychoactive tryptamine, is critical for laboratory safety, environmental protection, and regulatory compliance. Due to its legal status as a controlled substance analogue in the United States and its classification in other countries, disposal procedures must adhere to strict guidelines for hazardous and controlled chemical waste.[1][2] Researchers and laboratory personnel must manage this compound as a controlled substance to prevent diversion and ensure safety.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all appropriate Personal Protective Equipment (PPE) is in use. This includes, but is not limited to:
-
A properly fitted lab coat.
-
Chemical-resistant gloves.
-
Safety glasses or goggles.
All handling of 5-MeO-αMT should be conducted in a chemical fume hood to prevent inhalation of the substance, which can be harmful. Ensure an eyewash station and safety shower are readily accessible.[5]
Step-by-Step Disposal Protocol
The disposal of expired, unwanted, or contaminated 5-MeO-αMT must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Standard methods of chemical disposal are strictly prohibited.
Step 1: Segregate and Secure the Substance Clearly label the container holding the 5-MeO-αMT for disposal with terms such as "WASTE," "EXPIRED," or "TO BE DISPOSED."[3] Segregate this container from the active chemical inventory to prevent accidental use. The substance must remain in a securely locked storage location, such as a safe or lock box, with the rest of the controlled substance inventory until it is ready for transfer.[3]
Step 2: Contact Environmental Health & Safety (EHS) Do not attempt to dispose of the chemical yourself. Initiate the disposal process by contacting your institution's EHS department. They will provide specific instructions and arrange for the collection of the controlled substance waste.[6][7]
Step 3: Complete Required Documentation Disposal of controlled substances requires meticulous record-keeping.
-
You will likely need to complete a specific chemical waste disposal form or inventory list provided by your EHS office or their contracted reverse distributor.[3][4]
-
For Schedule I or II substances, a DEA Form 222 may be required for the transfer.[3]
-
The disposal process, particularly for recoverable amounts, must be witnessed by two authorized personnel who will co-sign the relevant logs and forms.[3]
Step 4: Package for Pickup Following the guidance from your EHS department, prepare the waste container for pickup. Ensure the container is:
-
In good condition, compatible with the chemical, and free of external contamination.
-
Properly and clearly labeled with all required information.
Step 5: Transfer to Authorized Personnel The EHS department or their designated reverse distributor will schedule a time to pick up the waste.[3]
-
At the time of transfer, the authorized personnel will verify the container and its contents against your documentation.
-
You will be required to sign a chain of custody form, a copy of which should be retained for your laboratory's records.[3]
Disposal of Non-Recoverable Waste
Trace amounts of 5-MeO-αMT that are not recoverable from a container (e.g., an "empty" vial or a used syringe) may have a different disposal path. If the residual waste cannot be drawn out, the empty container can typically be discarded in a designated biohazard or sharps container.[3] It is crucial to zero out the container's balance on the substance usage log to maintain accurate records.[3]
Prohibited Disposal Methods
To ensure safety and compliance, it is essential to understand which disposal methods are unacceptable. The following actions are strictly prohibited for controlled substances like 5-MeO-αMT.
| Method | Reason for Prohibition | Citation |
| Sink/Drain Disposal | Can contaminate water systems and harm aquatic life. Violates environmental regulations. | [3][10] |
| Trash Disposal | Risks accidental exposure to custodial staff and the public, and enables potential diversion. | [10] |
| Chemical Neutralization | Improper neutralization can create hazardous byproducts. This is not an approved disposal method for controlled substances. | |
| Crushing/Dissolving | Disintegrating the substance and dissolving it in a solvent like water for disposal is not permitted. | [4][6] |
| Mixing with Absorbents | Using materials like cat litter or blue pads for disposal is an unacceptable method. | [3] |
Disposal Workflow for this compound
The following diagram illustrates the mandatory workflow for the proper disposal of 5-MeO-αMT in a laboratory setting. This process ensures that the disposal is handled safely, securely, and in full compliance with regulations governing controlled substances.
Caption: Workflow for the compliant disposal of 5-MeO-αMT.
References
- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 2. justice.gov [justice.gov]
- 3. research-compliance.umich.edu [research-compliance.umich.edu]
- 4. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. fishersci.com [fishersci.com]
- 6. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Controlled Substances | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. medprodisposal.com [medprodisposal.com]
Personal protective equipment for handling 5-Methoxy-alpha-methyltryptamine
Essential Safety and Handling Guide for 5-Methoxy-alpha-methyltryptamine
This document provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound (5-MeO-αMT). The following procedural guidance is intended to ensure safe handling, storage, and disposal of this potent psychoactive compound.
Chemical Identifier:
Primary Hazards: this compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
-
Acute Toxicity: Harmful if inhaled or swallowed.[4]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Regulatory Status: In the United States, the Drug Enforcement Administration (DEA) considers 5-MeO-αMT a controlled substance analogue.[5] It is a scheduled or prohibited substance in several other countries.[5]
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling 5-MeO-αMT. This equipment should be donned before entering the designated handling area and doffed before exiting.
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH-approved full-face respirator.[4] | To prevent inhalation of airborne particles, which is a primary exposure route. Harmful if inhaled. |
| Eye & Face | Tightly fitting safety goggles with side shields or a full-face respirator.[4] | Protects against splashes and airborne particles, preventing serious eye irritation.[3] |
| Hand | Double-gloving with chemical-resistant gloves (e.g., nitrile), both inner and outer layers.[6][7] | Prevents skin contact and absorption. The substance is a known skin irritant.[3] |
| Body | Chemical-resistant disposable coverall or lab coat worn over personal clothing.[4][8] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Feet | Closed-toe shoes, preferably chemical-resistant safety boots. | Protects feet from spills and falling objects in the laboratory environment. |
Operational Plan: Step-by-Step Handling Protocol
All handling of 5-MeO-αMT must be performed within a certified chemical fume hood to minimize inhalation exposure.[9]
1. Preparation:
- Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
- Assemble all necessary equipment (e.g., spatulas, weighing paper, glassware, solvents) and place it inside the fume hood.
- Don all required PPE as specified in the table above.
- Have an emergency spill kit readily accessible.
2. Aliquoting and Weighing:
- Perform all manipulations of the solid compound, including weighing, inside the fume hood to contain dust.[9]
- Use anti-static weighing dishes to prevent dispersal of the fine powder.
- Handle the substance gently to minimize dust generation.[8][9]
3. Dissolution and Use:
- If preparing a solution, add the solvent to the vessel containing the pre-weighed 5-MeO-αMT slowly to avoid splashing.
- Keep all containers tightly sealed when not in immediate use.[9]
- Do not eat, drink, or smoke in the handling area.[4][9]
4. Post-Handling Decontamination:
- Decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., ethanol, isopropanol) followed by a cleaning agent.
- Carefully remove and dispose of all single-use items, including gloves and weighing paper, into the designated hazardous waste container.
- Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.[4][8]
Storage and Disposal Plan
Storage:
-
Security: The substance must be stored in a securely locked cabinet or safe to prevent unauthorized access.[3][9]
-
Conditions: Keep the container tightly closed in a dry, well-ventilated area.[9] For long-term stability, store at -20°C.[2]
-
Atmosphere: For sensitive applications, storing under an inert atmosphere is recommended.[9]
-
Labeling: The container must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Disposal:
-
Waste Segregation: Segregate waste into "solid" (e.g., contaminated gloves, wipes, plasticware) and "liquid" (e.g., unused solutions, solvent rinses) streams.
-
Waste Containers: Use dedicated, clearly labeled, and leak-proof containers for hazardous waste.
-
Regulatory Compliance: All waste must be disposed of through an approved hazardous waste disposal facility.[3][4] Adhere strictly to all local, regional, and national regulations.
-
Environmental Protection: Do not allow the substance or its waste to enter sewers or waterways.
Procedural Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. 1137-04-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. echemi.com [echemi.com]
- 5. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
